2-Amino-4-hydroxypyridine hydrochloride
Description
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Properties
IUPAC Name |
2-amino-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-5-3-4(8)1-2-7-5;/h1-3H,(H3,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVWTUWLHTYPTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676406 | |
| Record name | 2-Aminopyridin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-09-7 | |
| Record name | 4-Pyridinol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminopyridin-4(1H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminopyridin-4-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.251.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-Amino-4-hydroxypyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a comprehensive analysis of the chemical structure and tautomeric behavior of 2-amino-4-hydroxypyridine hydrochloride. This document delves into the fundamental principles governing its structure, the dynamic nature of its tautomeric forms, and the experimental and computational methodologies used for its characterization.
Introduction
2-Amino-4-hydroxypyridine and its hydrochloride salt are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The presence of both an amino and a hydroxyl group on the pyridine ring gives rise to a rich tautomeric landscape, which profoundly influences its physicochemical properties, reactivity, and biological activity. Understanding the predominant tautomeric forms and the equilibrium between them is crucial for rational drug design and development. This guide provides a detailed exploration of the structural and tautomeric characteristics of this compound, grounded in established scientific principles and supported by data from analogous systems.
Chemical Structure and Identification
This compound is the hydrochloride salt of 2-amino-4-hydroxypyridine. The core structure consists of a pyridine ring substituted with an amino group at position 2 and a hydroxyl group at position 4.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1187932-09-7[2] |
| Molecular Formula | C₅H₆N₂O·HCl[2] |
| Molecular Weight | 146.58 g/mol [2] |
The Landscape of Tautomerism
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For 2-amino-4-hydroxypyridine, several tautomeric forms are possible due to the presence of the amino and hydroxyl groups. The principal tautomeric equilibrium involves the migration of a proton between the hydroxyl group and the ring nitrogen, as well as between the amino group and the ring nitrogen.
The primary tautomers to consider are:
-
2-Amino-4-hydroxypyridine (Hydroxy-Amino Form): The aromatic form with a hydroxyl group at C4 and an amino group at C2.
-
2-Amino-1,4-dihydro-4-oxopyridine (Oxo-Amino Form): A non-aromatic dihydropyridine form with a carbonyl group at C4.
-
2-Imino-1,2-dihydro-4-hydroxypyridine (Hydroxy-Imino Form): A non-aromatic dihydropyridine form with an imino group at C2.
-
2-Imino-1,2,3,4-tetrahydro-4-oxopyridine (Oxo-Imino Form): A non-aromatic tetrahydropyridine form.
Protonation of the ring nitrogen in the hydrochloride salt further influences the tautomeric equilibrium.
graph Tautomers {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
A [label="2-Amino-4-hydroxypyridine\n(Hydroxy-Amino)"];
B [label="2-Amino-1,4-dihydro-4-oxopyridine\n(Oxo-Amino)"];
C [label="2-Imino-1,2-dihydro-4-hydroxypyridine\n(Hydroxy-Imino)"];
A -- B [label="Keto-Enol\nTautomerism"];
A -- C [label="Amino-Imino\nTautomerism"];
}
Caption: Workflow for X-ray crystal structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Tautomerism in Solution
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[3] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.
Step-by-Step Protocol for NMR Analysis of Tautomerism:
-
Sample Preparation:
-
Dissolve a known quantity of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum at a controlled temperature.
-
Analysis:
-
The aromatic protons of the hydroxy-amino tautomer will appear in the aromatic region (typically 6.0-8.5 ppm).
-
The protons of the non-aromatic rings of other tautomers will appear at different chemical shifts, likely in the upfield region compared to the aromatic protons.
-
The chemical shift of the exchangeable protons (NH₂ and OH) will vary depending on the solvent and temperature.
-
The ratio of the integrals of well-resolved signals corresponding to each tautomer can be used to determine the equilibrium constant (K_t).
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Analysis:
-
The chemical shift of the carbon at position 4 will be significantly different for the hydroxy tautomer (C-OH, typically ~160-170 ppm) and the oxo tautomer (C=O, typically >170 ppm).
-
The chemical shifts of the other ring carbons will also differ between the tautomers due to changes in hybridization and electron density.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Quantitative Approach
UV-Vis spectroscopy can be used to quantitatively assess the tautomeric equilibrium by exploiting the different electronic absorption characteristics of the tautomers.
Detailed Protocol for UV-Vis Spectroscopic Analysis:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., water, ethanol, acetonitrile).
-
Prepare a series of dilutions to obtain solutions with absorbances in the optimal range (0.1-1.0 AU).
-
Spectral Acquisition:
-
Record the UV-Vis absorption spectrum of each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
The hydroxy-amino tautomer, being aromatic, is expected to have a different λ_max and molar absorptivity (ε) compared to the non-aromatic tautomers.
-
By analyzing the spectra in different solvents of varying polarity, shifts in the absorption maxima can be correlated with changes in the tautomeric equilibrium.
-
If the individual spectra of the pure tautomers can be determined (e.g., by using model compounds or by deconvolution of the overlapping spectra), the equilibrium constant can be calculated from the absorbance at a specific wavelength using the Beer-Lambert law.
Synthesis of this compound
While several synthetic routes to substituted hydroxypyridines have been reported, a common approach involves the modification of a pre-existing pyridine derivative. A plausible synthesis of 2-amino-4-hydroxypyridine could start from 4-aminopyridine.[4]
Plausible Synthetic Protocol:
-
Diazotization of 4-Aminopyridine:
-
Dissolve 4-aminopyridine in an acidic solution (e.g., aqueous H₂SO₄) at low temperature (0-5 °C).
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.
-
Hydrolysis of the Diazonium Salt:
-
Gently warm the diazonium salt solution to promote hydrolysis, replacing the diazonium group with a hydroxyl group to yield 4-hydroxypyridine.
-
Amination of 4-Hydroxypyridine:
-
The introduction of an amino group at the 2-position can be a challenging transformation. A multi-step sequence involving protection, directed lithiation, and amination might be required.
-
Formation of the Hydrochloride Salt:
-
Dissolve the final 2-amino-4-hydroxypyridine product in a suitable solvent (e.g., ethanol).
-
Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.
Caption: A plausible synthetic pathway for this compound.
Conclusion
The chemical structure and tautomerism of this compound are governed by a complex interplay of factors including aromaticity, solvent effects, and pH. While the hydroxy-amino tautomer is likely the most stable form, particularly in the gas phase and nonpolar solvents, the equilibrium can shift towards the oxo-amino tautomer in polar, protic environments. A comprehensive understanding of this tautomeric behavior is essential for researchers in drug discovery and development. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this important heterocyclic compound. Further computational and experimental studies, particularly X-ray crystallographic analysis, are warranted to provide a more complete picture of the structural landscape of this compound.
References
A Comprehensive Technical Guide to 2-Amino-4-hydroxypyridine hydrochloride: A Versatile Heterocyclic Scaffold for Modern Research
This document provides an in-depth technical overview of 2-Amino-4-hydroxypyridine hydrochloride (CAS Number: 1187932-09-7), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and materials science. This guide moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and applications, grounded in established chemical principles.
Core Concepts: Understanding the Compound's Significance
This compound is a valued intermediate primarily due to the versatile reactivity endowed by its functional groups.[1] The pyridine ring is a common motif in biologically active compounds, and the presence of both an amino (-NH2) and a hydroxyl (-OH) group provides two distinct points for chemical modification.[2] This dual functionality makes it an excellent scaffold for building diverse molecular libraries for screening in pharmaceutical and agrochemical discovery programs.[1][2] It is particularly noted as a key intermediate in the synthesis of agents targeting neurological disorders.[1][2]
The Critical Role of Tautomerism
A fundamental characteristic of this molecule is its existence in a tautomeric equilibrium between the pyridinol form (2-amino-4-hydroxypyridine) and the pyridone form (2-amino-1H-pyridin-4-one). This equilibrium is crucial as it dictates the molecule's aromaticity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[3] In many environments, the pyridone tautomer is favored due to the stability conferred by its amide-like character and strong carbon-oxygen double bond.[3] The hydrochloride salt form stabilizes the molecule for storage and handling, typically by protonating the most basic site, the 2-amino group.
Diagram 1: Tautomeric Equilibrium
This diagram illustrates the equilibrium between the 4-hydroxypyridine (pyridinol) and the 1H-pyridin-4-one (pyridone) forms.
Caption: Pyridinol-Pyridone Tautomerism.
Physicochemical Properties and Safety Data
Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 1187932-09-7 | [4] |
| Molecular Formula | C₅H₇ClN₂O | [5] |
| Molecular Weight | 146.57 g/mol | [5] |
| IUPAC Name | 2-amino-4-pyridinol hydrochloride | N/A |
| Appearance | Solid | [6] |
| Solubility | Slightly soluble in water. | [7][8] |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C or room temperature. | [4] |
| InChI Key | DEVWTUWLHTYPTL-UHFFFAOYSA-N | [5] |
| SMILES | OC1=CC(N)=NC=C1.[H]Cl | [5] |
Safety, Handling, and Disposal
As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Signal Word | Warning | |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Workflow: Safe Handling Protocol
The following workflow is mandatory when handling this compound to ensure a self-validating system of safety.
Caption: Mandatory safe handling workflow.
Synthesis and Purification Protocol
Stage 1: Synthesis of 2-Amino-4-hydroxypyridine (Parent Compound)
Multiple pathways exist for forming the substituted pyridine ring. A common and effective approach involves the cyclization and functionalization of acyclic precursors. The following protocol is a representative example adapted from patented methods for similar structures.[3]
Experimental Protocol: Synthesis of 2-Amino-4-hydroxypyridine
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the appropriate β-ketoenamide or related precursor with a suitable solvent (e.g., ethanol, DMF).
-
Cyclization: Introduce the cyclizing agent (e.g., hydroxylamine hydrochloride for some routes) and a catalyst if required.[9] Heat the reaction mixture to reflux (typically 80-120 °C) under an inert nitrogen atmosphere to prevent oxidation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified via recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
Stage 2: Formation of the Hydrochloride Salt
This is a standard acid-base reaction to improve the compound's stability and handling characteristics. The use of hydrochloric acid to adjust pH during work-up is a documented technique that facilitates salt formation.[3]
Experimental Protocol: Conversion to Hydrochloride Salt
-
Dissolution: Dissolve the purified 2-amino-4-hydroxypyridine free base in a suitable anhydrous solvent, such as diethyl ether or 1,4-dioxane.
-
Acidification: While stirring, bubble anhydrous hydrogen chloride gas through the solution, or add a pre-prepared solution of HCl in the chosen solvent (e.g., 4 M HCl in dioxane) dropwise.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue addition of HCl until precipitation is complete.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid. Dry the final product under vacuum to yield this compound.
Reactivity and Synthetic Applications
The utility of this reagent stems from the distinct reactivity of its functional groups. The hydrochloride form means the 2-amino group is protonated (-NH₃⁺), rendering it non-nucleophilic. A simple deprotonation with a mild base is required to unmask its reactivity for subsequent reactions.
Diagram 2: Key Reaction Pathways
This diagram outlines the primary modes of reactivity for the 2-amino-4-hydroxypyridine scaffold after deprotonation.
Caption: Reactivity map of the core scaffold.
The primary applications in synthesis include:
-
Pharmaceutical Development: Serving as the starting scaffold for multi-step syntheses of complex molecules with potential therapeutic activity.[1]
-
Agrochemicals: Used in the development of novel pesticides and herbicides by leveraging the pyridine core, which is present in many existing agrochemicals.[1]
-
Materials Science: Incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.[1]
Characterization and Quality Control
Confirmation of identity and purity is paramount. While specific spectra for this CAS number are proprietary to suppliers, a standard suite of analytical techniques would be employed for validation.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure, the presence of functional groups, and the ratio of tautomers.
-
Mass Spectrometry (MS): Provides the molecular weight of the parent ion, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies for key functional groups, such as N-H stretches for the amine, O-H stretches for the hydroxyl group, and C=O stretches for the pyridone tautomer.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for ≥98%.
Researchers procuring this material should request a Certificate of Analysis (CoA) from the supplier, which will include data from these techniques.
Conclusion
This compound is more than a mere catalogue chemical; it is a versatile and highly functionalized scaffold that opens doors to a vast chemical space. Its true value is realized through a deep understanding of its tautomeric nature, the differential reactivity of its functional groups, and the application of robust, safe handling protocols. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently and effectively incorporate this valuable building block into their research and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1187932-09-7 | Benchchem [benchchem.com]
- 3. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. 1187932-09-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. H64836.03 [thermofisher.com]
- 7. 2-Amino-4-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 8. 2-Amino-4-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 11. 1187932-09-7|this compound|BLD Pharm [bldpharm.com]
The Strategic Synthesis of 2-Amino-4-hydroxypyridine: A Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-amino-4-hydroxypyridine core is a privileged heterocyclic scaffold, forming the central framework of numerous biologically active molecules and approved pharmaceuticals. Its unique electronic properties and hydrogen bonding capabilities make it a highly sought-after motif in medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of the synthetic strategies for accessing this valuable scaffold, offering field-proven insights into the causality behind experimental choices and detailed protocols for key transformations. The discussion will encompass classical and modern synthetic routes, mechanistic underpinnings, and the role of this scaffold in contemporary drug discovery, with a focus on its application in the development of targeted therapies.
Introduction: The Significance of the 2-Amino-4-hydroxypyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, with a vast number of FDA-approved drugs incorporating this heterocycle.[1] The strategic placement of amino and hydroxyl groups on the pyridine core, as seen in 2-amino-4-hydroxypyridine, imparts a unique set of properties that are particularly advantageous for targeting protein kinases.[2][3] These functional groups can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the ATP-binding site of kinases.[2]
The 2-aminopyridine moiety is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the backbone of the kinase hinge region.[2] The hydroxyl group at the 4-position can engage in additional interactions with the protein, enhancing binding affinity and selectivity. This has led to the emergence of 2-amino-4-hydroxypyridine derivatives as potent and selective inhibitors of various kinases, including Tyrosine Kinase 2 (TYK2), Cyclin-Dependent Kinase 8 (CDK8), and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), which are implicated in a range of diseases from autoimmune disorders to cancer.[4][5][6][7]
The inherent tautomerism of hydroxypyridines further adds to the chemical diversity and biological activity of this scaffold. 2-Amino-4-hydroxypyridine can exist in equilibrium with its pyridone tautomer, 2-amino-1H-pyridin-4-one.[8] The position of this equilibrium is influenced by the solvent environment and can significantly impact the molecule's interactions with biological targets.[8]
This guide will delve into the practical synthetic routes to this pivotal scaffold, empowering researchers to efficiently incorporate it into their drug discovery programs.
Synthetic Strategies for 2-Amino-4-hydroxypyridine
The synthesis of 2-amino-4-hydroxypyridine can be approached through several distinct strategies, each with its own set of advantages and challenges. The choice of a particular route will often depend on the availability of starting materials, desired scale, and the need for specific substitution patterns.
Strategy 1: Cyclization of Acyclic Precursors
This "bottom-up" approach involves the construction of the pyridine ring from simple, acyclic building blocks. These methods are often convergent and allow for the introduction of diversity at various positions of the heterocyclic core.
A common and versatile approach to substituted pyridones involves the condensation of an active methylene compound, such as ethyl cyanoacetate, with a 1,3-dielectrophile or its equivalent.
Causality Behind Experimental Choices: Ethyl cyanoacetate possesses a highly acidic methylene group, making it a potent nucleophile for Michael additions and Knoevenagel condensations.[4] The nitrile and ester functionalities provide handles for subsequent cyclization and can be further manipulated in the final product. The choice of the C3-synthon and the nitrogen source (typically ammonia or an ammonium salt) dictates the final substitution pattern of the pyridine ring.
Illustrative Reaction Pathway:
Caption: General workflow for the synthesis of 2-amino-4-hydroxypyridine from ethyl cyanoacetate.
Detailed Protocol: Synthesis of a Related 2-Aminopyridine Derivative
Step 1: Reaction Mixture Preparation
-
In a suitable reaction vessel, add the 2,4-pentadiene nitrile compound and an amine compound in a molar ratio of 1.0:(1.0-2.5) to a solvent to form a reaction mixture.[9]
Step 2: Base Addition and Reaction
-
While stirring the reaction mixture, add a base in an amount of 0-250 mol% of the substrate.[9]
-
Stir the reaction at a temperature ranging from room temperature to 150°C for 3-24 hours.[9]
Step 3: Work-up and Isolation
-
Upon completion of the reaction (monitored by TLC), the product, a 2-amino pyridine compound, is isolated.[9] The yield for such reactions is reported to be in the range of 58-81%.[9]
Note: This protocol is for a related compound and would require adaptation of the starting materials to achieve the desired 2-amino-4-hydroxypyridine structure.
Strategy 2: Modification of Pre-formed Pyridine Scaffolds
This "top-down" approach involves the functionalization of an existing pyridine or dihydroxypyridine ring. This can be an efficient strategy if the starting pyridine derivative is readily available.
Citrazinic acid is a commercially available and relatively inexpensive starting material that can be converted to a 2,6-dihydroxypyridine intermediate through decarboxylation.[10]
Causality Behind Experimental Choices: The carboxylic acid group at the 4-position of citrazinic acid can be removed under thermal or catalytic conditions.[11][12][13] The choice of catalyst, often a copper salt, and reaction conditions (temperature, solvent) is crucial for achieving efficient decarboxylation without decomposition of the pyridine ring.[11][12] The resulting 2,6-dihydroxypyridine can then, in principle, be selectively aminated at the 2-position.
Illustrative Reaction Pathway:
References
- 1. β-enamino ester synthesis by amination [organic-chemistry.org]
- 2. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAP4K4-IN-17 | 1811510-58-3 [amp.chemicalbook.com]
- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 5. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Highly Potent and Selective Tyrosine Kinase 2 (TYK2) Degrader with In Vivo Therapeutic Efficacy in a Murine Psoriasis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel CDK8 inhibitor with poly-substituted pyridine core: Discovery and anti-inflammatory activity evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Aerobic Decarboxylation/Ketooxygenation of Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. future4200.com [future4200.com]
- 13. Copper‐Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions | Semantic Scholar [semanticscholar.org]
Navigating the Solubility Landscape of 2-Amino-4-hydroxypyridine Hydrochloride: A Technical Guide for Researchers
Foreword: The Critical Role of Solubility in Drug Discovery and Development
In the intricate journey of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of success. It is a pivotal physicochemical property that profoundly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth technical understanding of the solubility of 2-Amino-4-hydroxypyridine hydrochloride in organic solvents. While quantitative solubility data for this specific salt is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge, predictive insights, and practical methodologies to confidently navigate its solubility characteristics. We will delve into its physicochemical properties, explore the theoretical underpinnings of its solubility, draw comparisons with analogous structures, and provide a robust experimental framework for in-house solubility determination.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is paramount to predicting its behavior in various solvents. This compound is a salt, which significantly influences its solubility profile compared to its free base, 2-Amino-4-hydroxypyridine.
Table 1: Physicochemical Properties of 2-Amino-4-hydroxypyridine and its Hydrochloride Salt
| Property | 2-Amino-4-hydroxypyridine | This compound | Source(s) |
| Molecular Formula | C₅H₆N₂O | C₅H₇ClN₂O | [1] |
| Molecular Weight | 110.11 g/mol | 146.57 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | Solid | [2] |
| Melting Point | 235 - 239 °C | Not available | [2] |
| LogP | Not available | 1.75260 | [3] |
| pKa | ~4.8 (for the conjugate acid of the amino group) | Not available | [2] |
| Water Solubility | Moderately soluble | Expected to be higher than the free base | [2] |
| Organic Solvent Solubility | Has a certain solubility in ethanol and acetone | Data not readily available | [2] |
The hydrochloride salt form is expected to exhibit significantly higher aqueous solubility compared to the free base due to the ionization of the pyridine nitrogen. Conversely, its solubility in non-polar organic solvents is likely to be lower. The positive LogP value suggests a degree of lipophilicity, which may contribute to solubility in certain polar aprotic and protic organic solvents.
The Science of Dissolution: Factors Governing Solubility in Organic Solvents
The adage "like dissolves like" provides a fundamental framework for predicting solubility. This principle is rooted in the nature and magnitude of intermolecular forces between the solute and the solvent. For this compound, the key interactions at play are:
-
Ionic Interactions: As a hydrochloride salt, the compound exists as a pyridinium cation and a chloride anion in the solid state. Solvents with a high dielectric constant can effectively solvate these ions, overcoming the lattice energy of the crystal and promoting dissolution.
-
Hydrogen Bonding: The presence of the amino (-NH₂) and hydroxyl (-OH) groups, as well as the pyridinium proton, allows for potent hydrogen bonding. Protic solvents like alcohols (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, while polar aprotic solvents like DMSO and DMF can act as hydrogen bond acceptors.
-
Dipole-Dipole Interactions: The polar nature of the pyridine ring and its substituents will lead to dipole-dipole interactions with polar solvent molecules.
-
Van der Waals Forces: These weaker forces are present in all interactions but will be the dominant force in non-polar solvents.
The interplay of these forces dictates the extent to which this compound will dissolve in a given organic solvent.
Caption: Key solute and solvent properties influencing solubility.
Predictive Solubility Analysis and Comparative Insights
In the absence of direct experimental data, a predictive analysis based on solvent properties and a comparative look at a similar molecule, 2-aminopyridine, can provide valuable guidance.
Table 2: Predicted Solubility of this compound and Comparative Data for 2-Aminopyridine
| Solvent | Solvent Type | Predicted Solubility of 2-Amino-4-hydroxypyridine HCl | Experimental Solubility of 2-Aminopyridine (Mole Fraction at ~298K) | Rationale for Prediction |
| Methanol | Polar Protic | High | High | Strong hydrogen bonding and high polarity favor dissolution.[4] |
| Ethanol | Polar Protic | Moderate to High | High | Good hydrogen bonding and polarity, though slightly less than methanol.[4] |
| Isopropanol | Polar Protic | Moderate | Moderate | Increased steric hindrance may slightly reduce solvation efficiency.[4] |
| Acetone | Polar Aprotic | Low to Moderate | Moderate | Can accept hydrogen bonds, but lacks donor capabilities.[5] |
| Acetonitrile | Polar Aprotic | Low | Low | Weaker hydrogen bond acceptor compared to other polar aprotic solvents.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Very High | Strong hydrogen bond acceptor with a high dielectric constant.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Very High | Excellent hydrogen bond acceptor and highly polar. |
| Dichloromethane | Non-polar | Very Low | Low | Lacks the polarity and hydrogen bonding capacity to effectively solvate the salt. |
| Toluene | Non-polar | Very Low | Very Low | Non-polar nature is incompatible with the ionic and highly polar solute. |
| Hexane | Non-polar | Insoluble | Very Low | Highly non-polar, offering no favorable interactions.[4] |
Expert Insights: The hydrochloride salt form will generally lead to lower solubility in less polar solvents compared to the free base, 2-aminopyridine. However, in highly polar, hydrogen-bonding solvents like methanol, DMF, and DMSO, the solubility is expected to be significant. The hydroxyl group on the pyridine ring, in addition to the amino group, will likely enhance its interaction with protic solvents compared to 2-aminopyridine.
A Robust Experimental Protocol for Solubility Determination
Given the scarcity of published data, a well-designed experimental protocol is essential for obtaining reliable solubility values. The isothermal shake-flask method is a gold-standard technique for this purpose.
Objective
To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
Caption: Isothermal shake-flask solubility determination workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The "excess" ensures that a saturated solution is formed and solid material remains.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can determine the optimal equilibration time.[6]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, stop the agitation and allow the vials to stand in the constant temperature environment for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Dilution and Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample solution by a validated HPLC method.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Self-Validating System: The protocol's trustworthiness is enhanced by including control measures such as running experiments in triplicate, ensuring the presence of excess solid at the end of the equilibration period, and validating the analytical method for linearity, accuracy, and precision.
Concluding Remarks for the Practicing Scientist
While the definitive solubility map of this compound in the vast landscape of organic solvents is yet to be fully charted in published literature, this guide provides a robust framework for informed exploration. By understanding its physicochemical characteristics, applying the principles of intermolecular interactions, and leveraging comparative data, researchers can make well-reasoned predictions about its behavior. Most importantly, the detailed experimental protocol herein offers a clear and reliable path to generating high-quality, in-house solubility data. This empirical approach remains the most authoritative method for truly understanding the solubility of this compound in your specific applications, empowering you to advance your research and development endeavors with confidence and scientific rigor.
References
A Senior Application Scientist's Guide to 2-Amino-4-hydroxypyridine Hydrochloride: A Cornerstone Intermediate in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of FDA-approved pharmaceuticals.[1] Among the vast array of pyridine-based building blocks, 2-Amino-4-hydroxypyridine and its hydrochloride salt stand out for their versatility and strategic importance. This guide provides an in-depth technical analysis of 2-Amino-4-hydroxypyridine hydrochloride, moving beyond simple data recitation to explain the causal relationships behind its reactivity, applications, and handling. We will explore its structural nuances, its pivotal role as a synthetic intermediate, and provide field-proven insights into its practical application for professionals in drug discovery and chemical synthesis.
Core Molecular Profile: Beyond the Formula
At first glance, 2-Amino-4-hydroxypyridine (CAS No. 33631-05-9) is a simple heterocyclic compound.[2][3] However, its true utility lies in the interplay of its functional groups and the inherent electronic nature of the pyridine ring. The hydrochloride salt (CAS No. 1187932-09-7) is often the preferred form for storage and handling due to its enhanced stability and solubility in certain solvent systems.[4][5]
Physicochemical Characteristics
A summary of the key properties is essential for experimental design. The hydrochloride salt form alters physical properties such as melting point and solubility.
| Property | 2-Amino-4-hydroxypyridine | 2-Amino-4-hydroxypyridine HCl | Data Source(s) |
| CAS Number | 33631-05-9 | 1187932-09-7 | [3][4] |
| Molecular Formula | C₅H₆N₂O | C₅H₇ClN₂O | [2][6] |
| Molecular Weight | 110.12 g/mol | 146.57 g/mol | [2][5] |
| Appearance | Light yellow powder | Off-white solid | [2] |
| Storage | 0 - 8 °C | 2 - 8 °C, under inert gas | [2][5][7] |
The Critical Role of Tautomerism
A fundamental concept that dictates the reactivity of this intermediate is its existence in a tautomeric equilibrium with the 2-amino-1H-pyridin-4-one form.[8] The position of this equilibrium is highly sensitive to the solvent environment, pH, and temperature. The pyridone tautomer is often favored due to its aromatic stability and the strong carbon-oxygen double bond.[8] This duality is not a mere curiosity; it is the key to its synthetic versatility, allowing it to react as either a phenol-like hydroxyl compound or as a pyridone, influencing choices of bases, electrophiles, and reaction conditions.
Caption: Tautomeric equilibrium of the core scaffold.
Strategic Applications in Organic Synthesis
This compound is a valuable "scaffold" upon which more complex molecular architectures are built.[9] Its bifunctional nature, with nucleophilic amino and hydroxyl/pyridone sites, allows for sequential and regioselective modifications. This makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][9][10]
A Versatile Synthetic Building Block
The compound's utility stems from the distinct reactivity of its three key regions: the 2-amino group, the 4-hydroxyl/pyridone moiety, and the pyridine ring itself.
Caption: Key reactive sites and potential synthetic pathways.
Chemists can leverage these sites to introduce diverse chemical moieties. For example:
-
Nucleophilic Substitution: The amino and hydroxyl groups can readily undergo nucleophilic substitution reactions.[8]
-
Cross-Coupling Reactions: The hydroxyl group can be converted into a triflate or halide, making it an excellent precursor for powerful palladium- or copper-catalyzed cross-coupling reactions to form C-C or C-heteroatom bonds.[8]
-
Ring Functionalization: The electron-donating amino and hydroxyl groups activate the pyridine ring, facilitating electrophilic aromatic substitution at the C3 and C5 positions.
Exemplary Synthetic Protocol: N-Alkylation
To demonstrate the practical application of this intermediate, this section provides a robust, self-validating protocol for a standard N-alkylation reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 2-(benzylamino)-4-hydroxypyridine from 2-Amino-4-hydroxypyridine.
Principle: This protocol utilizes a strong, non-nucleophilic base (Sodium Hydride) to deprotonate the most acidic proton, which is typically on the pyridone nitrogen or the exocyclic amino group, depending on the tautomeric state and conditions. The resulting anion then acts as a nucleophile, attacking the electrophilic benzyl bromide. The choice of an aprotic polar solvent like DMF is critical to solvate the ions and facilitate the Sₙ2 reaction.
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-Amino-4-hydroxypyridine (1.10 g, 10 mmol).
-
Add anhydrous Dimethylformamide (DMF, 30 mL) via syringe. Stir the mixture to form a suspension.
-
Rationale: An inert atmosphere is crucial because sodium hydride reacts violently with water and can be passivated by oxygen. Flame-drying the glassware removes adsorbed moisture.
-
-
Deprotonation:
-
Cool the flask to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Vigorous hydrogen gas evolution will be observed.
-
Rationale: Portion-wise addition at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution. Stirring ensures complete deprotonation to form the sodium salt.
-
-
Alkylation:
-
Cool the reaction mixture back to 0 °C.
-
Add benzyl bromide (1.71 g, 1.19 mL, 10 mmol, 1.0 eq) dropwise via syringe over 15 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Rationale: Dropwise addition at low temperature controls the exothermic Sₙ2 reaction. An overnight stir ensures the reaction proceeds to completion.
-
-
Reaction Monitoring & Quench:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane).
-
Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.
-
Rationale: TLC is a fundamental technique for tracking the disappearance of starting material and the appearance of the product. Quenching deactivates the highly reactive base before workup.
-
-
Work-up and Purification:
-
Transfer the mixture to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethanol-water mixture or by column chromatography on silica gel.
-
Rationale: The aqueous workup removes the DMF solvent and inorganic salts. Brine wash removes residual water. Purification is essential to isolate the target compound from byproducts and unreacted reagents.
-
Safety, Handling, and Disposal
Working with any chemical intermediate requires a thorough understanding of its potential hazards. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.[11]
| Hazard Category | GHS Pictogram | Statement | Precautionary Measures |
| Acute Toxicity / Irritation | GHS07 (Exclamation Mark) | Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area or under a chemical fume hood.[11][12] |
| Handling | - | - | Wash hands thoroughly after handling. Avoid breathing dust. Do not eat, drink, or smoke when using this product.[11] |
| Storage | - | - | Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Keep locked up. Protect from moisture. |
| Disposal | - | - | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11] |
Conclusion
This compound is more than a simple chemical reagent; it is a strategic intermediate that offers chemists a reliable and versatile scaffold for molecular innovation. Its unique electronic properties and tautomeric nature provide multiple avenues for synthetic modification, enabling the construction of complex molecules for the pharmaceutical and agrochemical industries.[2][9] A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, empowers researchers to fully exploit its potential in the pursuit of novel chemical entities.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. This compound | 1187932-09-7 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1187932-09-7 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 9. This compound | 1187932-09-7 | Benchchem [benchchem.com]
- 10. 2-Amino-4-hydroxypyridine Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Discovery and History of 2-Amino-4-hydroxypyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The 2-amino-4-hydroxypyridine core is a heterocyclic motif of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity have established it as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. This guide provides a comprehensive exploration of the discovery, historical development of synthetic methodologies, and the evolving understanding of the tautomeric nature of these compounds, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutics and functional materials.
PART 1: The Genesis of a Heterocycle: Early Discovery and Synthesis
The history of 2-amino-4-hydroxypyridine is intrinsically linked to the broader exploration of pyridine chemistry, which began in the 19th century with the isolation of pyridine from coal tar.[1] While the precise first synthesis of 2-amino-4-hydroxypyridine is not prominently documented in readily available historical records, its conceptualization and eventual synthesis are products of the foundational work on pyridine chemistry by pioneers such as Arthur Rudolf Hantzsch and Aleksei Chichibabin.[2][3]
The Hantzsch pyridine synthesis , first reported in 1881, provided a versatile method for constructing the pyridine ring from readily available starting materials: a β-ketoester, an aldehyde, and a nitrogen source like ammonia.[2] This multicomponent reaction, which initially yields a dihydropyridine that is subsequently oxidized, laid the groundwork for the synthesis of a wide array of substituted pyridines.
A significant advancement in pyridine chemistry came in 1924 with the Chichibabin pyridine synthesis , which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[3] This method, often carried out at high temperatures over oxide catalysts, became a cornerstone of industrial pyridine production due to its use of inexpensive reagents.[3]
While these classical methods were not initially aimed at the specific synthesis of 2-amino-4-hydroxypyridine, they established the fundamental principles of pyridine ring formation. The logical progression from these early syntheses was the introduction of functional groups onto the pyridine core, a challenge that spurred the development of more targeted synthetic strategies. The journey to synthesize aminohydroxypyridines was a natural extension of the desire to create pyridine derivatives with diverse chemical properties and potential applications.
PART 2: Unraveling the Structure: Tautomerism and Spectroscopic Elucidation
A critical aspect of the chemistry of 2-amino-4-hydroxypyridine is its existence in tautomeric forms. Hydroxypyridines, in general, can exist in equilibrium with their corresponding pyridone forms.[4] In the case of 2-amino-4-hydroxypyridine, it can exist in tautomeric equilibrium with 2-amino-1H-pyridin-4-one.[4]
The position of this equilibrium is highly dependent on factors such as the solvent environment.[4] The pyridone tautomer is often favored in many solvents due to the aromatic character of the ring and the presence of a strong carbon-oxygen double bond.[4] This tautomerism plays a crucial role in the compound's chemical reactivity and its interactions with biological targets. The ability to exist in different tautomeric forms allows the molecule to present different pharmacophoric features, which can be exploited in drug design.
The elucidation of these tautomeric structures has been made possible through a combination of spectroscopic techniques. Infrared (IR) spectroscopy can confirm the presence of N-H and O-H stretching vibrations, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of protons and carbon atoms, allowing for the differentiation of the tautomers. Mass spectrometry is instrumental in determining the molecular weight and fragmentation patterns, further confirming the compound's identity.
Caption: Tautomeric equilibrium of 2-amino-4-hydroxypyridine.
PART 3: The Evolution of Synthesis: From Classical to Modern Methodologies
The quest for more efficient and versatile methods to synthesize 2-amino-4-hydroxypyridine and its derivatives has led to the development of numerous synthetic strategies beyond the classical named reactions. These modern approaches often focus on improving yields, reducing the number of steps, and allowing for greater control over the substitution patterns on the pyridine ring.
Modern Synthetic Approaches
A variety of synthetic strategies are now employed to introduce substituents at different positions of the 2-amino-4-hydroxypyridine ring, enabling the creation of diverse chemical libraries for drug discovery and other applications.[4]
One common approach involves the use of pre-functionalized starting materials. For instance, a multi-step process for a related compound, 2-amino-5-hydroxypyridine, involves a protection-substitution-deprotection sequence starting from 2-amino-5-halopyridine.[4] This strategy highlights the importance of protecting reactive functional groups to achieve selective transformations in multi-step synthesis.
Another powerful technique is the three-component reaction of cyanoacetic acid hydrazide, aldehydes, and malononitrile, which can be catalyzed by magnesium oxide or bismuth(III) nitrate pentahydrate to produce N-amino-2-pyridone derivatives.[4]
The following table summarizes some of the key synthetic methodologies that have been developed for the synthesis of substituted 2-amino-4-hydroxypyridine derivatives.
| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
| Multi-component Reaction | Cyanoacetic acid hydrazide, Aldehydes, Malononitrile | Magnesium oxide or Bismuth(III) nitrate pentahydrate | N-amino-2-pyridone derivatives | [4] |
| Protection-Substitution-Deprotection | 2-Amino-5-halopyridine | Protecting groups, Nucleophiles | 2-Amino-5-hydroxypyridine | [4] |
| From 2,4-Dihydroxypyridine | 2,4-Dihydroxypyridine | Nitrating agents, Aminating agents | Substituted 2-amino-4-hydroxypyridines | [5] |
Experimental Protocol: A Representative Modern Synthesis
The following is a generalized protocol for a multi-component synthesis of a substituted 2-amino-4-hydroxypyridine derivative, illustrating the practical application of modern synthetic methods.
Objective: To synthesize a substituted N-amino-2-pyridone derivative.
Materials:
-
Cyanoacetic acid hydrazide
-
A selected aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Magnesium oxide (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetic acid hydrazide (1 equivalent), the aldehyde (1 equivalent), and malononitrile (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of magnesium oxide to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.
-
Characterization: Characterize the final product using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity.
Caption: A generalized experimental workflow for the synthesis of 2-amino-4-hydroxypyridine derivatives.
PART 4: A Privileged Scaffold in Drug Discovery and Beyond
The 2-amino-4-hydroxypyridine scaffold has emerged as a valuable building block in the development of a wide range of biologically active molecules. Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal candidate for binding to biological targets with high affinity and specificity.
Derivatives of 2-amino-4-hydroxypyridine have been investigated as potent inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in a variety of neurological disorders.[4] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of inhibitory activity and selectivity.
Beyond medicinal chemistry, these compounds have found applications in materials science. The presence of both amino and hydroxyl groups allows for their incorporation into polymer backbones, leading to materials with enhanced thermal stability and mechanical properties.
Conclusion: A Continuing Legacy
From its conceptual origins in the foundational work of early pyridine chemists to its current status as a privileged scaffold in drug discovery and materials science, the 2-amino-4-hydroxypyridine core has a rich and evolving history. The continuous development of novel synthetic methodologies has expanded the accessibility and diversity of these compounds, paving the way for the discovery of new therapeutic agents and advanced materials. The intricate interplay of its tautomeric forms and its versatile chemical reactivity ensures that the 2-amino-4-hydroxypyridine motif will remain a focal point of scientific investigation for years to come.
References
- 1. Chichibabin Pyridine Synthesis [drugfuture.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 5. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
Methodological & Application
The Versatile Intermediate: Application Notes and Protocols for 2-Amino-4-hydroxypyridine Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Amino-4-hydroxypyridine Hydrochloride
This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group on a pyridine scaffold, allows for a wide range of chemical modifications. This versatility makes it an important precursor for the synthesis of complex molecules, including anti-inflammatory agents, anti-cancer therapeutics, and drugs targeting neurological disorders[1]. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it a convenient starting material for various synthetic routes.
A critical aspect of its chemistry is the tautomeric equilibrium between the 4-hydroxypyridine form and its 4-pyridone isomer[2][3]. In most solvents, the pyridone tautomer is favored due to its aromaticity and the presence of a strong carbon-oxygen double bond[2][4]. This equilibrium can influence the compound's reactivity and must be considered when designing synthetic strategies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1187932-09-7 | [5] |
| Molecular Formula | C₅H₇ClN₂O | [5] |
| Molecular Weight | 146.57 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Soluble in water. Sparingly soluble in polar organic solvents like methanol and ethanol. Insoluble in nonpolar organic solvents.[6] | |
| Tautomerism | Exists in equilibrium between the 4-hydroxy and 4-pyridone forms.[2][7][8] |
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons on the pyridine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the protonation state and the tautomeric equilibrium. For similar aminopyridine structures, aromatic protons typically appear between δ 6.0 and 8.0 ppm.
-
¹³C NMR (DMSO-d₆, 101 MHz): Aromatic carbons would be expected in the range of δ 100-160 ppm. The carbon bearing the hydroxyl/oxo group would be significantly downfield. For comparison, in 2-hydroxypyridine, the carbon attached to the oxygen appears at approximately δ 163 ppm.
-
IR (ATR): Characteristic peaks would include N-H stretching of the amino group (around 3300-3500 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C=O stretching of the pyridone tautomer (around 1640-1680 cm⁻¹), and C=C/C=N stretching of the aromatic ring (around 1400-1600 cm⁻¹).
Core Synthetic Transformations: Pathways to Pharmaceutical Intermediates
The synthetic utility of this compound is most effectively harnessed through a two-step strategy: initial functionalization of the hydroxyl group, followed by modification of the pyridine ring or the amino group. A key transformation is the conversion of the hydroxyl group to a chlorine atom, which then serves as a versatile handle for cross-coupling reactions.
Caption: Synthetic workflow starting from this compound.
Protocol 1: Chlorination of 2-Amino-4-hydroxypyridine
The conversion of the hydroxyl group to a chloro group is a crucial first step to activate the 4-position of the pyridine ring for subsequent cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.
Causality of Experimental Choices:
-
Reagent: POCl₃ is a powerful dehydrating and chlorinating agent, ideal for converting hydroxypyridines to chloropyridines.
-
Solvent: The reaction can often be run neat or in a high-boiling inert solvent. In some cases, a base like pyridine or triethylamine is added to neutralize the HCl generated.
-
Temperature: Elevated temperatures are typically required to drive the reaction to completion.
-
Work-up: Careful quenching with ice water is necessary to decompose excess POCl₃. The product is often isolated as the hydrochloride salt, which may require neutralization to obtain the free base.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (3.0-5.0 eq) to the flask. The reaction can be exothermic.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a solid base such as sodium carbonate or a concentrated solution of sodium hydroxide until the pH is basic (pH 8-9). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-amino-4-chloropyridine can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Amino-4-chloropyridine
With 2-amino-4-chloropyridine in hand, the versatile Suzuki-Miyaura reaction can be employed to form carbon-carbon bonds, leading to the synthesis of biaryl aminopyridines, a common scaffold in many pharmaceutical agents[9].
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst is essential. Pd(PPh₃)₄ is a common choice, though more advanced catalyst systems involving bulky, electron-rich phosphine ligands can be more effective for less reactive chloro-heterocycles.
-
Base: A base is required to activate the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst. Therefore, it must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask, add 2-amino-4-chloropyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of 2-Amino-4-chloropyridine
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of di- and tri-aminopyridine derivatives from 2-amino-4-chloropyridine[10][11]. These products are valuable intermediates in the development of various therapeutic agents.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium catalyst is used. However, for C-N bond formation, specific ligands such as bulky biarylphosphines (e.g., XPhos, SPhos) or ferrocenylphosphines are often required, especially for less reactive aryl chlorides[12].
-
Base: A strong, non-nucleophilic base is crucial for deprotonating the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this reaction[12].
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically employed.
-
Inert Atmosphere: This reaction is also highly sensitive to oxygen and moisture, necessitating strictly anhydrous conditions under an inert atmosphere.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 2-amino-4-chloropyridine (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq) to a dry Schlenk tube.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.1-1.2 eq).
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Safety and Handling
This compound and the reagents used in its transformations require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust[13]. Avoid contact with skin and eyes[13].
-
Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should be handled with extreme caution in a fume hood. Strong bases like sodium tert-butoxide are also corrosive and moisture-sensitive. Palladium catalysts can be toxic and should be handled with care.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important and versatile starting material in pharmaceutical synthesis. By understanding its inherent chemical properties, particularly its tautomeric nature, and by employing robust synthetic protocols for its functionalization, researchers can efficiently access a wide variety of complex nitrogen-containing heterocyclic intermediates. The key transformations of chlorination followed by palladium-catalyzed cross-coupling reactions provide reliable pathways to novel molecular scaffolds for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable building block in their synthetic endeavors.
References
- 1. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. youtube.com [youtube.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. 1187932-09-7|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. 875. N-oxides and related compounds. Part V. The tautomerism of 2- and 4-amino- and -hydroxy-pyridine 1-oxide (1957) | J. N. Gardner | 85 Citations [scispace.com]
- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Application Notes & Protocols: The Strategic Role of 2-Amino-4-hydroxypyridine Hydrochloride in the Synthesis and Formulation of Picolinic Acid Herbicides
These application notes provide a comprehensive technical guide for researchers, chemists, and formulation scientists on the utilization of 2-Amino-4-hydroxypyridine hydrochloride as a pivotal intermediate in the development of advanced agrochemical formulations. This document elucidates the synthetic pathway from this precursor to a functional picolinic acid herbicide, details formulation protocols for creating stable and effective final products, and outlines analytical methodologies for quality control.
Introduction: The Versatility of the Pyridine Scaffold in Agrochemicals
Pyridine-based compounds are integral to the agrochemical industry, forming the backbone of numerous fungicides, insecticides, and herbicides. Their versatile chemical nature allows for a wide range of structural modifications, leading to the discovery of potent and selective active ingredients. This compound serves as a valuable and reactive starting material in the synthesis of a specific class of herbicides known as picolinic acids.[1]
2-Amino-4-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one. This tautomerism is a critical aspect of its chemical reactivity and is influenced by the solvent environment. The pyridone form is often favored in many solvents. Understanding this equilibrium is crucial for designing and optimizing synthetic routes that utilize this compound as a precursor.
The End-Goal: Mechanism of Action of Picolinic Acid Herbicides
The ultimate application of this compound in this context is the synthesis of picolinic acid herbicides, such as Picloram and Aminopyralid.[2][3] These herbicides are classified as synthetic auxins.[4] Their mode of action involves mimicking the natural plant growth hormone auxin, leading to uncontrolled and disorganized cell growth in susceptible broadleaf weeds. This disruption of normal growth processes ultimately results in the death of the target plant, while many grass crops exhibit tolerance.[4]
The following diagram illustrates the general mechanism of action for synthetic auxin herbicides.
Caption: Mechanism of action of picolinic acid herbicides.
Synthetic Protocol: From Precursor to Active Ingredient
While this compound is a precursor to several commercial herbicides, the following is a representative, multi-step synthesis to yield a chlorinated picolinic acid, a common structural motif in this class of herbicides. This protocol is illustrative and may require optimization based on laboratory conditions and desired final product.
The overall workflow for the synthesis is depicted below:
Caption: Synthetic workflow from precursor to picolinic acid.
Step-by-Step Synthesis Protocol:
Step 1: Chlorination of 2-Amino-4-hydroxypyridine
-
In a well-ventilated fume hood, suspend this compound in a suitable solvent such as glacial acetic acid.
-
While stirring, carefully bubble chlorine gas through the suspension. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature between 10-20°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-amino-4-hydroxy-3,5,6-trichloropyridine.
Step 2: Deamination via Sandmeyer-type Reaction
-
Dissolve the chlorinated intermediate from Step 1 in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (nitrogen gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain 4-hydroxy-2,3,5,6-tetrachloropyridine.
Step 3: Amination
-
In a sealed pressure vessel, dissolve the product from Step 2 in a suitable solvent like ethanol.
-
Add an excess of aqueous ammonia.
-
Heat the vessel to 150-180°C for several hours.
-
Cool the reactor, and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure, and purify the resulting 4-amino-2,3,5,6-tetrachloropyridine by recrystallization.
Step 4: Cyanation
-
Reflux the aminated product from Step 3 with cuprous cyanide in a high-boiling polar aprotic solvent such as DMF or NMP for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product, 4-amino-3,5,6-trichloro-2-cyanopyridine, with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude nitrile.
Step 5: Hydrolysis to Picolinic Acid
-
Reflux the nitrile from Step 4 in a mixture of concentrated sulfuric acid and water.
-
Continue heating until the hydrolysis of the nitrile to the carboxylic acid is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and carefully pour it onto ice.
-
The product, 4-amino-3,5,6-trichloropicolinic acid (Picloram), will precipitate.
-
Filter the solid, wash with cold water, and dry.[5]
Agrochemical Formulation Protocols
Once the active ingredient (AI), such as Picloram, is synthesized, it must be formulated into a product that is stable, easy to handle, and effective upon application. Two common formulation types are Emulsifiable Concentrates (EC) and Wettable Powders (WP).
Emulsifiable Concentrate (EC) Formulation
EC formulations are liquid concentrates where the AI is dissolved in a solvent system with emulsifiers. When diluted with water, they form a stable oil-in-water emulsion.[6][7][8]
Table 1: Example of an Emulsifiable Concentrate (EC) Formulation for a Picolinic Acid Herbicide
| Component | Function | Concentration (% w/v) |
| Picolinic Acid Herbicide (e.g., Picloram) | Active Ingredient | 24.0 |
| Aromatic Solvent (e.g., Solvesso™ 150) | Solvent | 60.0 |
| Anionic Emulsifier (e.g., Calcium Dodecylbenzenesulfonate) | Emulsifier | 5.0 |
| Non-ionic Emulsifier (e.g., Ethoxylated Castor Oil) | Emulsifier/Stabilizer | 5.0 |
| Polar Co-solvent (e.g., N-Methyl-2-pyrrolidone) | Co-solvent/Solubility Enhancer | 6.0 |
Protocol for Preparing a 1 L Batch of EC Formulation:
-
To a 1 L mixing vessel, add the aromatic solvent and the polar co-solvent.
-
Begin agitation and slowly add the powdered picolinic acid herbicide active ingredient. Continue mixing until the AI is completely dissolved.[9]
-
Add the anionic and non-ionic emulsifiers to the mixture.
-
Continue to agitate for 15-20 minutes to ensure a homogenous solution.
-
Perform quality control checks for clarity, color, and active ingredient concentration.
Wettable Powder (WP) Formulation
WP formulations are dry powders that are mixed with water to form a suspension for spraying.[10][11][12] They are often preferred for active ingredients with low solubility in common solvents.
Table 2: Example of a Wettable Powder (WP) Formulation for a Picolinic Acid Herbicide
| Component | Function | Concentration (% w/w) |
| Picolinic Acid Herbicide (e.g., Picloram) | Active Ingredient | 75.0 |
| Wetting Agent (e.g., Sodium Lignosulfonate) | Wetting Agent | 3.0 |
| Dispersing Agent (e.g., Sodium Naphthalenesulfonate Formaldehyde Condensate) | Dispersant | 5.0 |
| Carrier/Filler (e.g., Kaolin Clay) | Carrier | 17.0 |
Protocol for Preparing a 1 kg Batch of WP Formulation:
-
Pre-mill the active ingredient to the desired particle size (typically < 10 µm).
-
In a blender, combine the milled active ingredient, wetting agent, dispersing agent, and carrier.
-
Blend the components until a uniform powder is achieved.
-
For improved handling and reduced dust, the powder can be granulated.
-
Perform quality control checks for wettability, suspensibility, and active ingredient content.[13]
Analytical Protocols for Quality Control
Analytical chemistry is essential for monitoring the synthesis and ensuring the quality of the final formulation. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique for this purpose.
In-Process HPLC Monitoring of Synthesis
This method can be used to monitor the conversion of this compound to the final picolinic acid product.
Table 3: HPLC Parameters for In-Process Monitoring
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Protocol:
-
Prepare a standard solution of this compound and any available intermediates or the final product in the mobile phase.
-
During the synthesis, periodically withdraw a small sample from the reaction mixture.
-
Quench the reaction in the sample and dilute it with the mobile phase.
-
Inject the sample into the HPLC system.
-
Monitor the disappearance of the starting material peak and the appearance of the product peak to determine reaction completion.
HPLC Analysis of Active Ingredient in Final Formulation
This method is for the quantitative determination of the picolinic acid herbicide in the EC or WP formulation.
Table 4: HPLC Parameters for Formulation Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile : 0.1% Formic Acid in Water |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
Protocol:
-
Standard Preparation: Accurately weigh a known amount of pure picolinic acid herbicide standard and dissolve it in a known volume of diluent (e.g., acetonitrile/water) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation (EC Formulation): Accurately weigh an amount of the EC formulation into a volumetric flask and dilute to volume with the diluent. Mix thoroughly.
-
Sample Preparation (WP Formulation): Accurately weigh an amount of the WP formulation into a flask. Add a known volume of diluent and sonicate for 15 minutes to extract the active ingredient. Filter the solution through a 0.45 µm filter.
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve from the peak areas of the standards.
-
Calculate the concentration of the active ingredient in the samples based on the calibration curve.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016176743A1 - Emulsifiable concentrate comprising picolinic acid herbicide - Google Patents [patents.google.com]
- 3. fertilome.com [fertilome.com]
- 4. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google Patents [patents.google.com]
- 5. US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google Patents [patents.google.com]
- 6. Agricultural & Farming Chemicals | Emulsifiable Concentrates | Azelis [azelis.com]
- 7. brewerint.com [brewerint.com]
- 8. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 9. US9781921B2 - Emulsifiable concentrate formulation - Google Patents [patents.google.com]
- 10. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 11. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 12. makingchembooks.com [makingchembooks.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
2-Amino-4-hydroxypyridine hydrochloride in the synthesis of kinase inhibitors
Application Note & Protocols
Leveraging the 2-Amino-4-hydroxypyridine Scaffold for the Strategic Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. A key strategy in this endeavor is the use of "privileged scaffolds"—core molecular structures that are predisposed to bind to specific biological targets. The 2-aminopyridine and its tautomeric pyridinone form represent one such scaffold, capable of forming crucial hydrogen bond interactions within the ATP-binding site of many kinases.[1] This application note provides a comprehensive guide to the use of 2-amino-4-hydroxypyridine hydrochloride, a versatile and commercially available starting material, for the synthesis of a model kinase inhibitor. We will detail the underlying chemical principles, provide step-by-step synthetic protocols, and discuss the biological context, focusing on the Janus Kinase (JAK) family as an exemplary target.[2]
The Strategic Advantage of the 2-Amino-4-hydroxypyridine Scaffold
The utility of 2-amino-4-hydroxypyridine in kinase inhibitor design is rooted in its unique chemical properties, primarily its existence in a tautomeric equilibrium with 2-amino-1H-pyridin-4-one.[3]
-
Tautomerism: The equilibrium between the hydroxyl-pyridine and the pyridinone form is a critical feature. The pyridone tautomer is often favored and is an exceptional biomimetic of the adenine core of ATP.[1][3]
-
Hinge-Binding Motif: The pyridone ring, with its N-H donor and carbonyl acceptor, can form two or more hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction is a hallmark of many potent and selective ATP-competitive inhibitors.[1]
-
Synthetic Versatility: The presence of the amino group and the reactive pyridone ring provides multiple handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of properties like potency, selectivity, and pharmacokinetics.[4]
Caption: Tautomeric equilibrium of the core scaffold.
Synthesis of a Model Pyrazolopyridine Kinase Inhibitor
To illustrate the utility of this scaffold, we present a representative, multi-step synthesis of a model kinase inhibitor targeting the JAK family. The general strategy involves an initial condensation and cyclization to form a core heterocyclic system, followed by functionalization to install moieties that confer potency and selectivity. This workflow is designed to be adaptable for library synthesis.
Caption: General synthetic workflow for inhibitor synthesis.
Protocol 1: Synthesis of the 3-(4-oxo-1,4-dihydropyridin-2-yl)-1H-pyrazole-4-carboxamide Core
This protocol outlines the construction of a key intermediate, a common core in many kinase inhibitors. The causality behind the steps is critical: the reaction builds a substituted pyrazole ring onto the pyridinone scaffold.
Materials & Equipment:
-
This compound
-
3-Dimethylamino-1-(2-ethoxy-2-oxoethyl)-1-oxopropan-2-ylium (or similar β-ketoester equivalent)
-
Hydrazine hydrate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), Dimethylformamide (DMF)
-
Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Step-by-Step Methodology:
Part A: Synthesis of 2-(1H-pyrazol-3-yl)pyridin-4(1H)-one
-
Neutralization and Condensation:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol (10 mL/g) in a round-bottom flask, add this compound (1.0 eq). Stir at room temperature for 30 minutes to generate the free base in situ. Rationale: The hydrochloride salt is stable for storage, but the free amine is required for nucleophilic attack.
-
Add the β-ketoester derivative (e.g., a formyl-acetate equivalent, 1.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and add hydrazine hydrate (1.2 eq). Rationale: Hydrazine will react with the 1,3-dicarbonyl intermediate formed in the first step to form the pyrazole ring.
-
Reflux for an additional 2-4 hours.
-
-
Workup and Isolation:
-
Cool the mixture and reduce the solvent volume via rotary evaporation.
-
Add water to the residue, which should cause the product to precipitate.
-
Filter the solid, wash with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude 2-(1H-pyrazol-3-yl)pyridin-4(1H)-one.
-
Self-Validation: The product can be characterized by ¹H NMR (expect characteristic pyrazole and pyridine proton signals) and LC-MS to confirm the mass.
-
Part B: Functionalization to the Carboxamide
This part of the protocol is highly adaptable. For this model, we will describe a generic amidation, a common final step in inhibitor synthesis.[5]
-
Amide Coupling:
-
The pyrazole from Part A would typically be protected and then carboxylated before this step. For simplicity, we assume a precursor like 3-(4-oxo-1,4-dihydropyridin-2-yl)-1H-pyrazole-4-carboxylic acid is available.
-
Suspend the carboxylic acid precursor (1.0 eq) in DMF.
-
Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.5 eq). Stir for 15 minutes. Rationale: HATU activates the carboxylic acid for nucleophilic attack by forming a highly reactive intermediate.
-
Add the desired amine (e.g., 4-fluoroaniline, 1.2 eq). The choice of amine is critical for targeting specific sub-pockets of the kinase and tuning selectivity.
-
Stir the reaction at room temperature for 12-18 hours.
-
-
Purification:
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of methanol in dichloromethane) to obtain the final inhibitor.
-
Self-Validation: Confirm the final structure and purity (>95%) using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.
-
Biological Application: Targeting the JAK-STAT Pathway
The 2-aminopyridine and pyridinone scaffolds are prevalent in inhibitors of the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, TYK2).[2][6] These non-receptor tyrosine kinases are essential mediators of cytokine signaling.[7] Dysregulation of the JAK-STAT pathway, particularly through mutations like JAK2-V617F, is a driver of myeloproliferative neoplasms.[2]
An inhibitor synthesized from the 2-amino-4-hydroxypyridine scaffold is designed to bind to the ATP pocket of JAK2, preventing the phosphorylation and subsequent activation of STAT proteins. This blocks the downstream signaling cascade that promotes cell proliferation and survival.
Caption: Inhibition of the JAK-STAT signaling pathway.
Representative Activity of Pyridinone-Based JAK2 Inhibitors
The potency of inhibitors derived from this scaffold can be exceptionally high, often reaching the low nanomolar range. The table below, compiled from published data, showcases the typical inhibitory concentrations (IC₅₀) for selective JAK2 inhibitors featuring the 2-aminopyridine core.[2][6]
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 | Reference |
| Compound 21b | JAK2 | 9 | 276-fold | 184-fold | [6] |
| Compound 16m-(R) | JAK2 | 3 | 85-fold | 76-fold | [2] |
| Crizotinib | JAK2 | 27 | Lower | Lower | [6] |
Protocol 2: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol provides a framework for evaluating the synthesized compound's inhibitory activity against the target kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is inversely proportional to the luminescence signal, thus a lower signal indicates higher kinase activity (and lower inhibition).
Materials:
-
Synthesized inhibitor (dissolved in DMSO)
-
Recombinant active JAK2 enzyme
-
Suitable peptide substrate for JAK2
-
ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection capability
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to low nanomolar concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the JAK2 enzyme and the peptide substrate.
-
Add 0.5 µL of the serially diluted inhibitor or DMSO (for positive and negative controls).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP solution. Rationale: This step starts the enzymatic reaction. The inhibitor, if effective, will compete with ATP for the binding site.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes. Rationale: Removing excess ATP is crucial to ensure that the light-producing reaction in the next step is driven only by the ADP generated by the kinase.
-
Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP, which then fuels a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting point for the development of sophisticated kinase inhibitors. Its inherent ability to engage in critical hinge-binding interactions, combined with its synthetic tractability, makes it an invaluable scaffold in medicinal chemistry.[1][8] The protocols and data presented here provide a robust framework for researchers to synthesize and evaluate novel inhibitors, accelerating the discovery of new therapeutics for kinase-driven diseases.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 4. This compound | 1187932-09-7 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective N-Alkylation of 2-Amino-4-hydroxypyridine
Abstract
The N-alkylation of pyridinone scaffolds is a cornerstone transformation in medicinal chemistry and materials science, providing access to a diverse array of functionalized molecules. However, the inherent tautomerism of hydroxypyridines, such as 2-Amino-4-hydroxypyridine, presents a significant regioselectivity challenge, often yielding a mixture of N- and O-alkylated products. This guide provides an in-depth analysis of the underlying chemical principles governing this reaction and presents two detailed, field-proven protocols for achieving high N-alkylation selectivity. We will explore a classical base-mediated approach and a modern, catalyst- and base-free method, explaining the causality behind each experimental choice to empower researchers to optimize this critical synthesis.
Introduction: The Regioselectivity Challenge
2-Amino-4-hydroxypyridine is a valuable heterocyclic building block. Its N-alkylated derivatives are found in numerous biologically active compounds and functional materials.[1][2] The primary obstacle in their synthesis is controlling the site of alkylation. The substrate exists as a dynamic equilibrium between its 4-hydroxypyridine and 4(1H)-pyridone tautomeric forms. Deprotonation under basic conditions generates an ambident nucleophile, a species with two reactive sites of differing nucleophilicity (the nitrogen and the oxygen atoms).[1] Consequently, reaction with an electrophile, such as an alkyl halide, can lead to two different products: the desired N-alkylated pyridone and the undesired O-alkylated pyridine ether.[1][3]
Controlling the reaction to favor a single regioisomer is paramount to avoid tedious purification steps and maximize yield.[3][4] This guide will dissect the factors that influence this selectivity and provide robust protocols for predictable outcomes.
Mechanistic Rationale: Tautomerism and Ambident Reactivity
The key to controlling the N-alkylation of 2-amino-4-hydroxypyridine lies in understanding its tautomeric nature. The pyridone form is generally more stable and its deprotonation under basic conditions is the first step in the classical alkylation pathway.
References
Application Notes and Protocols for 2-Amino-4-hydroxypyridine Hydrochloride in Analytical Chemistry
Introduction: Unveiling the Analytical Potential of a Versatile Pyridine Derivative
2-Amino-4-hydroxypyridine hydrochloride, a heterocyclic amine, presents a compelling case for its application as a specialized reagent in analytical chemistry. While it is a recognized intermediate in pharmaceutical and agrochemical synthesis, its utility in analytical methodologies is an area ripe for exploration. This guide provides an in-depth look at the established and potential applications of this compound, with a primary focus on its role as a chelating agent for the spectrophotometric determination of metal ions.
The key to understanding the analytical utility of this reagent lies in its structural chemistry. 2-Amino-4-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one. This hydroxypyridinone structure is known to be an exceptional chelator for a variety of metal ions, particularly hard metal cations. This inherent chelating ability forms the basis of its primary application in analytical chemistry.
This document will provide detailed protocols, explain the scientific rationale behind the methodologies, and explore theoretical applications, offering researchers and drug development professionals a comprehensive guide to leveraging the unique properties of this compound.
Core Application: Spectrophotometric Determination of Metal Ions
The most promising and directly supported application of this compound is in the detection and quantification of metal ions in environmental and other samples[1]. The formation of stable, often colored, complexes with metal ions allows for their determination using spectrophotometry, a widely accessible and reliable analytical technique.
Principle of Metal Chelation and Spectrophotometric Analysis
2-Amino-4-hydroxypyridine, particularly in its deprotonated hydroxypyridinone form, acts as a bidentate ligand, coordinating with metal ions through the deprotonated hydroxyl oxygen and the amino nitrogen atom. This chelation results in the formation of a stable metal-ligand complex. The electronic properties of the complex are often significantly different from the free ligand, leading to a shift in the maximum absorbance wavelength (λmax) and an increase in molar absorptivity. This change in absorbance is directly proportional to the concentration of the metal ion, forming the basis of quantitative analysis via Beer-Lambert Law.
Hydroxypyridinones, as a class of compounds, are well-regarded for their high affinity for hard metals, making 2-amino-4-hydroxypyridine a suitable candidate for the analysis of ions such as iron(III), aluminum(III), copper(II), and zinc(II)[2][3][4][5][6].
Below is a workflow for the spectrophotometric determination of a metal ion, for instance, iron(III), using this compound.
Detailed Protocol: Spectrophotometric Determination of Iron(III)
This protocol provides a step-by-step method for the determination of iron(III) in an aqueous sample. The method is based on the formation of a colored complex between iron(III) and 2-amino-4-hydroxypyridine. For the analysis of total iron, a reduction step to convert Fe(III) to Fe(II) would be necessary, similar to methods using other chelating agents like 1,10-phenanthroline[7][8]. However, for simplicity, this protocol focuses on the direct determination of Fe(III).
Materials and Reagents:
-
This compound
-
Iron(III) standard solution (1000 mg/L)
-
Hydrochloric acid (HCl)
-
Sodium acetate
-
Acetic acid
-
Deionized water
-
Volumetric flasks (10, 25, 50, 100, 1000 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reagent and Buffer Solutions:
-
2-Amino-4-hydroxypyridine Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water.
-
Acetate Buffer (pH 5.0): Prepare a 0.1 M acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Adjust the pH to 5.0 using a pH meter.
-
Iron(III) Standard Stock Solution (100 mg/L): Dilute the 1000 mg/L standard solution appropriately with deionized water containing a few drops of HCl to prevent hydrolysis.
-
Iron(III) Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 2, 5, 10 mg/L) by diluting the 100 mg/L stock solution with deionized water.
-
-
Preparation of Calibration Curve:
-
Pipette 5.0 mL of each iron(III) working standard into a series of 25 mL volumetric flasks.
-
To each flask, add 5.0 mL of the acetate buffer (pH 5.0).
-
Add 5.0 mL of the 0.1% 2-amino-4-hydroxypyridine solution to each flask.
-
Dilute to the mark with deionized water, mix well, and allow the solutions to stand for 15 minutes for complete color development.
-
Prepare a reagent blank using 5.0 mL of deionized water instead of the iron standard and follow the same procedure.
-
Measure the absorbance of each standard solution against the reagent blank at the wavelength of maximum absorbance (λmax). The λmax should be determined by scanning the spectrum of one of the standard solutions from 400 to 700 nm.
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Analysis of the Unknown Sample:
-
Pipette an appropriate volume of the unknown sample (e.g., 5.0 mL, diluted if necessary) into a 25 mL volumetric flask.
-
Add 5.0 mL of the acetate buffer (pH 5.0) and 5.0 mL of the 0.1% 2-amino-4-hydroxypyridine solution.
-
Dilute to the mark with deionized water, mix well, and allow to stand for 15 minutes.
-
Measure the absorbance of the sample solution against the reagent blank at the determined λmax.
-
Determine the concentration of iron(III) in the sample from the calibration curve.
-
Data Presentation:
| Parameter | Condition/Value |
| Reagent | This compound |
| Analyte | Iron(III) |
| pH | 5.0 (Acetate Buffer) |
| λmax | To be determined experimentally |
| Incubation Time | 15 minutes |
| Linearity Range | To be determined experimentally |
| Detection Limit | To be determined experimentally |
Potential and Theoretical Applications
While the application in metal ion analysis is the most directly supported, the chemical structure of this compound suggests its potential in other areas of analytical chemistry, particularly as a derivatizing agent for chromatography.
Theoretical Application: Derivatization of Reducing Sugars for HPLC Analysis
The primary amino group of 2-amino-4-hydroxypyridine makes it a candidate for the derivatization of aldehydes and ketones through reductive amination. This is a well-established technique for the analysis of reducing sugars, which possess a free aldehyde or ketone group in their open-chain form. Derivatization with a chromophoric or fluorophoric tag, such as an aminopyridine derivative, enhances their detectability by UV or fluorescence detectors in HPLC. While 2-aminopyridine is commonly used for this purpose, 2-amino-4-hydroxypyridine offers an alternative, though its fluorescence properties need to be considered.
Principle of Derivatization:
The derivatization involves a two-step reaction:
-
The primary amino group of 2-amino-4-hydroxypyridine reacts with the carbonyl group of the reducing sugar to form an unstable Schiff base.
-
The Schiff base is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride (NaBH3CN) or 2-picoline borane.
The resulting derivative can then be separated and quantified by reversed-phase HPLC.
Hypothetical Protocol: HPLC Analysis of Monosaccharides
This protocol is a theoretical adaptation based on established methods for sugar derivatization using other aminopyridines[5][9].
Materials and Reagents:
-
This compound
-
Sodium cyanoborohydride (NaBH3CN)
-
Dimethyl sulfoxide (DMSO)
-
Glacial acetic acid
-
Monosaccharide standards (e.g., glucose, mannose, galactose)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Procedure:
-
Preparation of Derivatization Reagent:
-
Prepare a solution containing 0.3 M this compound and 0.5 M sodium cyanoborohydride in a mixture of DMSO and glacial acetic acid (7:3, v/v). This reagent should be prepared fresh.
-
-
Derivatization Reaction:
-
To a dried sample containing 1-10 nmol of monosaccharides, add 10 µL of the derivatization reagent.
-
Vortex to dissolve the sample and incubate at 80°C for 1 hour.
-
After incubation, cool the reaction mixture to room temperature.
-
-
HPLC Analysis:
-
Dilute the derivatized sample with the mobile phase and inject an appropriate volume (e.g., 10 µL) into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the derivatized sugars.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorbance spectrum of the derivatized sugar (likely around 254-280 nm). A fluorescence detector could also be tested, but the fluorescence properties of the derivatives are not well-established.
-
-
Considerations and Limitations:
-
Fluorescence: While many aminopyridine derivatives are fluorescent, studies have shown that 4-hydroxypyridine is non-fluorescent[3]. The fluorescence of the 2-amino-4-hydroxypyridine derivative of a sugar would need to be experimentally verified. UV detection is a more certain approach.
-
Reaction Optimization: The reaction conditions (temperature, time, reagent concentrations) would need to be optimized for this compound to ensure complete derivatization.
Conclusion and Future Perspectives
This compound is a reagent with demonstrated potential in analytical chemistry, particularly in the spectrophotometric determination of metal ions due to its inherent chelating properties. The protocols and principles outlined in this guide provide a solid foundation for its application in this area.
Furthermore, its structural similarity to other well-established derivatizing agents suggests promising, albeit theoretical, applications in chromatographic analysis. Further research is warranted to fully characterize the derivatization reactions, optimize analytical conditions, and explore the full scope of its utility. For researchers in analytical method development, this compound represents a valuable and versatile tool with the potential to address specific analytical challenges.
References
- 1. youtube.com [youtube.com]
- 2. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric and chelatometric determination of iron(III) with 3-hydroxypyridine-2-thiol - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Determination of the reducing terminal sugars of glycosaminoglycans using 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. web.pdx.edu [web.pdx.edu]
- 8. ijatca.com [ijatca.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: A Strategic Guide to the Synthesis of Substituted Pyridine Derivatives from 2-Amino-4-hydroxypyridine
Introduction: The Strategic Importance of 2-Amino-4-hydroxypyridine
Substituted pyridine scaffolds are cornerstones of modern medicinal chemistry and materials science, found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Among the various starting materials for pyridine synthesis, 2-amino-4-hydroxypyridine is a particularly versatile and economically significant synthon. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on an electron-rich pyridine core, allows for a diverse range of chemical modifications.
A critical aspect of its chemistry is the existence of a tautomeric equilibrium with 2-amino-1H-pyridin-4-one.[4] This equilibrium is sensitive to the solvent environment, with the pyridone form often being favored, a factor that profoundly influences its reactivity and dictates the choice of synthetic strategies.[4] This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic transformations, offering field-proven insights and step-by-step protocols for the derivatization of this valuable starting material.
Core Synthetic Strategies & Workflows
The strategic functionalization of 2-amino-4-hydroxypyridine can be approached through several key pathways, each targeting a specific reactive site on the molecule. These pathways enable the introduction of a wide array of substituents, paving the way for the creation of diverse chemical libraries for screening and development.
Caption: General synthetic pathways from 2-Amino-4-hydroxypyridine.
Electrophilic Aromatic Substitution: Activating the Pyridine Core
The amino and hydroxyl groups are strong activating groups, directing electrophilic substitution primarily to the C3 and C5 positions of the pyridine ring. This allows for the direct introduction of key functional groups like halogens and nitro groups, which serve as crucial handles for further modifications, particularly cross-coupling reactions.[4]
Halogenation: Gateway to Cross-Coupling
Introducing halogens (Cl, Br) onto the pyridine ring is arguably the most important primary transformation, as these derivatives are precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions.[4]
Field Insight: The choice of halogenating agent is critical. While elemental halogens can be used, reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are often preferred for their milder reaction conditions and improved regioselectivity, minimizing the formation of poly-halogenated byproducts. The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile.
Protocol 1: Bromination at the C5 Position
-
Materials: 2-Amino-4-hydroxypyridine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-hydroxypyridine (1.0 eq) in DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add NBS (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification: The crude product can be recrystallized from an ethanol/water mixture to yield 2-amino-5-bromo-4-hydroxypyridine.
-
Self-Validation: The resulting brominated pyridine is an ideal substrate for subsequent Suzuki-Miyaura or Sonogashira coupling reactions.[5][6][7][8]
Nitration: Introducing an Electron-Withdrawing Group
Nitration introduces a versatile nitro group, which can be reduced to an amine or serve as an electron-withdrawing group to influence the reactivity of the ring.
Field Insight: The reaction requires strongly acidic conditions, typically a mixture of concentrated nitric and sulfuric acids ("mixed acid").[4][9] Careful temperature control is paramount to prevent runaway reactions and decomposition of the starting material. The amino group is protonated under these conditions, and its directing effect is modulated.
Protocol 2: Nitration at the C3 or C5 Position
-
Materials: 2-Amino-4-hydroxypyridine, Concentrated Sulfuric Acid (H₂SO₄), Fuming Nitric Acid (HNO₃).
-
Procedure:
-
Carefully add 2-amino-4-hydroxypyridine (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir until fully dissolved.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the pyridine solution, maintaining the temperature between 0-10 °C.[10]
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry.
-
-
Purification: Column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) is often required to separate regioisomers.
Modification of the Amino Group via Diazotization
The 2-amino group provides a powerful synthetic handle via the formation of a diazonium salt. This intermediate can then be displaced by a variety of nucleophiles in what is known as the Sandmeyer reaction or related transformations.[11][12][13][14] This is a classic and reliable method for introducing halides (Cl, Br), cyano, and hydroxyl groups in place of the amino group.[12][15]
Caption: Diazotization and subsequent Sandmeyer reactions.
Field Insight: The stability of heterocyclic diazonium salts can be unpredictable. These reactions are almost always performed at low temperatures (0-5 °C) and the diazonium salt is used immediately in situ without isolation. The strongly acidic conditions required for diazotization can be incompatible with sensitive functional groups.[15]
Protocol 3: Sandmeyer Chlorination
-
Materials: 2-Amino-4-hydroxypyridine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).
-
Procedure:
-
Suspend 2-amino-4-hydroxypyridine (1.0 eq) in a mixture of concentrated HCl and water. Cool to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the pyridine suspension, keeping the temperature strictly below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, prepare a solution or suspension of CuCl (1.2 eq) in concentrated HCl, also cooled to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60 °C) for 1 hour to ensure complete reaction.
-
Cool the mixture, neutralize with NaOH or Na₂CO₃, and extract the product with an organic solvent (e.g., ethyl acetate).
-
-
Purification: The product, 2-chloro-4-hydroxypyridine, is typically purified by column chromatography or recrystallization.
O-Alkylation of the Hydroxyl Group
The hydroxyl group at the C4 position, particularly in its pyridone tautomeric form, can be readily alkylated to form ethers.[16] This modification is useful for altering solubility, modulating biological activity, or for use as a protecting group.[17][18]
Field Insight: A strong base is required to deprotonate the hydroxyl group. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common and effective choice. The choice of alkylating agent (e.g., alkyl halides, tosylates) will determine the nature of the ether formed.
Protocol 4: O-Methylation
-
Materials: 2-Amino-4-hydroxypyridine, Sodium Hydride (NaH, 60% dispersion in mineral oil), Tetrahydrofuran (THF), Iodomethane (CH₃I).
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Add a solution of 2-amino-4-hydroxypyridine (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the resulting sodium salt suspension back to 0 °C.
-
Add iodomethane (1.2 eq) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude 2-amino-4-methoxypyridine can be purified via silica gel chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives synthesized in Section 1.1 are invaluable substrates for modern cross-coupling reactions, enabling the construction of complex biaryl and heterobiaryl systems.[19] The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose.[5]
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Purpose |
| Aryl Halide | 2-Amino-5-bromo-4-hydroxypyridine | Electrophilic partner |
| Boronic Acid | Phenylboronic acid | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Forms the active Pd(0) species |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene, or DMF | Solubilizes reactants |
| Temperature | 80-120 °C | Drives the reaction to completion |
Field Insight: One common challenge in coupling reactions with aminopyridines is the potential for the amino group to coordinate with the palladium catalyst, inhibiting its activity.[6][19] While protection of the amino group is sometimes necessary, many modern catalyst systems, particularly those using bulky phosphine ligands (e.g., XPhos), show high tolerance for free amino groups, simplifying the synthetic sequence.[7][19]
Protocol 5: Suzuki-Miyaura Coupling
-
Materials: 2-Amino-5-bromo-4-hydroxypyridine (from Protocol 1), Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2M Sodium Carbonate (Na₂CO₃) solution, 1,4-Dioxane.
-
Procedure:
-
In a flask, combine the bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed 1,4-dioxane, followed by the degassed 2M Na₂CO₃ solution.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: The final product, 2-amino-4-hydroxy-5-phenylpyridine, is purified by column chromatography on silica gel.
References
- 1. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 10. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The alkylation of 4-pyridone [digital.maag.ysu.edu]
- 17. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
The Versatile Building Block: 2-Amino-4-hydroxypyridine Hydrochloride in Advanced Material Science
Introduction: Unveiling the Potential of a Multifunctional Pyridine Derivative
In the dynamic landscape of material science, the quest for novel functional materials with tailored properties is perpetual. 2-Amino-4-hydroxypyridine hydrochloride, a seemingly simple heterocyclic compound, has emerged as a versatile and highly valuable building block in the synthesis of a new generation of advanced materials. Its unique molecular architecture, featuring a pyridine ring substituted with both an amino and a hydroxyl group, offers a rich tapestry of reactive sites. This duality allows for its participation in a wide array of chemical transformations, making it an attractive precursor for the design of functional polymers, coordination complexes, and metal-organic frameworks (MOFs).
The presence of both a nucleophilic amino group and a hydroxyl group capable of deprotonation and coordination imparts a dual reactivity profile. Furthermore, the pyridine nitrogen atom provides an additional site for coordination with metal ions. This trifecta of functional groups enables researchers to precisely engineer materials with desirable electronic, optical, and magnetic properties. A critical aspect of 2-amino-4-hydroxypyridine is its existence in tautomeric equilibrium with the 2-amino-1H-pyridin-4-one form, a phenomenon that is sensitive to the solvent environment and plays a crucial role in its chemical behavior and interactions.[1] This guide provides an in-depth exploration of the applications of this compound in material science, complete with detailed application notes and robust experimental protocols to empower researchers in their scientific endeavors.
Core Properties and Tautomerism
Understanding the fundamental physicochemical properties of this compound is paramount to harnessing its full potential in material synthesis.
| Property | Value | Reference |
| CAS Number | 1187932-09-7 | [2] |
| Molecular Formula | C₅H₇ClN₂O | [2] |
| Molecular Weight | 146.57 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline powder | |
| Solubility | Soluble in water, slightly soluble in ethanol and other polar organic solvents.[3] | [3] |
A key characteristic of 2-hydroxypyridines is their ability to exist in equilibrium with their corresponding pyridone tautomers. In the case of 2-Amino-4-hydroxypyridine, it can exist in equilibrium with 2-amino-1H-pyridin-4-one. The position of this equilibrium is influenced by factors such as the solvent polarity, with the pyridone form often being favored due to its aromatic character.[1] This tautomerism is a critical consideration in designing synthetic strategies, as the reactivity of the molecule can be modulated by controlling the dominant tautomeric form.
Caption: Tautomeric equilibrium of 2-Amino-4-hydroxypyridine.
Application Note I: Synthesis of High-Performance Polyamides
The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an excellent monomer for the synthesis of novel polyamides with enhanced thermal stability and solubility. The hydroxyl group can be leveraged to introduce pendant functional groups or to modify the polymer backbone, leading to materials with tailored properties for applications in membranes, coatings, and high-performance composites.
Causality Behind Experimental Choices:
The synthesis of polyamides from this compound typically involves a polycondensation reaction with a diacid chloride. The choice of solvent is critical; a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) is often used to ensure the solubility of the monomers and the resulting polymer. The addition of a base, such as pyridine, is necessary to neutralize the hydrochloric acid that is liberated during the reaction, driving the equilibrium towards polymer formation. The reaction temperature is carefully controlled to achieve a high molecular weight polymer while avoiding side reactions.
Experimental Protocol: Synthesis of a Novel Polyamide
This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.
Materials:
-
This compound (1.0 mmol)
-
Terephthaloyl chloride (1.0 mmol)
-
N-methyl-2-pyrrolidone (NMP), anhydrous (10 mL)
-
Pyridine, anhydrous (2.2 mmol)
-
Methanol
-
Deionized water
Procedure:
-
In a dry, three-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound in anhydrous NMP.
-
Add anhydrous pyridine to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride and liberate the free base.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of terephthaloyl chloride in anhydrous NMP to the cooled reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol.
-
Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Characterize the resulting polyamide using techniques such as FT-IR spectroscopy (to confirm the formation of amide linkages), NMR spectroscopy (for structural elucidation), and thermogravimetric analysis (TGA) to evaluate its thermal stability.
Caption: Workflow for the synthesis of a polyamide.
Application Note II: Design of Luminescent Coordination Complexes
The ability of 2-Amino-4-hydroxypyridine to act as a versatile ligand opens up avenues for the creation of novel coordination complexes with interesting photophysical properties.[1] The pyridine nitrogen, the amino group, and the deprotonated hydroxyl group can all participate in binding to metal ions, leading to the formation of stable and often luminescent metal complexes. These materials have potential applications in sensing, bio-imaging, and as active components in light-emitting devices.
Causality Behind Experimental Choices:
The synthesis of luminescent coordination complexes with 2-Amino-4-hydroxypyridine often involves the reaction of the ligand with a suitable metal salt in a solvent that promotes crystallization. The choice of the metal ion is crucial in determining the luminescent properties of the final complex. Lanthanide ions, for example, are known to form highly luminescent complexes. The reaction is typically carried out under mild conditions to allow for the slow growth of high-quality crystals suitable for single-crystal X-ray diffraction analysis, which is essential for determining the precise coordination environment of the metal ion.
Experimental Protocol: Synthesis of a Europium(III) Coordination Complex
This protocol outlines the synthesis of a luminescent coordination complex of Europium(III) with 2-Amino-4-hydroxypyridine.
Materials:
-
This compound (0.3 mmol)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O) (0.1 mmol)
-
Triethylamine (0.3 mmol)
-
Methanol (10 mL)
-
Diethyl ether
Procedure:
-
Dissolve this compound in methanol in a small beaker.
-
Add triethylamine to the solution to deprotonate the ligand and neutralize the hydrochloride. Stir for 15 minutes.
-
In a separate beaker, dissolve Europium(III) chloride hexahydrate in methanol.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
Cover the beaker with parafilm and pierce a few small holes to allow for the slow evaporation of the solvent.
-
Allow the solution to stand undisturbed at room temperature for several days.
-
Collect the resulting crystals by filtration, wash them with a small amount of cold methanol and then with diethyl ether.
-
Dry the crystals in a desiccator over silica gel.
-
Characterize the complex using single-crystal X-ray diffraction to determine its structure, and photoluminescence spectroscopy to investigate its emission and excitation properties.
Caption: Workflow for luminescent coordination complex synthesis.
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating through rigorous characterization of the synthesized materials. For the polyamide, successful synthesis is confirmed by the appearance of characteristic amide bands in the FT-IR spectrum and the expected signals in the NMR spectrum. The molecular weight and polydispersity, determined by gel permeation chromatography (GPC), will validate the polymerization process. For the coordination complex, the definitive proof of structure comes from single-crystal X-ray diffraction. The observation of strong luminescence upon UV irradiation will confirm the desired photophysical property. Reproducibility of these characterization data across multiple batches will establish the trustworthiness of the synthetic protocols.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in the arsenal of material scientists. Its unique combination of functional groups allows for the rational design and synthesis of a wide range of functional materials, from robust polymers to sophisticated coordination complexes. The protocols detailed in this guide provide a solid foundation for researchers to explore the potential of this compound in their own work. Future research will undoubtedly uncover even more exciting applications for this remarkable molecule, pushing the boundaries of material science and enabling the development of next-generation technologies.
References
Application Notes & Protocols: Laboratory Scale Synthesis of 2-Amino-4-hydroxypyridine Derivatives
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 2-Amino-4-hydroxypyridine Scaffold
The 2-amino-4-hydroxypyridine core is a privileged heterocyclic scaffold that serves as a fundamental building block in modern chemical and pharmaceutical sciences.[1][2][3] Its derivatives are integral to the development of a wide array of functional molecules, from life-saving active pharmaceutical ingredients (APIs) to advanced agrochemicals and specialized materials.[2][3] In drug discovery, this moiety is found in agents targeting neurological disorders and has been explored for anti-inflammatory and anti-cancer applications.[3] The unique arrangement of its amino and hydroxyl functional groups imparts a rich reactivity profile, allowing for diverse chemical modifications and the construction of complex molecular architectures.[2][3]
A crucial chemical feature of this scaffold is its existence in a tautomeric equilibrium between the 2-amino-4-hydroxypyridine form and the 2-amino-1H-pyridin-4-one form. The position of this equilibrium is sensitive to the solvent environment, with the pyridone tautomer often being favored, a factor that critically influences the compound's reactivity and its interactions with biological targets.[1]
This guide provides an in-depth overview of proven laboratory-scale synthetic strategies, detailed experimental protocols, and the causal reasoning behind critical process choices, aimed at researchers, scientists, and professionals in drug development.
Tautomeric Equilibrium
The inherent tautomerism is a key consideration in the handling and reaction chemistry of these compounds.
Caption: Tautomeric equilibrium of the core scaffold.
Strategic Approaches to Synthesis
The synthesis of 2-amino-4-hydroxypyridine derivatives can be broadly categorized into two primary strategies: building the pyridine ring from acyclic precursors or modifying a pre-existing heterocyclic core. The choice of strategy is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Strategy 1: De Novo Ring Construction via Condensation Reactions
Constructing the pyridine ring from simple, acyclic starting materials is a powerful and flexible approach. Multi-component reactions (MCRs) are particularly efficient, allowing for the rapid assembly of complex structures in a single pot, which aligns with the principles of green chemistry by maximizing atom economy.[1]
-
Causality: This bottom-up approach is highly advantageous for creating diverse libraries of derivatives. By simply varying one of the initial components (e.g., the aldehyde or the active methylene compound), a wide range of substituents can be introduced at specific positions on the pyridine ring. A common pathway involves the reaction of a β-dicarbonyl compound, an aldehyde, and an ammonia source, often followed by an oxidation step to achieve the aromatic pyridine ring, reminiscent of the classical Hantzsch pyridine synthesis.[4]
Strategy 2: Heterocyclic Ring Transformation
An alternative and elegant strategy involves the transformation of other heterocyclic rings, such as furans, into the desired pyridine scaffold. This method leverages readily available furan derivatives as precursors.
-
Causality: This pathway is effective because the furan ring can undergo a ring-opening and subsequent re-closure sequence in the presence of ammonia and other reagents to form the pyridine nucleus. A patented process, for instance, describes the reaction of furan-2-carboxylic acid esters with ammonia at high temperature and pressure to yield 2-amino-3-hydroxypyridines, demonstrating the feasibility of this transformation.[5] This approach can provide access to substitution patterns that are difficult to achieve through traditional condensation methods.
General Synthetic Workflow
The overall process, regardless of the specific synthetic route, follows a logical progression from reaction setup to final product isolation and verification.
Caption: General laboratory workflow for synthesis and purification.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of 2-amino-4-hydroxypyridine derivatives.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. 2-Amino-4-hydroxypyridine and its precursors may be harmful if swallowed, inhaled, or in contact with skin.[6]
Protocol 1: Multi-Component Synthesis of a Substituted 2-Amino-4-hydroxypyridine Derivative
This protocol is adapted from the general principles of pyridine synthesis from acyclic precursors, specifically a one-pot, three-component reaction leading to a highly functionalized pyridine.[1]
Objective: To synthesize 2-amino-6-methyl-4-phenyl-pyridine-3,5-dicarbonitrile. While not a 4-hydroxy derivative, this protocol illustrates the core ring-forming methodology. A subsequent hydrolysis step (not detailed here) would be required to convert a nitrile or ester at the 4-position to a hydroxyl group.
Materials:
-
Malononitrile (1.32 g, 20 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Acetone (excess, used as reactant and solvent)
-
Ammonium acetate (1.54 g, 20 mmol)
-
Ethanol (30 mL)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (1.32 g), benzaldehyde (1.06 g), and ammonium acetate (1.54 g).
-
Solvent Addition: Add 30 mL of ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:2). The reaction is typically complete within 4-6 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Causality: Ammonium acetate serves as both the nitrogen source for the pyridine ring and a catalyst. The reflux condition provides the necessary activation energy for the condensation and cyclization steps. Cooling promotes crystallization, allowing for easy isolation of the crude product.
Protocol 2: Purification by Recrystallization
Purification is critical to obtain the final product with high purity. Recrystallization is a common and effective technique.[1]
Objective: To purify the crude product obtained from synthesis.
Materials:
-
Crude 2-amino-4-hydroxypyridine derivative
-
Suitable solvent system (e.g., Ethanol/Water mixture, Dimethylformamide)[1][7]
Procedure:
-
Solvent Selection: Choose a solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. An ethanol/water mixture is often effective.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
Precipitation: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly turbid, indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath for 30 minutes.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small volume of the cold recrystallization solvent mixture and dry them under vacuum.
Causality: The principle of recrystallization relies on the differences in solubility between the desired product and impurities at different temperatures. Slow cooling allows for the formation of a well-defined crystal lattice, excluding impurities which tend to remain in the mother liquor.
Protocol 3: Purification by Cation-Exchange Chromatography
For certain derivatives, especially when dealing with excess amine reagents, cation-exchange chromatography offers a rapid and efficient purification method.[8]
Objective: To purify pyridylaminated (PA) derivatives from excess 2-aminopyridine reagent.
Materials:
-
Crude reaction mixture
-
Dowex 50X8 column (NH₄⁺-form)
-
Ammonium acetate buffer (20 mM, pH 8.5)
Procedure:
-
Column Preparation: Prepare a column with Dowex 50X8 resin and equilibrate it with the ammonium acetate buffer.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the buffer and load it onto the column.
-
Elution: Elute the column with the 20 mM ammonium acetate buffer (pH 8.5).
-
Fraction Collection: The desired pyridylaminated product will elute from the column, while the excess 2-aminopyridine reagent will be retained by the cation-exchange resin.
-
Analysis: The purified fractions can be analyzed directly by HPLC.
Causality: This technique separates compounds based on their charge. At a pH of 8.5, the desired product may be neutral or slightly anionic and will pass through the column, while the basic 2-aminopyridine is protonated and binds to the cationic resin.
Data Summary and Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
Table 1: Summary of Synthetic Conditions & Yields
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Typical Yield | Reference |
| Ring Transformation | Furan-2-carboxylic acid methyl ester, Ammonia | Ammonium bromide | Hexametapol | 230 | 9 | ~50% | [5] |
| Diazotization | 4-Aminopyridine, Butyl nitrite | Sulfuric acid | Water | 0-20 | ~2 | ~92% | [9] |
| Multi-Component | 2,4-pentadiene nitrile, Amine compound | Triethylamine | DMF | 120 | 3 | 70-80% | [10] |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as N-H (amine), O-H (hydroxyl), and C=O (pyridone) stretches.
-
Melting Point (MP): A sharp melting point range is a good indicator of the purity of a solid compound.
Conclusion
The synthesis of 2-amino-4-hydroxypyridine derivatives is a cornerstone of synthetic chemistry with significant implications for research and development. The choice of synthetic strategy—be it de novo ring formation or heterocyclic transformation—should be guided by the specific target molecule and available resources. By understanding the causality behind each experimental step and employing robust purification and characterization techniques, researchers can reliably and efficiently access this valuable class of compounds. The protocols and insights provided in this guide serve as a foundational resource for laboratories engaged in the synthesis of these important chemical entities.
References
- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 2. 2-Amino-4-hydroxypyridine Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]
- 6. 33631-05-9 Cas No. | 2-Amino-4-hydroxypyridine | Apollo [store.apolloscientific.co.uk]
- 7. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]
Utilizing 2-Amino-4-hydroxypyridine Hydrochloride in Studies of Enzyme Inhibition
An Application Guide for Researchers
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Amino-4-hydroxypyridine hydrochloride and its analogs in enzyme inhibition studies. Moving beyond a simple recitation of facts, this note elucidates the underlying principles, provides actionable protocols, and emphasizes the self-validating nature of robust experimental design.
Introduction: A Scaffold of Potential
2-Amino-4-hydroxypyridine is a heterocyclic amine that, due to its unique structure and reactivity, serves as a valuable intermediate and core scaffold in the synthesis of a wide array of functional molecules.[1] Its utility is particularly pronounced in medicinal chemistry and biochemical research, where it is leveraged for the development of novel pharmaceutical agents and as a tool to probe biological pathways.[1][2] The presence of both amino and hydroxyl functional groups enhances its reactivity, allowing for the creation of diverse derivatives tailored for specific biological targets, including anti-inflammatory and anti-cancer agents.[1] This guide focuses specifically on its application as an enzyme inhibitor, providing the foundational knowledge and practical steps required to effectively utilize this compound in a research setting.
A critical aspect of 2-Amino-4-hydroxypyridine's chemical behavior is its existence in tautomeric forms: it can be in equilibrium with its corresponding pyridone form, 2-amino-1H-pyridin-4-one.[3] The position of this equilibrium is influenced by the solvent environment and plays a crucial role in its interactions with biological targets, as the pyridone form's aromatic character and strong carbon-oxygen double bond can dictate binding modes within an enzyme's active site.[3]
Core Principles: Mechanism of Enzyme Inhibition
Derivatives based on the 2-aminopyridine scaffold have been identified as potent inhibitors of several key enzymes, most notably the nitric oxide synthase (NOS) family. The NOS family includes three main isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), which catalyze the production of nitric oxide (NO) from L-arginine.[4]
The primary mechanism of inhibition by 2-aminopyridine derivatives against NOS is competitive inhibition .[5] This means the inhibitor molecule directly competes with the enzyme's natural substrate, L-arginine, for binding to the active site. The structural basis for this potent inhibition lies in the ability of the 2-aminopyridine moiety to form key anchoring interactions with specific amino acid residues. In nNOS, for instance, the 2-aminopyridine group forms crucial hydrogen bonds with a glutamate residue (Glu-597 in human nNOS), mimicking the binding of the substrate's guanidinium group.[6] By occupying the active site, the inhibitor prevents the binding and subsequent oxidation of L-arginine, thereby blocking the production of nitric oxide.
Quantitative Assessment of Inhibitor Potency
The potency of an enzyme inhibitor is typically quantified by two key parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50 : This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While widely used, IC50 values are dependent on the substrate concentration, making direct comparisons between different experiments challenging.[7]
-
Ki : This is the dissociation constant for the inhibitor and the enzyme. It is an intrinsic, thermodynamic value that is independent of substrate concentration and represents a more absolute measure of inhibitor potency.[7][8] For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation :[9]
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
The following table presents inhibitory potency data for 2-amino-4-methyl pyridine, a close and well-studied analog, against various NOS isoforms. This data illustrates the compound's high potency and selectivity, particularly for NOS II (iNOS).
| Compound | Target Enzyme | IC50 Value | Ki Value | Selectivity Profile | Reference |
| 2-Amino-4-methylpyridine | Mouse NOS II (iNOS) | 6 nM | N/A | Highly potent against iNOS | [5] |
| 2-Amino-4-methylpyridine | Human recombinant NOS II (iNOS) | 40 nM | N/A | Potent against human iNOS | [5] |
| 2-Amino-4-methylpyridine | Human recombinant NOS I (nNOS) | 100 nM | N/A | ~2.5x selective for iNOS over nNOS | [5] |
| 2-Amino-4-methylpyridine | Human recombinant NOS III (eNOS) | 100 nM | N/A | ~2.5x selective for iNOS over eNOS | [5] |
| Analog 18* | Inducible NOS (iNOS) | 48 nM | N/A | ~30-fold selective vs. eNOS, ~10-fold vs. nNOS | [4] |
Note: Analog 18 is a position-6 substituted 2-amino-4-methylpyridine derivative, demonstrating how the core scaffold can be modified to tune potency and selectivity.[4]
Experimental Protocol: In Vitro NOS Inhibition Assay
This protocol outlines a robust method for determining the inhibitory activity of this compound against a NOS isoform in vitro, adapted from established methodologies.[4] Commercial kits for measuring NOS activity are widely available and are recommended for streamlined and validated detection.
A. Materials and Reagents
-
This compound (Test Inhibitor)
-
Recombinant human NOS (e.g., iNOS, nNOS, or eNOS)
-
L-Arginine (Substrate)
-
NADPH and other required co-factors (e.g., H4B, FAD, FMN)
-
Assay Buffer (e.g., HEPES buffer, pH 7.4)
-
Known NOS Inhibitor (Positive Control, e.g., L-N6-(1-iminoethyl)lysine, L-NIL)
-
Vehicle (e.g., DMSO or sterile water)
-
96-well microplate (black or clear, depending on detection method)
-
Commercial NOS Activity Assay Kit (e.g., Griess assay for nitrite or fluorescence-based detection)
-
Microplate reader
B. Step-by-Step Procedure
-
Inhibitor Preparation:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in the assay buffer to create a range of concentrations for testing (e.g., from 100 µM to 0.1 nM). Also prepare a vehicle control containing only the solvent.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add a small volume (e.g., 5-10 µL) of each inhibitor dilution, the positive control, and the vehicle control to their respective wells.
-
Add the NOS enzyme solution, diluted to the working concentration in assay buffer, to all wells except the "blank" or "no enzyme" control wells.
-
Allow the plate to pre-incubate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate solution (containing L-arginine and necessary co-factors like NADPH) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Detection and Data Acquisition:
-
Stop the reaction according to the manufacturer's protocol of the chosen detection kit.
-
Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
C. Data Analysis
-
Subtract Background: Subtract the average signal from the "no enzyme" blank wells from all other readings.
-
Calculate Percent Inhibition: Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_vehicle))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine IC50: Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
Ensuring Trustworthiness: The Self-Validating Assay
The integrity of any enzyme inhibition study hinges on a self-validating experimental design. This is achieved through the systematic inclusion of controls that verify the assay's performance and the specificity of the observed inhibition.
-
Vehicle Control (0% Inhibition): Wells containing the enzyme, substrate, and the same concentration of solvent (e.g., DMSO) used to dissolve the inhibitor. This establishes the baseline for maximum enzyme activity (100% activity).
-
Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target enzyme at a saturating concentration. For iNOS, a compound like L-NIL can be used.[5] This control confirms that the assay system is responsive to inhibition.
-
No Enzyme Control (Blank): Wells containing all reaction components except the enzyme. This measures the background signal from the reagents and is crucial for accurate data normalization.
By running these controls on every plate, researchers can confirm that any observed decrease in signal is due to the specific inhibitory action of the test compound and not an artifact of the assay system.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.[10] Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The compound is hygroscopic and should be protected from moisture.[11]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with plenty of water.[10] If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[10][11]
Conclusion
This compound and its structural analogs represent a potent and valuable class of compounds for studying enzyme inhibition, particularly within the nitric oxide synthase family. Their competitive mechanism of action and amenability to chemical modification make them excellent tools for probing enzyme active sites and as starting scaffolds for therapeutic drug design. By employing the robust, self-validating protocols detailed in this guide, researchers can confidently and accurately characterize the inhibitory potential of these compounds, contributing to a deeper understanding of fundamental biological processes and advancing the frontier of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1187932-09-7 | Benchchem [benchchem.com]
- 3. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 4. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 9. reddit.com [reddit.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-hydroxypyridine Hydrochloride
Welcome to the technical support center for the synthesis of 2-Amino-4-hydroxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in practical, field-proven insights to ensure your success in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise and actionable answers.
1. What are the most common synthetic routes to 2-Amino-4-hydroxypyridine?
There are several established methods for synthesizing 2-Amino-4-hydroxypyridine. The choice of route often depends on the availability of starting materials, scale, and desired purity. Key approaches include:
-
From Pyridine Precursors: This is a traditional approach that often involves multi-step reactions such as substitution or condensation starting from substituted pyridines.[1] For instance, the synthesis can begin with the hydroxylation and amination of 4-chloropyridine under controlled alkaline conditions.[1]
-
From Citrazinic Acid: Citrazinic acid (2,6-dihydroxyisonicotinic acid) can be a precursor, although this route involves decarboxylation which can present its own challenges.[2][3]
-
From Furfural: A cost-effective method involves the ring-opening of furfural, followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis.[4][5]
2. How does the tautomeric nature of 2-Amino-4-hydroxypyridine affect the synthesis and purification?
2-Amino-4-hydroxypyridine can exist in equilibrium with its pyridone tautomer, 2-amino-1H-pyridin-4-one.[1] This equilibrium is influenced by the solvent environment, and the pyridone form is often favored due to its aromatic character.[1] This tautomerism is a critical factor to consider during synthesis and purification as it can affect solubility and reactivity.
3. What is the final step to form the hydrochloride salt?
Once the 2-Amino-4-hydroxypyridine free base is synthesized and purified, the hydrochloride salt is typically formed by treating a solution of the base with hydrochloric acid. The pH is carefully adjusted to facilitate the precipitation of the salt, which is then isolated by filtration and dried.[1]
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the synthesis of this compound.
Low Yields
Q1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial.
Root Causes & Solutions:
-
Incomplete Reactions: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider adjusting the temperature, reaction time, or catalyst concentration.
-
Side Reactions: The formation of byproducts is a common cause of low yields. For example, in syntheses starting from substituted pyridines, non-selective reactions can occur.[6] Careful control of reaction parameters like temperature and pH is critical to minimize these side reactions.[1]
-
Product Degradation: 2-Amino-4-hydroxypyridine can be sensitive to oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the product.
-
Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and recrystallization procedures. For instance, during acid-base extraction, ensure the pH is adjusted correctly to maximize the partitioning of your product into the desired layer.[7]
Impure Product
Q2: My final product is impure, showing extra peaks on NMR or HPLC. How can I identify and eliminate these impurities?
A2: Product impurity is a common challenge. The nature of the impurity will dictate the best purification strategy.
Impurity Identification & Removal:
-
Starting Material Contamination: Ensure the purity of your starting materials. Impurities in the initial reactants can carry through the synthesis.
-
Side-Product Formation: As mentioned, side reactions can generate impurities. If you suspect a particular side product, you may be able to find literature on its properties to devise a specific removal strategy.
-
Ineffective Purification:
-
Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvent systems to find one that provides good solubility for your product at high temperatures and poor solubility at low temperatures, while leaving impurities dissolved. A mixture of ethanol and water is often effective for this compound.[1]
-
Column Chromatography: For complex mixtures, column chromatography can be very effective. However, the basic nature of pyridine compounds can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[7]
-
Acid-Base Extraction: Utilize the basicity of the amino group on the pyridine ring. Dissolving the crude product in an organic solvent and washing with a dilute acid will extract the basic product into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.[7]
-
Reaction Control Issues
Q3: The reaction is highly exothermic and difficult to control. What measures can I take to manage the reaction temperature?
A3: Exothermic reactions can be a safety hazard and can also lead to the formation of degradation products.
Managing Exothermic Reactions:
-
Slow Reagent Addition: Add one of the reactants dropwise over an extended period. This allows for better control over the rate of heat generation.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent and low reaction temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
-
Continuous Flow Chemistry: For highly exothermic processes, consider using a continuous flow reactor, which offers excellent temperature control and is inherently safer.[7]
III. Experimental Protocols & Data
This section provides a generalized experimental workflow and a table summarizing key reaction parameters.
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 2-Amino-4-hydroxypyridine.
Caption: General workflow for the synthesis of this compound.
Key Reaction Parameters
The following table summarizes typical reaction conditions. Note that these are general ranges and should be optimized for your specific reaction.
| Parameter | Typical Range/Condition | Rationale |
| Temperature | 0°C to reflux | Reaction specific; lower temperatures can improve selectivity, while higher temperatures can increase reaction rate. |
| pH | 2 to 9 | Crucial for controlling reactivity and for workup procedures like extraction.[1][8] |
| Atmosphere | Inert (N₂ or Ar) | Recommended to prevent oxidation of the product.[1] |
| Solvent | Ethanol, Water, DMF | Solvent choice depends on the specific reaction and can influence tautomeric equilibrium.[1][8] |
IV. Visualizing the Chemical Transformation
The following diagram illustrates a simplified, conceptual chemical transformation.
Caption: Conceptual overview of the chemical transformation.
V. References
-
2-Amino-4-hydroxypyridine | 33631-05-9 - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
2-Amino-4-hydroxypyridine Manufacturer & Supplier China - Pipzine Chemicals. (n.d.). Retrieved from --INVALID-LINK--
-
Citrazinic acid - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
What is the synthesis process of 4-Hydroxypyridine? - FAQ - Guidechem. (n.d.). Retrieved from --INVALID-LINK--
-
This compound | 1187932-09-7 - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Citrazinic acid 99-11-6 wiki. (n.d.). Retrieved from --INVALID-LINK--
-
This compound | 1187932-09-7 | Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - CAS 1187932-09-7. (n.d.). Retrieved from --INVALID-LINK--
-
EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka. (n.d.). Retrieved from --INVALID-LINK--
-
CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap. (n.d.). Retrieved from --INVALID-LINK--
-
Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Formation of Citrazinic Acid Ions and Their Contribution to Optical and Magnetic Features of Carbon Nanodots: A Combined Experimental and Computational Approach - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Citrazinic Acid | C6H5NO4 | CID 7425 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
A kind of synthesis of picoline of 2 amino 4 and its purification process - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Citrazinic acid | 83 Publications | 637 Citations | Top Authors | Related Topics - SciSpace. (n.d.). Retrieved from --INVALID-LINK--
-
Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (n.d.). Retrieved from --INVALID-LINK--
References
- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 2. Citrazinic acid - Wikipedia [en.wikipedia.org]
- 3. Citrazinic acid | 83 Publications | 637 Citations | Top Authors | Related Topics [scispace.com]
- 4. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 5. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. benchchem.com [benchchem.com]
- 8. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in Pyridine Synthesis Reactions
Welcome to the technical support center for pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields in common pyridine synthesis reactions. As a Senior Application Scientist, I've seen firsthand how seemingly minor variations in reaction conditions can lead to significant drops in efficiency. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone of pyridine chemistry, but its multicomponent nature can present challenges.[1][2] Low yields are a frequent complaint, often stemming from issues with reaction conditions, reactant purity, or incomplete oxidation.[2][3]
Question 1: My Hantzsch reaction is giving me a low yield of the final pyridine product, or no product at all. What are the likely causes?
Answer: This is a common issue that can often be traced back to several key factors:
-
Incomplete Reaction: The classical Hantzsch synthesis can require long reaction times.[2][3] It's crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed.[2]
-
Suboptimal Reaction Conditions: Temperature and solvent choice are critical. While refluxing ethanol is a common solvent, the optimal temperature can vary depending on the specific substrates.[2][4] A systematic optimization of the reaction temperature may be necessary.[2] Modern variations of the Hantzsch synthesis have shown high yields under alternative conditions, such as using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles, which can boost yields to as high as 96%.[3]
-
Purity of Reactants: Impurities in your aldehyde, β-ketoester, or nitrogen source can introduce competing side reactions that consume starting materials and lower your yield.[2] Always use reagents of the highest possible purity.
-
Inefficient Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the final pyridine product.[3][5] If this oxidation step is incomplete, the yield of your desired pyridine will naturally be low. Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common oxidants include nitric acid, potassium ferrocyanide, and ferric chloride.[3][4] However, be aware that strong oxidants like CrO₃ and KMnO₄ can sometimes lead to side products and require careful optimization.[3]
Question 2: I'm observing a significant amount of byproduct formation in my Hantzsch reaction. How can I improve the selectivity?
Answer: Side reactions are a primary contributor to low yields. The key to minimizing them lies in controlling the reaction pathway.
-
Order of Reagent Addition: In unsymmetrical Hantzsch reactions, the order in which you add your reagents is critical. Incorrect addition can lead to the formation of undesired intermediates. It is often advantageous to pre-form either the enamine or the Knoevenagel condensation product before the final cyclization step.[6]
-
Chemoselectivity Control: Adjusting reaction conditions such as solvent polarity and temperature can help favor the formation of the desired 1,4-DHP over other byproducts.[4]
-
Self-Condensation of the Nitrogen Source: If you are using an alternative nitrogen source like diacetonamine, it can undergo self-condensation, particularly under basic conditions.[2] To mitigate this, consider using a mild acid catalyst or adding the diacetonamine slowly to the reaction mixture to keep its instantaneous concentration low.[2]
Workflow for Troubleshooting Low Yield in Hantzsch Synthesis
References
Technical Support Center: Purification of 2-Amino-4-hydroxypyridine Hydrochloride
Welcome to the dedicated technical support guide for the purification of 2-Amino-4-hydroxypyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the recrystallization of this important heterocyclic intermediate.
Troubleshooting Guide
This section directly addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale to empower your experimental design.
Q1: My recrystallization attempt resulted in an oil instead of crystals. What's happening and how do I fix it?
A1: Oiling out is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1] This phenomenon typically occurs for one of two reasons: the solution is excessively supersaturated, or the boiling point of the chosen solvent is higher than the melting point of your compound (or its impure form).
Probable Causes & Step-by-Step Solutions:
-
High Degree of Supersaturation: The solution cools so rapidly that molecules lose solvency faster than they can orient into a crystal lattice.
-
Solution: Reheat the flask containing the oil and solvent until the solution is homogeneous again. Add a small additional volume (5-10%) of the primary solvent (the one in which the compound is more soluble) to reduce the saturation level.[2][3] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a cooling hot plate can facilitate gradual temperature reduction.[3]
-
-
Melting Point Depression: Significant impurities can lower the melting point of your compound, sometimes below the temperature of the solution, causing it to "melt" out of the solution.
-
Solution: After re-dissolving the oil by heating and adding more solvent, attempt to induce crystallization by scratching the inner surface of the flask with a glass rod at the air-liquid interface.[1][2] This action creates microscopic scratches that serve as nucleation sites for crystal growth. Alternatively, if available, adding a single, pure "seed crystal" of this compound can provide a template for proper lattice formation.[1]
-
Q2: The yield of my purified this compound is very low. What are the common causes and solutions?
A2: A low recovery is a frustrating outcome that compromises process efficiency. The cause often lies in the precise control of solvent volume and temperature during the procedure.
Probable Causes & Step-by-Step Solutions:
-
Excessive Solvent Use: This is the most frequent cause of poor yield.[1][3] Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.[4]
-
Premature Crystallization: If the compound crystallizes during the hot filtration step (intended to remove insoluble impurities), a significant amount of product will be lost on the filter paper.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be achieved by placing them in an oven or by passing hot solvent through the setup immediately before filtering your product solution. This maintains a high temperature and prevents the solute from crashing out prematurely.
-
-
Inadequate Cooling: For maximum recovery, the final cooled solution should have the lowest possible solubility for your compound.
-
Solution: After allowing the flask to cool slowly to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the mother liquor.
-
Q3: My starting material is off-white or brown, and the final crystals are still colored. How can I remove these impurities?
A3: Discoloration in pyridine derivatives is often due to the presence of high-molecular-weight, conjugated byproducts or degradation products.[5] These can often be effectively removed with an adsorption step.
Probable Cause & Step-by-Step Solution:
-
Colored Impurities: These are typically large, polar molecules that are difficult to separate by crystallization alone.
-
Solution: After dissolving your crude compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). The charcoal has a high surface area and will adsorb the colored impurities.[1] Swirl the mixture and gently reheat it to boiling for a few minutes. Perform a hot filtration as described previously to remove the charcoal (and the adsorbed impurities). The resulting filtrate should be colorless or significantly lighter in color. Caution: Using an excess of charcoal can lead to the adsorption of your desired product, reducing your yield.
-
Q4: No crystals are forming even after the solution has cooled completely. What should I do?
A4: The failure of crystals to form from a clear solution indicates that the solution is not supersaturated, or that the nucleation process has been inhibited.[3]
Probable Causes & Step-by-Step Solutions:
-
Solution is Undersaturated: Too much solvent was used, and the concentration of the solute is below its solubility limit even at low temperatures.
-
Solution: Reduce the solvent volume by gently boiling it off under a fume hood.[2] Once you observe slight cloudiness or the formation of solid, add a tiny amount of solvent back to re-dissolve it, then allow it to cool again.
-
-
Nucleation Inhibition: Sometimes, a supersaturated solution can be stable and require a trigger to initiate crystal growth.
-
Solution: First, try vigorously scratching the inside of the flask with a glass rod.[2] If that fails, add a seed crystal of the pure compound.[1][2] As a final measure, dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate will leave a thin film of microcrystals on the rod. Re-introducing this rod into the solution can provide the necessary nucleation sites.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for recrystallizing this compound?
A1: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] For a polar salt like this compound, polar protic solvents are an excellent starting point. Mixed solvent systems are often highly effective.[1]
-
Recommended Starting Points: Ethanol/water or Methanol/water mixtures are often successful for purifying polar heterocyclic compounds.[6]
-
Systematic Approach: A small-scale solvent screen is the most reliable method. Test the solubility of a few milligrams of your crude product in various solvents at room temperature and then upon heating.
| Solvent System | Solubility at 25°C | Solubility at Boiling | Assessment |
| Water | High | Very High | Poor choice; low recovery expected. |
| Ethanol | Low | High | Good Candidate. |
| Methanol | Moderate | Very High | Possible candidate; may need co-solvent. |
| Isopropanol | Very Low | Moderate | Good Candidate. |
| Ethanol/Water (e.g., 9:1) | Low | High | Excellent Candidate. |
| Acetone | Insoluble | Sparingly Soluble | Poor choice. |
Caption: A sample solvent screening table to guide selection.
Q2: Why is it important to use the hydrochloride salt for this purification?
A2: Using the hydrochloride salt form rather than the free base offers several advantages in purification and handling. The protonation of the basic nitrogen atoms on the pyridine ring and the amino group significantly increases the polarity and ionic character of the molecule. This often leads to higher melting points and more robust, well-defined crystal structures, which are favorable for recrystallization. Furthermore, salts are typically more stable to air and oxidation than their corresponding free bases.
Q3: Can this compound exist in different forms?
A3: Yes. 2-Amino-4-hydroxypyridine is subject to tautomerism, a phenomenon where a molecule exists as a mixture of two or more interconvertible isomers. It can exist in equilibrium with its pyridone tautomer, 2-amino-1H-pyridin-4-one.[6] The position of this equilibrium can be influenced by factors such as the solvent's polarity and the pH of the solution.[6] This is a critical consideration as one tautomer may have different solubility and crystallization characteristics than the other.
Q4: What are the key safety precautions when performing this recrystallization?
A4: Standard laboratory safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All work, especially heating flammable solvents like ethanol or methanol, must be conducted inside a certified chemical fume hood.
-
Handling: this compound should be handled with care. Avoid inhalation of dust and contact with skin. Refer to the Safety Data Sheet (SDS) for specific handling information.[4]
-
Fire Safety: Keep flammable solvents away from ignition sources. Use a heating mantle or steam bath for heating; never an open flame.
Visualized Workflows and Protocols
Standard Recrystallization Protocol
Caption: Standard workflow for recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
Identifying and minimizing side products in 2-Amino-4-hydroxypyridine synthesis
Welcome to the technical support guide for the synthesis of 2-Amino-4-hydroxypyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, troubleshooting, and minimizing the formation of common side products. Our guidance is rooted in established chemical principles and practical, field-proven insights to ensure you can achieve high purity and yield in your experiments.
Overview of Common Synthetic Routes
The synthesis of 2-Amino-4-hydroxypyridine is a critical process for generating a versatile intermediate used in the development of various pharmaceutical agents and agrochemicals.[1] While several synthetic pathways exist, they often present unique challenges related to side product formation. The two most prevalent laboratory-scale approaches are:
-
Hydrolysis of 2-Amino-4-chloropyridine: This method involves the nucleophilic substitution of the chlorine atom with a hydroxyl group, typically under aqueous alkaline conditions.[2] While direct, this route can suffer from incomplete reactions and the formation of impurities if conditions are not carefully controlled.
-
Condensation Reactions: A classic approach involves the condensation of malic acid with urea in the presence of a dehydrating agent like fuming sulfuric acid. This pathway builds the pyridine ring from acyclic precursors but is prone to polymerization and the formation of various condensation byproducts.
This guide will primarily focus on troubleshooting issues arising from these common routes.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Question 1: My final yield is significantly lower than expected. What are the likely causes and how can I improve it?
Probable Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient time, non-optimal temperature, or deactivation of reagents.
-
Side Product Formation: Competing side reactions can consume starting materials, directly reducing the yield of the desired product. For instance, in the hydrolysis of 2-amino-4-chloropyridine, harsh conditions can lead to degradation.
-
Product Degradation: 2-Amino-4-hydroxypyridine can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to discolored, often polymeric, impurities.[3]
-
Mechanical Loss During Work-up: Significant amounts of product can be lost during extraction, filtration, or transfer steps, particularly if the product has moderate solubility in the work-up solvents.
Proposed Solutions & Scientific Rationale:
| Solution | Scientific Rationale |
| Optimize Reaction Temperature & Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Avoid excessive heating, which can promote degradation and side product formation. |
| Control Stoichiometry & pH | In hydrolysis reactions, using a moderate excess of the base can drive the reaction to completion, but a large excess or overly strong base can promote side reactions. Careful pH control during the reaction and workup is crucial for maximizing yield.[3] |
| Utilize an Inert Atmosphere | Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidative degradation of the product, which is a common cause of discoloration and yield loss.[3] |
| Modify Work-up Procedure | Adjust the pH of the aqueous phase to ensure the product is in its neutral form, minimizing its solubility in water before extraction with an organic solvent. Chilling the solution before filtration can also help maximize the recovery of the precipitated solid. |
Question 2: My NMR/HPLC analysis shows significant impurities. How can I identify and minimize them?
Probable Causes:
Impurities can arise from unreacted starting materials, intermediates, or the formation of side products.[] The specific impurities are highly dependent on the synthetic route.
Common Side Products and Their Identification:
| Impurity | Probable Route of Formation | Identification & Minimization |
| 2-Amino-4-chloropyridine (Starting Material) | Incomplete hydrolysis of the chloro-substituted precursor. | Identification: A distinct peak in HPLC; characteristic signals in NMR. Minimization: Increase reaction time, moderately increase temperature, or use a slight excess of the hydrolyzing agent. |
| Diaminopyridine Derivatives | If ammonia is present or formed under harsh conditions, it can displace the hydroxyl or chloro group. | Identification: Mass spectrometry will show a molecular ion peak corresponding to the di-substituted product. Minimization: Avoid excessive temperatures and ensure the reaction environment does not contain unintended ammonia sources. |
| Polymeric Materials | Self-condensation or oxidation of the product or intermediates, particularly at high temperatures or in the presence of strong acids/bases. | Identification: Often appear as a broad baseline hump in HPLC or as insoluble, discolored material. Minimization: Maintain strict temperature control, use an inert atmosphere, and avoid unnecessarily harsh acidic or basic conditions. |
| N-Carbamoylaspartic Acid | From the reaction of urea and malic acid, this is a key intermediate.[5] Its presence indicates an incomplete cyclization/dehydration sequence. | Identification: Can be detected by LC-MS. Minimization: Ensure sufficient heating and the presence of a strong dehydrating agent (e.g., fuming sulfuric acid) to drive the reaction to completion. |
Troubleshooting Workflow for Impurity Analysis
Caption: Workflow for identifying and addressing impurities.
Question 3: My product characterization is ambiguous. The spectral data doesn't seem to fit a pure hydroxypyridine structure. Why?
Probable Cause:
This is a classic issue encountered with hydroxypyridines. 2-Amino-4-hydroxypyridine exists in a tautomeric equilibrium with its corresponding pyridone form, 2-Amino-1H-pyridin-4-one .[3] This equilibrium is sensitive to the solvent, pH, and physical state (solid vs. solution).[6][7] The pyridone tautomer is often the more stable and favored form, especially in polar solvents and the solid state, due to factors like aromaticity and intermolecular hydrogen bonding.[7][8][9]
Scientific Rationale:
The presence of both tautomers means that your analytical data is a representation of this equilibrium mixture.
-
NMR Spectroscopy: You may observe broadened peaks or two distinct sets of signals corresponding to each tautomer, depending on the rate of interconversion.
-
IR Spectroscopy: Instead of a sharp O-H stretch for the hydroxyl group, you will likely see a prominent C=O (carbonyl) stretch around 1600-1650 cm⁻¹ and a broad N-H stretch, which are characteristic of the pyridone form.[3]
-
UV-Vis Spectroscopy: The two tautomers will have different absorption maxima due to their distinct electronic systems.
Tautomeric Equilibrium Diagram
Caption: Tautomeric equilibrium of 2-Amino-4-hydroxypyridine.
Solution:
Do not assume your synthesis has failed. Instead, analyze your spectral data with the understanding that the pyridone tautomer is likely the major, if not exclusive, form observed. Compare your data to literature values for 2-amino-1H-pyridin-4-one.
Frequently Asked Questions (FAQs)
Q: What is the most effective method for purifying crude 2-Amino-4-hydroxypyridine? A: Recrystallization is often the most effective and scalable method.[3] A mixture of solvents like ethanol and water is commonly employed. For persistent color, treating the hot solution with a small amount of activated carbon before filtration can remove colored polymeric impurities. If recrystallization fails to remove a persistent impurity, column chromatography on silica gel may be necessary, though it is less ideal for large-scale production.[3]
Q: What are the critical safety precautions for this synthesis? A: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Some reagents used in the synthesis, such as fuming sulfuric acid or pyridine derivatives, are corrosive and toxic. All manipulations should be performed in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Q: Which analytical techniques are essential to confirm the identity and purity of the final product? A: A combination of techniques is recommended for unambiguous confirmation:
-
HPLC: To determine the percentage purity of the sample.[3]
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms. This is crucial for distinguishing between tautomers and identifying impurities.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]
-
Melting Point: A sharp melting point range is a good indicator of high purity.[3]
Key Experimental Protocols
Protocol: Purification by Recrystallization
This protocol provides a general guideline for recrystallizing crude 2-Amino-4-hydroxypyridine. The exact solvent volumes will need to be optimized based on the scale of your reaction and the impurity profile.
-
Solvent Selection: Prepare a solvent mixture, such as 9:1 ethanol:water.
-
Dissolution: Place the crude, solid 2-Amino-4-hydroxypyridine in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid. This should be done on a hot plate with stirring.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount (e.g., 1-2% by weight) of activated carbon. Swirl the flask and gently heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once cloudiness appears, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Confirm the purity of the recrystallized product using HPLC and measure its melting point.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 5. A new pathway to aspartic acid from urea and maleic acid affected by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. youtube.com [youtube.com]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
Technical Support Center: Optimizing Reactions with 2-Amino-4-hydroxypyridine Hydrochloride
Welcome to the technical support center for 2-Amino-4-hydroxypyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Part 1: Foundational Chemical Properties & Behavior
Understanding the inherent chemical nature of this compound is the first step toward optimizing its use in synthesis. Its structure presents several features that dictate its reactivity and handling.
1.1 Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form.[1] For 2-Amino-4-hydroxypyridine, this equilibrium is with 2-amino-1H-pyridin-4-one. The pyridone tautomer is often favored in many solvents, a factor that significantly influences the compound's reactivity and its interactions with other molecules.[1] The position of this equilibrium can be sensitive to the solvent environment.[1]
Caption: Tautomeric equilibrium of 2-Amino-4-hydroxypyridine.
1.2 Amphoteric Nature and pKa
The molecule is amphoteric, containing a basic amino group and an acidic hydroxyl group.[2] The amino group is basic and readily forms salts with acids, while the hydroxyl group can exhibit acidic properties.[2] This dual functionality means its charge state, solubility, and reactivity are highly dependent on the pH of the reaction medium.[3] The pKa of the conjugate acid of the amino group is approximately 4.8.[2]
1.3 Solubility and Storage
As a hydrochloride salt, the compound's solubility in non-polar organic solvents is limited. It is slightly to moderately soluble in water and also has some solubility in organic solvents like ethanol and acetone.[2][4][5] For long-term stability, it is recommended to store the compound under refrigeration (2-8°C) in an inert atmosphere (nitrogen or argon).[6][7]
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O·HCl | [6] |
| Molecular Weight | 146.57 g/mol | [6] |
| Appearance | White to off-white or light yellow solid/powder | [2][5] |
| Melting Point | ~235 - 239 °C | [2] |
| Storage | 2-8°C, under inert gas | [6][7] |
| Solubility | Slightly soluble in water; soluble in some organic solvents | [2][4][5] |
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during experiments in a question-and-answer format.
Issue 1: Low or No Reaction Yield
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in reactions involving substituted pyridines are a common issue.[8] A systematic approach is necessary to identify the root cause.
Caption: Systematic troubleshooting workflow for low reaction yield.
Detailed Breakdown:
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Poor Solubility of Starting Material: this compound is a salt. Its poor solubility in common aprotic organic solvents (like THF, Dichloromethane) is a frequent cause of failed reactions.
-
Solution:
-
Solvent Choice: Switch to more polar aprotic solvents like DMF or DMSO.
-
Convert to Free Base: The most effective solution is often to convert the hydrochloride salt to the neutral "free base" form, which has much better solubility in organic solvents. This can be done in situ by adding a suitable base or as a separate workup step prior to the reaction.
-
-
-
Inappropriate Base or Stoichiometry: The hydrochloride salt must be neutralized for the amine to act as an effective nucleophile.
-
Cause: No base was added, or an insufficient amount was used. The reaction may be stalled as the starting material remains protonated.
-
Solution: Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl. For reactions where the hydroxyl group's acidity might interfere, a carbonate base (e.g., K₂CO₃, Cs₂CO₃) can be a better choice. For complete deprotonation of the hydroxyl group (e.g., for O-alkylation), a stronger base like sodium hydride (NaH) is required.[9]
-
-
Incomplete Reaction: The reaction starts but does not proceed to completion.
-
Cause: Suboptimal reaction conditions such as insufficient time, low temperature, or deactivated catalysts.[8]
-
Solution: Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction temperature or extending the reaction time.[10] Ensure any catalysts used are fresh and handled under appropriate conditions (e.g., inert atmosphere for palladium catalysts).
-
Issue 2: Formation of Multiple Products / Side Reactions
Question: My reaction produces a mixture of products, making purification difficult. How can I improve selectivity?
Answer: The molecule has three primary sites of reactivity: the 2-amino group (nucleophilic), the 4-hydroxyl group (nucleophilic/acidic), and the pyridine ring itself. Competition between these sites is common.
-
N- vs. O-Alkylation/Acylation: The most common selectivity issue is the competition between the amino and hydroxyl groups.
-
To Favor N-functionalization:
-
Use Protecting Groups: Protect the more acidic hydroxyl group before performing the reaction on the amino group. A common strategy involves a protection-substitution-deprotection sequence.[1]
-
Control Basicity: Using a mild base like triethylamine will primarily deprotonate the ammonium salt, leaving the hydroxyl group largely protonated and less nucleophilic.
-
-
To Favor O-functionalization:
-
Use a Strong Base: Employ a strong base like NaH or KHMDS to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.[9] This is typically done at low temperatures in an aprotic solvent like THF or DMF.
-
-
-
Ring Substitution: Electrophilic aromatic substitution on the pyridine ring can occur under harsh acidic conditions (e.g., nitration).[1]
-
Solution: Avoid using strong mixed acids unless ring functionalization is the desired outcome. The pyridine ring is generally electron-deficient and less susceptible to electrophilic attack than benzene, but the amino and hydroxyl groups are activating.[11]
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm struggling to isolate my product after the reaction. What purification strategies are effective?
Answer: The amphoteric nature of the product can complicate extraction and purification.
-
Acid-Base Extraction: Leverage the pH-dependent solubility of your product.
-
Protocol: After quenching the reaction, dilute with an organic solvent (e.g., ethyl acetate).
-
To remove acidic impurities, wash with a mild aqueous base (e.g., sat. NaHCO₃ solution).
-
To remove basic impurities, wash with a mild aqueous acid (e.g., dilute HCl).
-
Your product, being amphoteric, might partition into either the acidic or basic aqueous layer depending on the pKa of its functional groups and the exact pH. A careful, stepwise pH adjustment of the aqueous phase followed by extraction can be a powerful purification tool.[1][12]
-
-
-
Chromatography:
-
Challenge: The polar nature of aminohydroxypyridines can lead to streaking on silica gel columns.
-
Solution:
-
Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the mobile phase. This deactivates the acidic silanol groups on the silica surface, leading to better peak shapes.
-
Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
-
Part 3: Key Experimental Protocols
Protocol 1: In-situ Free Base Generation for N-Acylation
This protocol describes a general procedure for acylating the 2-amino group, a common transformation.
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add a suitable anhydrous solvent (e.g., DMF or CH₂Cl₂, 10 mL per mmol of substrate).
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (Et₃N, 1.2 eq) dropwise. Stir for 15-20 minutes. The suspension should become a clearer solution as the free base is formed.
-
Acylation: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the disappearance of the starting material by TLC or LC-MS.[8]
-
Workup: Upon completion, quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Effective reaction optimization requires accurate monitoring.[13]
-
Materials: Silica gel TLC plates (F254), developing chamber, capillary spotters.
-
Mobile Phase: A common mobile phase for this class of compounds is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (e.g., 7:3) or Dichloromethane:Methanol (e.g., 95:5). Adding 0.5% triethylamine can improve spot shape.[13]
-
Procedure:
-
On a TLC plate, spot the starting material (SM), the reaction mixture (R), and a co-spot (C) containing both SM and R.
-
Develop the plate in the prepared chamber.
-
Visualize the dried plate under a UV lamp (254 nm).[13] The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
-
If compounds are not UV-active, use a stain like ninhydrin (for amines) or permanganate.[13]
-
References
- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 2. 2-Amino-4-hydroxypyridine Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 3. This compound | 1187932-09-7 | Benchchem [benchchem.com]
- 4. 2-Amino-4-hydroxypyridine, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 5. chemimpex.com [chemimpex.com]
- 6. Page loading... [guidechem.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 12. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Preventing degradation of 2-Amino-4-hydroxypyridine hydrochloride in solution
Welcome to the technical support center for 2-Amino-4-hydroxypyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.
I. Understanding the Molecule: Key Stability Considerations
This compound is a pyridine derivative containing both an amino and a hydroxyl group. This chemical structure presents several key characteristics that influence its stability in solution:
-
Tautomerism: 2-Amino-4-hydroxypyridine can exist in equilibrium with its pyridone tautomer, 2-amino-1H-pyridin-4-one. This equilibrium is sensitive to the solvent environment and pH, which can affect the compound's reactivity and degradation pathways.[1]
-
Susceptibility to Oxidation: The presence of the electron-rich amino and hydroxyl groups on the pyridine ring makes the molecule susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents. Using an inert atmosphere during synthesis and handling is often recommended to prevent oxidation.[1]
-
pH Sensitivity: The stability of aminopyridine derivatives can be significantly influenced by the pH of the solution. Both acidic and alkaline conditions can promote hydrolysis or other degradation reactions.
-
Photosensitivity: Pyridine and its derivatives are known to be light-sensitive and can undergo photodegradation upon exposure to UV or even ambient light.[2]
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.
Issue 1: Discoloration of the Solution (e.g., turning yellow or brown)
-
Symptom: Your freshly prepared solution of this compound, which should be colorless, develops a yellow or brown tint over time.
-
Probable Cause: This is a classic indicator of oxidative degradation. The colored species are often the result of the formation of oxidized or polymerized products. Exposure to air (oxygen) and light can accelerate this process.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare your solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
-
Solvent Purity: Use high-purity, degassed solvents. Solvents can contain dissolved oxygen or trace metal impurities that can catalyze oxidation.
-
Light Protection: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[3] Store solutions in the dark.
-
Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but first, verify its compatibility with your downstream applications.
-
Issue 2: Loss of Compound Activity or Potency
-
Symptom: You observe a decrease in the expected biological or chemical activity of your compound in solution over time.
-
Probable Cause: This is a direct consequence of the degradation of the parent compound into inactive or less active byproducts. The degradation can be caused by hydrolysis, oxidation, or photodegradation.
-
Troubleshooting Workflow:
- Temperature
- Light exposure
- Headspace atmosphere]; D -- Properly --> F{Check pH of the solution}; F -- pH outside optimal range --> G[Adjust pH to a slightly acidic range (e.g., 4-6) with a suitable buffer]; F -- pH is optimal --> H[Consider performing a forced degradation study to identify the degradation pathway]; E --> I[Implement proper storage:
- Store at recommended temperature
- Protect from light
- Use inert gas overlay]; C --> J[Re-run experiment]; G --> J; I --> J; H --> K[Develop a stability-indicating HPLC method to monitor degradation]; } Workflow for troubleshooting loss of compound activity.
Issue 3: Appearance of Unexpected Peaks in Analytical Readouts (e.g., HPLC, LC-MS)
-
Symptom: Your analytical chromatogram shows additional peaks that are not present in the reference standard of the fresh solid material.
-
Probable Cause: These new peaks correspond to degradation products. The conditions of your sample preparation, storage, or even the analytical method itself could be contributing to the degradation.
-
Troubleshooting and Mitigation:
-
Method Validation: Ensure your analytical method is a validated "stability-indicating method." This means the method can separate the intact parent compound from all potential degradation products.[4][5]
-
Sample Diluent: Investigate the pH and composition of your sample diluent. For better stability, consider using a slightly acidic buffer. Prepare samples fresh before analysis and keep them cool if immediate analysis is not possible.
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study is highly recommended. This involves intentionally exposing the compound to harsh conditions.[6][7]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
-
A1: The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][8] It is recommended to protect it from moisture as aminopyridines can be hygroscopic.[4] For long-term stability, storage at low temperatures (e.g., 2-8°C or -20°C) is advisable.
Q2: What is the best solvent to dissolve this compound?
-
A2: While it is soluble in water, the stability in aqueous solutions can be a concern. For stock solutions, consider using a non-aqueous solvent like DMSO if compatible with your experimental system, and store it at -20°C or -80°C. If an aqueous solution is necessary, use a slightly acidic buffer (pH 4-6) and prepare it fresh for each use. Avoid alkaline conditions, as they have been shown to increase the degradation of similar aminopyridines.[3]
Q3: How can I monitor the stability of my this compound solution?
-
A3: The most reliable way to monitor the stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably with a UV detector. This method should be able to separate the parent compound from any degradation products. Regular analysis of your solution over time will allow you to quantify the rate of degradation under your specific storage conditions.
Q4: What are the likely degradation pathways for this compound?
-
A4: While specific degradation pathways for this exact molecule are not extensively published, based on its structure, the following are plausible:
-
Oxidation: The pyridine ring and the amino/hydroxyl groups can be oxidized, potentially leading to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.
-
Photodegradation: Exposure to light, especially UV, can lead to the formation of radical species and subsequent degradation products.[8][9]
-
Hydrolysis: Under strongly acidic or basic conditions, the molecule could undergo hydrolysis, although the pyridine ring itself is generally stable to hydrolysis.
-
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
-
Objective: To intentionally degrade this compound under various stress conditions.
-
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and take samples at various time points (e.g., 2, 4, 8 hours). Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature, taking samples at shorter intervals (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, and sample at various time points (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Store a sample of the solid compound in an oven at a high temperature (e.g., 80°C) for 48 hours. Also, heat a solution of the compound at 60°C.
-
Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable HPLC method. A photodiode array (PDA) detector is useful for checking peak purity. LC-MS can be used to identify the mass of the degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
-
Starting Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over the run to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the parent compound and potential degradation products have good absorbance (a PDA detector is ideal for determining the optimal wavelength).
-
Column Temperature: 30°C.
-
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are crucial for demonstrating specificity.
| Parameter | Recommended Starting Conditions |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV (PDA detector recommended) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
V. References
-
BenchChem. (n.d.). 2-Amino-4-hydroxypyridine | 33631-05-9. Retrieved from --INVALID-LINK--
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from --INVALID-LINK--
-
Chen, J., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765. Available from: --INVALID-LINK--
-
Alsante, K. M., et al. (2007). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13.
-
Sakkas, V. A., et al. (2006). Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes. Journal of Agricultural and Food Chemistry, 54(12), 4381-4389. Available from: --INVALID-LINK--
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. Available from: --INVALID-LINK--
-
Armenta, S., et al. (2015). Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products. Environmental Science and Pollution Research, 22(14), 10898-10908. Available from: --INVALID-LINK--
-
Patel, R. B., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Available from: --INVALID-LINK--
-
Burton, A. W., & Trissel, L. A. (2004). Chemical Stability of 4-Aminopyridine Capsules. International Journal of Pharmaceutical Compounding, 8(6), 496-498.
-
BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. Retrieved from --INVALID-LINK--
-
Fiolka, T., et al. (2020). Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13. International Journal of Molecular Sciences, 21(18), 6683. Available from: --INVALID-LINK--
-
Abdallah, M. A., et al. (2019). Polarographic Performance of Some Azo Derivatives Derived from 2-Amino-4-Hydroxy Pyridine and its Inhibitory Effect on C- Steel Corrosion in Hydrochloric Acid. Oriental Journal of Chemistry, 35(1). Available from: --INVALID-LINK--
-
Zuo, Z., & Wulff, J. E. (2015). Oxidative Dearomatization of Pyridines. Angewandte Chemie International Edition, 54(44), 13163-13167. Available from: --INVALID-LINK--
-
Biosynth. (n.d.). 2-Hydroxypyridine-N-oxide: An HOBt. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). (PDF) Polarographic Performance of Some Azo Derivatives Derived from 2-amino-4-hydroxy Pyridine and Its Inhibitory Effect on C-steel Corrosion in Hydrochloric acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (2018). HPLC chromatograms (295 nm) and UV spectra of dihydroxypyridine.... Retrieved from --INVALID-LINK--
-
Ioele, G., et al. (2018). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Molecules, 23(1), 161. Available from: --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from --INVALID-LINK--
-
Ioele, G., et al. (2017). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science OA, 3(4), FSO234. Available from: --INVALID-LINK--
-
Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403-1404. Available from: --INVALID-LINK--
-
O'Donoghue, L. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology.
-
Fitzpatrick, P. F. (2011). Oxidation of Amines by Flavoproteins. Archives of Biochemistry and Biophysics, 505(1), 1-13. Available from: --INVALID-LINK--
References
- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. longdom.org [longdom.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodegradation study of three dipyrone metabolites in various water systems: identification and toxicity of their photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Pyridine Compounds
Welcome to the technical support center for pyridine compound purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying pyridine-containing molecules. The unique electronic and physical properties of the pyridine ring—namely its basicity, polarity, and hygroscopic nature—often introduce specific obstacles not seen with other aromatic systems.
This document moves beyond simple protocols to explain the "why" behind the troubleshooting steps. We will explore the fundamental chemical principles that govern these separations, empowering you to make informed decisions and adapt methodologies to your specific compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the purification of pyridine and its derivatives.
Q1: My pyridine compound is streaking badly on a silica gel column and the yield is low. What's happening?
A1: This is the most frequent issue and is a direct consequence of the basicity of the pyridine nitrogen. Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[1] The basic nitrogen atom of your pyridine compound undergoes a strong acid-base interaction with these silanol groups, leading to irreversible adsorption or slow, uneven elution ("streaking" or "tailing").[1] This not only results in poor separation but can also lead to significant loss of your compound on the column.
Q2: How can I prevent my pyridine compound from sticking to the silica gel column?
A2: The solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to your eluent system.
-
Triethylamine (TEA): Adding 0.5-2% TEA to your mobile phase is a very common and effective strategy.[2] The TEA is a stronger base than most pyridine derivatives and will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound.
-
Ammonia: For very polar compounds that require highly polar mobile phases (like methanol in dichloromethane), a solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH) can be used as the polar component of the eluent.[3][4]
Alternatively, you can switch to a different stationary phase altogether, such as basic alumina, which is more suitable for the purification of basic compounds.[5][6]
Q3: My purified pyridine sample is colorless initially but turns yellow or brown over time. Why?
A3: The discoloration of pyridine is often due to minor impurities that undergo oxidation or polymerization upon exposure to air and light.[7] Common culprits include unsaturated compounds, pyrrole derivatives, or residual starting materials from synthesis.[7] To obtain a color-stable, water-white product, purification by distillation is highly effective, often after treating the crude material with a drying agent like potassium hydroxide (KOH) or a mild oxidizing agent like potassium permanganate (KMnO₄).[7][8]
Q4: I need to use anhydrous pyridine as a solvent, but I suspect it has absorbed water. How can I dry it effectively?
A4: Pyridine is highly hygroscopic and readily absorbs atmospheric moisture.[8][9] It also forms a minimum-boiling azeotrope with water (boiling at 94°C, composed of 57% pyridine and 43% water by mole fraction), which means simple distillation cannot remove all the water.[8][10]
For rigorous drying, a two-step chemical drying and distillation process is required:
-
Pre-drying: Stir the pyridine over solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for several hours or overnight.[8][11] This removes the bulk of the water.
-
Final Drying & Distillation: Decant the pyridine from the KOH and add a more powerful drying agent like calcium hydride (CaH₂).[8][11] Reflux the mixture for a few hours, then distill the dry pyridine.[8]
For applications demanding ultimate dryness, a final distillation from potassium metal can be performed. The formation of a deep red precipitate indicates that all water has been consumed.[12]
Q5: What is the best way to store purified, anhydrous pyridine compounds?
A5: To maintain purity, pyridine and its derivatives should be stored in a tightly sealed, dark glass bottle to protect them from moisture and light.[13] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended, especially for long-term storage or for particularly sensitive compounds. Always store in a cool, dry, and well-ventilated area away from ignition sources.[13][14]
Part 2: Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for more complex purification challenges.
Scenario 1: Issues in Column Chromatography
Problem: "Even with triethylamine in my eluent, I'm getting poor separation between my pyridine product and a similarly polar impurity."
Causality: While TEA solves the issue of strong adsorption, it doesn't fundamentally change the polarity-based separation on silica. If your product and impurity have very similar polarities, they will co-elute. You need to enhance the resolution of your chromatography.
Troubleshooting Workflow: Improving Chromatographic Resolution
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Purification [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 6. researchgate.net [researchgate.net]
- 7. US2708653A - Purification of pyridine bases by distillation - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. om.fossee.in [om.fossee.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. consolidated-chemical.com [consolidated-chemical.com]
- 14. lobachemie.com [lobachemie.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to HPLC Purity Analysis of 2-Amino-4-hydroxypyridine hydrochloride
For researchers, scientists, and professionals in drug development, the purity of pharmaceutical intermediates is non-negotiable. The presence of even minute impurities can significantly influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] 2-Amino-4-hydroxypyridine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its polar nature, however, presents unique challenges for conventional analytical techniques.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methodologies for determining the purity of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate method for your analytical needs.
Understanding the Analyte: Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of robust analytical method development. 2-Amino-4-hydroxypyridine is a polar, hydrophilic compound.[3] It possesses both a basic amino group and an acidic hydroxyl group, rendering it amphoteric.[4] The pKa for the conjugate acid of the amino group is approximately 4.8.[4] This polarity makes it challenging to retain on traditional reversed-phase HPLC columns.[5]
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O·HCl | [6] |
| Molecular Weight | 146.58 g/mol | [6] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 235 - 239 °C | [4] |
| Solubility | Slightly soluble in water | [7] |
| pKa (conjugate acid) | ~4.8 | [4] |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of a vast array of compounds due to its high resolution, sensitivity, and quantitative accuracy.[2] However, the hydrophilic nature of this compound necessitates special considerations to achieve adequate retention and symmetrical peak shapes on non-polar stationary phases like C18.
Experimental Protocol: RP-HPLC Purity of this compound
This protocol is a robust starting point for the analysis of this compound, designed to overcome the challenges associated with its polarity.
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A polar-endcapped C18 column (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ) or a mixed-mode column (e.g., SIELC Primesep 100) is recommended to enhance the retention of polar analytes.[3][8][9] A standard C18 column can be used but may require an ion-pairing reagent.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic mobile phase ensures the analyte is in its protonated, more polar form, which can aid in retention on certain stationary phases and improve peak shape.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 31.0 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm (based on the chromophore of the pyridine ring; optimization is recommended).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a mixture of water and acetonitrile (95:5 v/v).
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
Workflow for HPLC Method Development
Caption: A logical workflow for developing a robust HPLC method for polar analytes.
Alternative Analytical Methodologies: A Comparative Overview
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that separate compounds based on different chemical principles.
Alternative Method 1: Gas Chromatography (GC-FID)
-
Principle: GC separates volatile and thermally stable compounds in the gas phase.
-
Applicability: Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. Derivatization to a more volatile and stable form would be necessary.
-
Advantages: Excellent for detecting and quantifying volatile impurities that may not be apparent by HPLC.
-
Disadvantages: Requires derivatization, which adds complexity and potential for side reactions. Not suitable for non-volatile impurities.
Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)
-
Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[10]
-
Applicability: Well-suited for this compound. It provides structural confirmation and can quantify the main component without the need for a specific reference standard of the analyte itself.[10]
-
Advantages: A primary analytical method that is non-destructive and provides structural information about impurities.
-
Disadvantages: Lower sensitivity compared to HPLC for quantifying minor impurities. Requires a high-field NMR spectrometer.
Alternative Method 3: Capillary Electrophoresis (CE)
-
Principle: CE separates ions based on their electrophoretic mobility in an electric field.
-
Applicability: An excellent alternative for charged and polar analytes like this compound.[11]
-
Advantages: High separation efficiency, minimal sample and reagent consumption, and orthogonal selectivity to HPLC.
-
Disadvantages: Can be less robust than HPLC for routine quality control in some environments.
Comparative Summary of Analytical Techniques
| Technique | Principle of Separation | Advantages | Disadvantages | Best For |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase.[2] | High resolution, sensitivity, and quantitative accuracy; versatile.[2] | Challenges with highly polar compounds; may require specialized columns or ion-pairing reagents.[5][12] | Routine quality control and quantification of a wide range of impurities. |
| GC-FID | Partitioning between a carrier gas and a stationary phase based on volatility. | High sensitivity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Detecting and quantifying volatile and residual solvent impurities. |
| qNMR | Nuclear spin properties in a magnetic field.[10] | Primary analytical method; provides structural information; no reference standard of the analyte needed.[10] | Lower sensitivity for trace impurities; requires specialized equipment. | Absolute purity determination and structural elucidation of impurities. |
| CE | Differential migration of ions in an electric field.[11] | High efficiency for charged and polar analytes; orthogonal to HPLC.[11] | Can have lower reproducibility than HPLC; sensitive to matrix effects. | Orthogonal purity assessment and analysis of charged impurities. |
Logical Framework for Method Selection
Caption: A decision-making diagram for selecting the appropriate analytical method.
Conclusion and Recommendations
For routine quality control and the quantification of non-volatile impurities in this compound, the proposed RP-HPLC method with a polar-endcapped or mixed-mode column offers a robust, reliable, and accessible solution. It provides the necessary sensitivity and resolution for accurate purity assessment.
However, for a comprehensive purity profile, especially during method validation or in-depth impurity characterization, employing an orthogonal technique is highly recommended.
-
GC-FID is invaluable if volatile organic impurities or residual solvents are a concern.
-
qNMR serves as the gold standard for determining absolute purity and for the structural elucidation of unknown impurities.
-
Capillary Electrophoresis provides a powerful, orthogonal separation mechanism for charged species.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can confidently select the most appropriate analytical strategy to ensure the quality and integrity of this compound, thereby safeguarding the subsequent stages of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. 2-Amino-4-hydroxypyridine Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. This compound|lookchem [lookchem.com]
- 7. 2-Amino-4-hydroxypyridine, 98% | Fisher Scientific [fishersci.ca]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
A Researcher's Guide to the Structural Elucidation of 2-Amino-4-hydroxypyridine Hydrochloride: A Comparative Analysis of Spectroscopic Techniques
In the landscape of pharmaceutical and materials science research, the precise structural characterization of heterocyclic compounds is paramount. 2-Amino-4-hydroxypyridine, a versatile synthetic intermediate[1], presents a compelling case study in the application of modern analytical techniques. Its hydrochloride salt is of particular interest due to its enhanced solubility and stability. This guide provides an in-depth analysis of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool, complemented by a comparative evaluation of other instrumental methods. Our focus is to equip researchers with the rationale behind experimental choices and a self-validating system for the comprehensive characterization of this and similar molecules.
The Structural Nuances of 2-Amino-4-hydroxypyridine: The Tautomerism Challenge
A critical aspect of the chemistry of 2-Amino-4-hydroxypyridine is its existence in tautomeric forms: the hydroxy-pyridine form and the pyridone form. The position of this equilibrium is highly dependent on the solvent environment.[2][3] In polar solvents, the pyridone tautomer is often favored.[2] The protonation to form the hydrochloride salt further influences the electronic distribution within the pyridine ring. Understanding this tautomerism is fundamental to interpreting its spectroscopic data accurately.
Caption: Tautomeric equilibrium of 2-Amino-4-hydroxypyridine.
¹H NMR Spectral Analysis: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-line technique for elucidating the hydrogen framework of a molecule. For 2-Amino-4-hydroxypyridine hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The exact chemical shifts and coupling constants will be influenced by the predominant tautomeric form in the chosen NMR solvent (e.g., DMSO-d₆ or D₂O).
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~7.5 - 7.8 | Doublet | ~6-7 | Downfield due to proximity to the electronegative nitrogen atom. |
| H-5 | ~6.2 - 6.5 | Doublet of doublets | J(H5-H6) = ~6-7, J(H5-H3) = ~2-3 | Coupled to both H-6 and H-3. |
| H-3 | ~5.8 - 6.1 | Doublet | ~2-3 | Upfield relative to other aromatic protons due to the electron-donating effect of the amino group. |
| -NH₂ | ~6.5 - 7.5 | Broad singlet | - | Exchangeable protons, chemical shift is concentration and temperature dependent. |
| -OH/NH (pyridone) | ~10.0 - 12.0 | Broad singlet | - | Highly deshielded and exchangeable proton. |
| HCl | Variable | Broad singlet | - | Proton from hydrochloric acid, often exchanges with water in the solvent. |
The electron-donating amino group at the C-2 position will shield the ortho (H-3) and para (H-5) protons, shifting them upfield. Conversely, the electron-withdrawing nature of the protonated pyridine nitrogen and the hydroxyl/carbonyl group will deshield the adjacent protons.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C-2 | ~158 - 162 | Downfield due to the direct attachment of the electronegative amino group and proximity to the ring nitrogen. |
| C-4 | ~165 - 175 | Significantly downfield, characteristic of a carbon bearing a hydroxyl group or a carbonyl carbon in the pyridone tautomer. |
| C-6 | ~140 - 145 | Downfield due to the influence of the adjacent protonated nitrogen. |
| C-5 | ~105 - 110 | Shielded by the electron-donating groups. |
| C-3 | ~95 - 100 | The most upfield aromatic carbon due to the strong shielding effect of the adjacent amino group. |
The chemical shift of C-4 will be particularly indicative of the predominant tautomeric form in solution. A value closer to the higher end of the predicted range would suggest a significant contribution from the pyridone tautomer.
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR provides a detailed structural map, a multi-technique approach ensures the most comprehensive characterization. The following table compares NMR with other common analytical methods for the analysis of this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed atomic-level structural information, including connectivity and stereochemistry. | Unambiguous structure determination. | Lower sensitivity compared to MS; requires higher sample concentration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., -NH₂, -OH, C=O, C=N).[4][5] | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and can be coupled with chromatographic techniques. | Does not provide detailed stereochemical information. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[6] | High resolution and sensitivity for quantitative analysis. | Does not provide structural information on its own. |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse-acquire sequence. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
Caption: Experimental workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a multifaceted task that is best addressed by a combination of analytical techniques. NMR spectroscopy, with its ability to provide a detailed atomic-level picture, stands as the cornerstone of this process. A thorough understanding of the compound's tautomeric nature is crucial for the accurate interpretation of the spectral data. By complementing NMR with techniques such as FTIR, Mass Spectrometry, and HPLC, researchers can achieve a comprehensive and self-validating characterization, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 3. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2-Amino-4-hydroxypyridine Hydrochloride
Foreword
In the landscape of pharmaceutical development and chemical research, the precise and reliable characterization of molecules is paramount. 2-Amino-4-hydroxypyridine hydrochloride, a key heterocyclic building block, is no exception. Its analysis demands a robust methodology that can provide not only identity confirmation but also quantitative accuracy. This guide, written from the perspective of a seasoned application scientist, moves beyond mere protocol recitation. It delves into the "why" behind the "how," offering a comparative analysis of mass spectrometry-based techniques and providing the reader with the critical insights needed to select and implement the optimal analytical strategy for their research. We will explore the nuances of sample preparation, ionization, and fragmentation, and compare the performance of different mass spectrometry platforms, all while grounding our discussion in the principles of scientific integrity and validated data.
Foundational Knowledge: Understanding the Analyte
2-Amino-4-hydroxypyridine exists in tautomeric equilibrium with its 2-amino-4-pyridone form. This chemical characteristic is crucial as it influences the molecule's polarity, ionization efficiency, and ultimately, its behavior in the mass spectrometer. The hydrochloride salt form ensures its solubility in polar solvents, making it amenable to reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC).
The Analytical Workflow: A Comparative Approach
The analysis of this compound can be approached through several workflows. Here, we compare two primary strategies: direct infusion analysis for rapid screening and liquid chromatography-mass spectrometry (LC-MS) for comprehensive separation and quantification.
Workflow Visualization
Caption: Comparative workflows for the analysis of this compound.
Deep Dive: Liquid Chromatography-Mass Spectrometry (LC-MS)
For regulatory submissions and in-depth research, LC-MS is the gold standard. It provides not only mass information but also chromatographic retention time, which is critical for isomeric specificity and mitigating matrix effects.
Chromatographic Separation: HILIC vs. Reversed-Phase
Given the polar nature of 2-Amino-4-hydroxypyridine, hydrophilic interaction liquid chromatography (HILIC) is an excellent choice for separation.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is advantageous for retaining and separating polar compounds that show poor retention in traditional reversed-phase liquid chromatography (RPLC).[3][4] Furthermore, the high organic content of the mobile phase in HILIC can lead to enhanced electrospray ionization (ESI) efficiency and improved sensitivity in the mass spectrometer.[1][5]
However, RPLC with a polar-embedded column can also be a viable option, especially when dealing with complex matrices where a different selectivity is desired.[4]
Comparative Overview of Chromatographic Techniques
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RPLC) |
| Stationary Phase | Polar (e.g., bare silica, amide)[3] | Non-polar (e.g., C18, C8)[3] |
| Mobile Phase | High organic content (e.g., >70% acetonitrile)[5] | High aqueous content |
| Analyte Elution | Polar analytes are strongly retained | Non-polar analytes are strongly retained |
| MS Sensitivity | Often enhanced due to efficient desolvation[1][5] | Can be lower for polar analytes |
| Advantages | Excellent for highly polar compounds, orthogonal to RPLC.[1][4] | Robust, widely applicable, extensive method libraries available. |
| Considerations | Equilibration times can be longer, sensitive to water content. | Poor retention of very polar compounds.[3][4] |
Mass Spectrometry: Ionization and Fragmentation
Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing 2-Amino-4-hydroxypyridine. The amino group is readily protonated, leading to a strong signal for the precursor ion [M+H]⁺.
Collision-induced dissociation (CID) of the precursor ion will induce fragmentation, providing structural information and allowing for the development of highly selective multiple reaction monitoring (MRM) methods for quantification. The fragmentation of protonated amino-containing heterocyclic compounds often involves the loss of small neutral molecules such as ammonia (NH₃) and cleavage of the pyridine ring.[6]
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway for protonated 2-Amino-4-hydroxypyridine.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
This protocol outlines a validated method for the quantification of 2-Amino-4-hydroxypyridine in a research sample, adaptable to various matrices with appropriate validation.
4.1. Materials and Reagents
-
This compound (analytical standard)
-
2-Amino-4-hydroxypyridine-d₃ (internal standard)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
4.2. Sample Preparation
-
Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Create a series of calibration standards by spiking the appropriate matrix with the stock solution.
-
For sample analysis, perform a protein precipitation by adding three parts of cold acetonitrile (containing the internal standard) to one part of the sample.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Column | HILIC column (e.g., Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 60% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| MRM Transitions | 2-Amino-4-hydroxypyridine: 111.1 > 94.12-Amino-4-hydroxypyridine-d₃: 114.1 > 97.1 |
Alternative Analytical Techniques
While LC-MS offers unparalleled sensitivity and selectivity, other techniques can be employed for the analysis of this compound, particularly in different stages of research and development.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by chromatography and detection by UV absorbance. | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to MS, potential for interference. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent separation efficiency for volatile compounds. | Requires derivatization for polar analytes like 2-Amino-4-hydroxypyridine, which can be time-consuming and introduce variability.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, not suitable for trace analysis.[7] |
| Direct Infusion Mass Spectrometry | Direct introduction of the sample into the mass spectrometer without prior chromatographic separation.[7] | High throughput, rapid analysis.[8][9] | Susceptible to ion suppression and matrix effects, not suitable for complex mixtures or isomeric analysis. |
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its characterization and quantification. For high-throughput screening, direct infusion analysis can provide rapid identity confirmation. However, for accurate and precise quantification, especially in complex matrices, a validated LC-MS/MS method is the superior approach. The choice between HILIC and RPLC will depend on the specific requirements of the assay, but HILIC often provides advantages for retaining and separating this polar analyte. By understanding the principles behind the analytical techniques and carefully optimizing the experimental parameters, researchers can develop robust and reliable methods for the analysis of this compound to support their drug development and research endeavors.
References
- 1. chromtech.com [chromtech.com]
- 2. silicycle.com [silicycle.com]
- 3. agilent.com [agilent.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-4-hydroxypyridine for Researchers and Drug Development Professionals
Introduction: The Significance of 2-Amino-4-hydroxypyridine in Modern Chemistry
2-Amino-4-hydroxypyridine is a pivotal heterocyclic compound, serving as a versatile intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional dyes.[1][2] Its unique molecular architecture, featuring both an amino and a hydroxyl group on the pyridine ring, imparts a rich chemical reactivity that allows for diverse derivatization. This makes it a valuable building block in the development of novel therapeutic agents, including those targeting neurological disorders, as well as in the formulation of effective pesticides and herbicides.[2] Given its importance, the efficient and scalable synthesis of 2-Amino-4-hydroxypyridine is of paramount interest to the scientific and industrial communities. This guide provides a comprehensive comparison of the primary synthetic methodologies, offering in-depth technical analysis, experimental protocols, and supporting data to inform researchers in their selection of the most suitable route for their specific needs.
Comparative Analysis of Synthetic Strategies
The synthesis of 2-Amino-4-hydroxypyridine can be broadly categorized into three main strategies: direct functionalization of a pre-formed pyridine ring, construction of the pyridine ring via cyclocondensation reactions, and transformation of functional groups on a substituted pyridine precursor. Each approach presents a unique set of advantages and challenges in terms of starting material availability, reaction efficiency, scalability, and environmental impact.
| Synthetic Method | Starting Material(s) | Key Transformations | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Method 1: Direct Amination of 4-Hydroxypyridine | 4-Hydroxypyridine | Chichibabin Amination | Moderate | Variable | Direct, atom-economical. | Harsh reaction conditions, potential for side products. |
| Method 2: Multi-Step Synthesis from Pyridine | Pyridine | Nitration, Reduction, Halogenation, Hydroxylation | Low to Moderate | Good | Well-established reactions. | Long synthetic route, use of hazardous reagents. |
| Method 3: Cyclocondensation | Acyclic precursors (e.g., β-keto esters, amidines) | Ring formation | Good to Excellent | Good | High convergency, access to diverse analogs. | Starting materials may require synthesis. |
| Method 4: From 2-Amino-4-cyanopyridine | 2-Chloro-4-cyanopyridine | Amination, Hydrolysis, Decarboxylation | Good | Good | Readily available starting material. | Multi-step, potential for incomplete hydrolysis. |
Method 1: Direct Amination of 4-Hydroxypyridine via the Chichibabin Reaction
The Chichibabin reaction offers the most direct route to 2-aminopyridine derivatives through the nucleophilic amination of the pyridine ring.[3][4][5] This reaction typically employs sodium amide (NaNH₂) in an inert, high-boiling solvent like xylene or toluene.[3][4]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism. The highly nucleophilic amide anion (NH₂⁻) attacks the electron-deficient C2 position of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen. This forms a σ-adduct (a Meisenheimer-like intermediate). Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like the amino group of another product molecule or ammonia generated in situ) to form hydrogen gas.[4] The presence of the hydroxyl group at the 4-position can influence the electron distribution in the ring, potentially affecting the reaction rate and regioselectivity.
Experimental Protocol: Chichibabin Amination of 4-Hydroxypyridine
Materials:
-
4-Hydroxypyridine
-
Sodium amide (NaNH₂)
-
Anhydrous xylene
-
Ammonium sulfate solution (for quenching)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous xylene.
-
Carefully add sodium amide to the xylene under a nitrogen atmosphere.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 4-hydroxypyridine in anhydrous xylene to the refluxing mixture.
-
Continue refluxing for several hours, monitoring the reaction progress by TLC. The formation of a reddish color may indicate the formation of the σ-adduct.[4]
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of a saturated ammonium sulfate solution.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Sodium amide is extremely reactive with water. The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent its decomposition and ensure the reaction proceeds efficiently.
-
High Temperature: The Chichibabin reaction typically requires high temperatures (130-160 °C) to overcome the activation energy for the nucleophilic attack on the relatively unreactive pyridine ring.[6]
-
Inert Solvent: Xylene or toluene are used as they are high-boiling and inert to the strong basic conditions of the reaction.[3]
Performance and Limitations
While direct, the Chichibabin reaction can suffer from moderate yields and the formation of side products. For some substituted pyridines, dimerization can be a significant side reaction.[4] The harsh reaction conditions also limit its applicability to substrates with sensitive functional groups. The purity of the sodium amide can also significantly impact the reaction yield.[3]
Method 2: Multi-Step Synthesis from Pyridine
A more traditional, albeit longer, approach involves the sequential introduction of the amino and hydroxyl groups onto the pyridine ring. This typically involves nitration, followed by reduction and subsequent functional group interconversion.
Synthetic Pathway
A plausible pathway involves the nitration of a pyridine derivative, followed by reduction of the nitro group to an amino group. The hydroxyl group can then be introduced, for example, by diazotization of an aminopyridine followed by hydrolysis, or through nucleophilic substitution of a halogenated precursor. A representative synthesis of a related compound, 2-chloro-5-nitropyridine, involves nitration of 2-aminopyridine followed by hydrolysis and chlorination, with a total yield of 41.1%.[7]
Experimental Workflow: Multi-Step Synthesis from Pyridine
Caption: A generalized multi-step synthesis of 2-Amino-4-hydroxypyridine starting from pyridine.
Causality and Performance
-
Nitration: The nitration of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom. Often, pyridine N-oxide is used as a substrate for nitration, followed by deoxygenation.
-
Reduction: The reduction of the nitro group is a standard and high-yielding transformation, often accomplished with metals in acidic media (e.g., Fe, Sn, or Zn in HCl) or catalytic hydrogenation.
-
Hydroxylation: The introduction of the hydroxyl group can be achieved through various methods, including nucleophilic substitution of a halide or diazotization of an amino group followed by hydrolysis. The choice of method depends on the specific substitution pattern of the intermediate.
This multi-step approach offers the advantage of utilizing well-understood and reliable reactions. However, the overall yield is often diminished by the number of steps, and the use of strong acids and other hazardous reagents can be a drawback, particularly on an industrial scale.
Method 3: Pyridine Ring Formation via Cyclocondensation
Cyclocondensation reactions provide a powerful and convergent strategy for the synthesis of substituted pyridines from acyclic precursors.[8] These methods involve the formation of the pyridine ring in a single or a few steps from simple, readily available starting materials.
General Principles and Key Reactions
The Hantzsch pyridine synthesis and related cyclocondensation reactions are classic examples.[9] These reactions typically involve the condensation of a β-keto ester or a 1,3-dicarbonyl compound with an enamine or an aldehyde and ammonia. The specific choice of starting materials determines the substitution pattern of the resulting pyridine ring. For the synthesis of 2-Amino-4-hydroxypyridine, a cyclocondensation reaction involving a β-keto ester and an amidine or a related nitrogen-containing nucleophile would be a plausible approach.
Conceptual Cyclocondensation Workflow
Caption: Conceptual workflow for the synthesis of 2-Amino-4-hydroxypyridine via a cyclocondensation reaction.
Advantages and Considerations
-
Convergency: Cyclocondensation reactions are highly convergent, meaning the target molecule is assembled from several fragments in a minimal number of steps, which can lead to higher overall yields.
-
Versatility: By varying the starting materials, a wide range of substituted pyridines can be synthesized, making this a flexible approach for generating libraries of compounds for drug discovery.
-
Reaction Conditions: These reactions are often carried out under relatively mild conditions.
A key consideration for this method is the availability and synthesis of the appropriately functionalized acyclic precursors.
Method 4: Functional Group Transformation from 2-Amino-4-cyanopyridine
This method involves the synthesis of a substituted pyridine precursor, 2-amino-4-cyanopyridine, followed by the conversion of the cyano group to a hydroxyl group.
Synthetic Pathway
The synthesis of 2-amino-4-cyanopyridine can be achieved from 2-chloro-4-cyanopyridine by reaction with ammonia.[10] The subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by decarboxylation, would yield the desired 2-Amino-4-hydroxypyridine.
Experimental Protocol: Synthesis and Hydrolysis of 2-Amino-4-cyanopyridine
Part 1: Synthesis of 2-Amino-4-cyanopyridine [10]
-
In a round-bottom flask, dissolve 2-chloro-4-cyanopyridine in anhydrous ethanol.
-
Saturate the solution with ammonia gas and heat the mixture in a sealed vessel at 60°C for 24 hours.
-
Cool the reaction mixture and remove the excess ammonia and solvent under reduced pressure.
-
The resulting product is 2-Amino-4-cyanopyridine hydrochloride.
Part 2: Hydrolysis of 2-Amino-4-cyanopyridine
-
Hydrolyze the 2-amino-4-cyanopyridine under acidic or basic conditions to form 2-amino-4-pyridinecarboxylic acid.
-
Heat the resulting carboxylic acid to induce decarboxylation, yielding 2-Amino-4-hydroxypyridine.
Rationale and Performance
-
Amination of 2-chloro-4-cyanopyridine: This is a standard nucleophilic aromatic substitution reaction, which is generally efficient.
-
Hydrolysis of the Nitrile: The hydrolysis of the cyano group can be challenging and may require harsh conditions (strong acid or base and high temperatures), which could potentially lead to side reactions or decomposition of the product.
This method benefits from a readily available starting material. However, the optimization of the hydrolysis and decarboxylation steps is crucial for achieving a good overall yield.
Conclusion and Future Outlook
The synthesis of 2-Amino-4-hydroxypyridine can be accomplished through several distinct methodologies, each with its own set of advantages and limitations. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost of starting materials, available equipment, and environmental considerations.
-
For rapid, direct synthesis on a smaller scale where harsh conditions are manageable, the Chichibabin amination may be a suitable option.
-
For a more traditional and well-established, albeit longer, route, a multi-step synthesis from pyridine can be employed.
-
For a highly convergent and flexible approach, particularly for the synthesis of analogs, cyclocondensation reactions are very powerful.
-
When starting from a readily available substituted pyridine, functional group transformation from 2-amino-4-cyanopyridine presents a viable pathway.
Future research in this area will likely focus on the development of more sustainable and efficient synthetic methods. This includes the use of greener solvents, catalytic systems to avoid stoichiometric reagents, and flow chemistry approaches to improve safety and scalability. The principles of green chemistry are increasingly being integrated into the synthesis of such important intermediates to minimize environmental impact.[1] As the demand for 2-Amino-4-hydroxypyridine and its derivatives continues to grow, the development of novel and improved synthetic strategies will remain a key area of focus for the chemical and pharmaceutical industries.
References
- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 2. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. Chichibabin Reaction | PPTX [slideshare.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 8. youtube.com [youtube.com]
- 9. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 10. Page loading... [wap.guidechem.com]
A Guide for Medicinal Chemists: Navigating the Reactivity of 2-Amino-4-hydroxypyridine vs. 2-Amino-4-chloropyridine
In the intricate tapestry of pharmaceutical synthesis, substituted pyridines represent a privileged scaffold, forming the core of countless therapeutic agents. Among the myriad of available building blocks, 2-amino-4-hydroxypyridine and 2-amino-4-chloropyridine are frequently encountered intermediates. While structurally similar, the choice between a C4-hydroxyl and a C4-chloro substituent is a critical decision point that profoundly dictates the synthetic pathways available. A nuanced understanding of their differential reactivity is not merely academic; it is fundamental to the strategic design of efficient, scalable, and successful drug development campaigns.
This guide provides an in-depth comparative analysis of these two key building blocks. We will move beyond simple reaction schemes to dissect the underlying electronic principles governing their behavior. By grounding our discussion in mechanistic insights and providing validated experimental frameworks, this document aims to equip researchers, scientists, and drug development professionals with the expert knowledge required to confidently select the optimal reagent for their specific synthetic challenge.
The Electronic Tale of Two Substituents: A Foundation of Reactivity
The chemical personality of an aromatic ring is dictated by the electronic push-and-pull of its substituents. The 2-amino group, common to both molecules, acts as a powerful electron-donating group (EDG) through resonance, increasing the electron density of the pyridine ring. However, the substituent at the C4-position introduces a dramatic electronic divergence that serves as the primary driver of their distinct reactivity profiles.
-
2-Amino-4-hydroxypyridine: The hydroxyl (-OH) group is also a strong electron-donating group, pushing electron density into the ring via resonance. This makes the pyridine system electron-rich and more susceptible to electrophilic attack. Crucially, this molecule exists in a tautomeric equilibrium with its pyridone form, 2-amino-1H-pyridin-4-one.[1][2][3] In many conditions, the pyridone tautomer is significantly populated or even favored, which can fundamentally alter its reactivity and solubility.[1][2]
-
2-Amino-4-chloropyridine: In stark contrast, the chloro (-Cl) group is an electron-withdrawing group (EWG). While it has lone pairs that can participate in weak resonance donation, its strong inductive effect, stemming from its high electronegativity, dominates.[4] This inductive withdrawal pulls electron density from the ring, making it electron-deficient (π-deficient). This deactivation towards electrophiles is precisely what makes the C4-position a prime target for nucleophilic attack.
This fundamental dichotomy—an electron-rich system prone to tautomerism versus an electron-deficient system primed for substitution—is the key to understanding their divergent performance in synthesis.
Head-to-Head Comparison in Core Synthetic Methodologies
We will now explore the practical consequences of these electronic differences in two of the most critical reaction classes in modern medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
The Litmus Test: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is perhaps the most illustrative example of the divergent reactivity between these two compounds. It is a powerful method for forging carbon-heteroatom bonds, allowing for the introduction of amine, ether, and thioether linkages.
Causality of Experimental Design: The viability of an SNAr reaction hinges on two primary factors: (1) the presence of electron-withdrawing groups to stabilize the negatively charged intermediate (the Meisenheimer complex), and (2) the presence of a good leaving group.[5][6] Our experimental comparison is designed to directly probe the second factor, as the pyridine nitrogen itself provides sufficient activation for the reaction to proceed at the C4 position.[7][8]
Experimental Protocol: Comparative SNAr with Benzylamine
-
Reaction Setup: In two separate microwave vials, charge 2-amino-4-chloropyridine (1.0 eq.) and 2-amino-4-hydroxypyridine (1.0 eq.) respectively.
-
Reagent Addition: To each vial, add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.), benzylamine (1.2 eq.), and dimethyl sulfoxide (DMSO) to achieve a 0.2 M concentration.
-
Reaction Conditions: Seal the vials and heat in a microwave reactor to 120 °C for 30 minutes.
-
Monitoring & Analysis: Monitor the reactions by LC-MS for the consumption of starting material and formation of the desired product. A standard workup involving aqueous extraction followed by purification via column chromatography would be used for product isolation and yield determination.
Data Summary: Comparative SNAr Performance
| Compound | C4 Substituent | Leaving Group Ability | Reactivity in SNAr | Expected Yield |
| 2-Amino-4-hydroxypyridine | -OH | Very Poor | Unreactive | < 5% |
| 2-Amino-4-chloropyridine | -Cl | Good | Highly Reactive | > 90% |
Authoritative Insight: The outcome is unequivocal. 2-Amino-4-chloropyridine undergoes smooth and high-yielding substitution. The electron-withdrawing nature of the pyridine ring stabilizes the anionic Meisenheimer complex formed upon nucleophilic attack, and the chloride ion is an excellent leaving group, readily expelled to restore aromaticity.[9][10][11] Conversely, 2-amino-4-hydroxypyridine is completely recalcitrant. The hydroxide anion (-OH) is a very strong base and, consequently, an extremely poor leaving group, making its displacement energetically prohibitive under these conditions.[12]
Diagram: The Favorable SNAr Pathway
Caption: SNAr mechanism for 2-amino-4-chloropyridine.
The Modern Workhorse: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is an indispensable tool for constructing biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[13][14] Here, the reactivity comparison is more nuanced, shifting from "reactive vs. unreactive" to "direct vs. indirect".
Causality of Experimental Design: The Suzuki catalytic cycle is initiated by the oxidative addition of a Pd(0) catalyst into a carbon-halide or carbon-triflate bond.[15] Therefore, a direct comparison requires a substrate with a suitable leaving group. While the C-Cl bond of 2-amino-4-chloropyridine is competent for oxidative addition, the C-O bond of 2-amino-4-hydroxypyridine is not. The experimental workflow must therefore include a necessary activation step for the hydroxyl compound, transforming it into a reactive triflate ester.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Part A: Activation of 2-Amino-4-hydroxypyridine
-
Setup: To a solution of 2-amino-4-hydroxypyridine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.5 eq.).
-
Activation: Add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Isolation: Perform an aqueous workup to isolate the crude 2-amino-4-pyridyl triflate, which can be used in the next step after purification.
Part B: Cross-Coupling Reaction
-
Setup: In separate degassed vials, place 2-amino-4-pyridyl triflate (from Part A) and 2-amino-4-chloropyridine (1.0 eq. each).
-
Reagents: To each vial, add 4-methoxyphenylboronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and an aqueous solution of sodium carbonate (2 M, 3.0 eq.).
-
Solvent: Add 1,4-dioxane as the organic solvent.
-
Reaction: Heat the mixtures to 90 °C under a nitrogen atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
Analysis: Isolate the 2-amino-4-(4-methoxyphenyl)pyridine product and compare yields.
Data Summary: Comparative Suzuki-Miyaura Performance
| Compound | C4 Substituent | Synthetic Route | Relative Complexity | Typical Yield |
| 2-Amino-4-hydroxypyridine | -OH | Two Steps (Activation -> Coupling) | Higher | ~70-85% (overall) |
| 2-Amino-4-chloropyridine | -Cl | One Step (Direct Coupling) | Lower | ~80-95% |
Authoritative Insight: Both substrates are effective precursors for Suzuki coupling, but 2-amino-4-chloropyridine offers a more direct and operationally simple path.[16][17] The requirement to first activate the hydroxyl group of 2-amino-4-hydroxypyridine to a triflate adds a step to the synthetic sequence, increasing time, cost, and potential for material loss. While highly effective, triflates can also be sensitive to moisture. Therefore, for efficiency and atom economy in constructing C-C bonds at the C4 position, the chloro derivative is the more straightforward coupling partner.
Diagram: Divergent Workflows for Suzuki-Miyaura Coupling
Caption: Comparative synthetic routes for Suzuki-Miyaura coupling.
Strategic Recommendations and Conclusion
The choice between 2-amino-4-hydroxypyridine and 2-amino-4-chloropyridine is not a matter of universal superiority but of strategic alignment with the desired chemical transformation.
-
For SNAr Reactions: 2-Amino-4-chloropyridine is the unequivocally superior reagent. Its inherent electronic properties and the excellent leaving group ability of the chloride atom make it ideally suited for displacement by a vast array of nitrogen, oxygen, and sulfur nucleophiles. 2-Amino-4-hydroxypyridine is, for all practical purposes, unreactive in this manifold.
-
For Palladium-Catalyzed Cross-Coupling: 2-Amino-4-chloropyridine provides the most direct and atom-economical route. It is ready for direct use in Suzuki, Buchwald-Hartwig, Sonogashira, and other related couplings. While 2-amino-4-hydroxypyridine can be a highly effective precursor, it necessitates an additional activation step, adding complexity and cost to the overall synthesis. This indirect route may be valuable if the hydroxyl starting material is significantly more accessible or economical, but the chloro derivative is generally preferred for its operational simplicity.
By understanding these fundamental principles, the medicinal chemist can design more elegant, efficient, and robust synthetic routes, thereby accelerating the journey from molecular concept to potential therapeutic.
References
- 1. 2-Amino-4-hydroxypyridine | 33631-05-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Validation of 2-Amino-4-hydroxypyridine Derivatives Using NMR
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2-Amino-4-hydroxypyridine Derivatives and the Imperative of Unambiguous Structural Validation
The 2-amino-4-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Its derivatives have garnered substantial interest in drug discovery due to their diverse therapeutic potential. However, the synthesis of these derivatives can often lead to isomeric products, and the inherent electronic nature of the substituted pyridine ring can present unique challenges for definitive structural characterization.[2][3] Furthermore, the potential for tautomerism between the hydroxy-pyridine and pyridone forms adds another layer of complexity that must be rigorously addressed.[4][5][6]
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structural elucidation of these complex molecules.[4][7][8][9] Unlike other analytical methods, NMR provides a detailed atom-by-atom map of the molecular structure, revealing not only the connectivity of atoms but also their spatial relationships. This guide provides an in-depth, experience-driven comparison of various NMR techniques for the structural validation of 2-amino-4-hydroxypyridine derivatives, complete with experimental protocols and data interpretation strategies.
The Challenge: Tautomerism and Isomerism in 2-Amino-4-hydroxypyridine Systems
A primary challenge in the characterization of 2-amino-4-hydroxypyridine derivatives is the potential for tautomerism. The molecule can exist in equilibrium between the 2-amino-4-hydroxypyridine form and the 2-amino-1H-pyridin-4-one form.[4][10] The dominant tautomer can be influenced by factors such as solvent, temperature, and pH.[11][12][13] NMR is exceptionally well-suited to study this phenomenon, as the chemical shifts of the ring protons and carbons are highly sensitive to the electronic distribution within the ring, which differs significantly between the two tautomers.
Additionally, synthetic routes can yield regioisomers, making it crucial to definitively establish the substitution pattern on the pyridine ring. Misassignment of a substituent's position can have profound implications for understanding structure-activity relationships (SAR) and for intellectual property.
A Comparative Analysis of NMR Techniques for Structural Elucidation
A multi-faceted approach employing a suite of 1D and 2D NMR experiments is essential for the comprehensive structural validation of 2-amino-4-hydroxypyridine derivatives.[7][9][14]
Foundational 1D NMR Experiments: ¹H and ¹³C NMR
¹H NMR: The First Look
One-dimensional proton (¹H) NMR is invariably the initial experiment performed. It provides crucial information about the number of different proton environments, their relative ratios (through integration), and their connectivity (through scalar coupling). For a typical 2-amino-4-hydroxypyridine derivative, the aromatic protons resonate in the downfield region, with their specific chemical shifts influenced by the nature and position of other substituents.[15]
¹³C NMR: Mapping the Carbon Skeleton
Carbon-13 (¹³C) NMR complements the ¹H NMR by providing a count of the unique carbon environments in the molecule. The chemical shifts of the pyridine ring carbons are particularly informative for distinguishing between isomers and identifying the tautomeric form present.
| NMR Technique | Information Gained | Strengths for 2-Amino-4-hydroxypyridine Derivatives | Limitations |
| ¹H NMR | Proton chemical shifts, signal integrals, and proton-proton coupling constants. | Rapidly provides an initial assessment of purity and the proton framework. Sensitive to electronic effects of substituents. | Signal overlap can be an issue in complex derivatives. Labile -OH and -NH₂ protons may appear as broad signals or exchange with solvent.[16] |
| ¹³C NMR | Carbon chemical shifts, providing a count of unique carbon environments. | Excellent for identifying the number of carbons and distinguishing between isomers. Chemical shifts are sensitive to tautomeric forms. | Low natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition times.[17] Quaternary carbons are often weak. |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | Aids in the assignment of carbon signals by revealing the number of attached protons. | Does not detect quaternary carbons. |
Advanced 2D NMR Experiments: Unraveling Complex Connectivity
For unambiguous assignments, especially in highly substituted or novel derivatives, 2D NMR experiments are indispensable.[18][19]
COSY (Correlation Spectroscopy): Tracing Proton-Proton Connections
The COSY experiment reveals which protons are scalar-coupled to each other, typically over two or three bonds.[18][20] This is invaluable for establishing the connectivity of protons around the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons
The HSQC experiment correlates each proton signal with the carbon signal of the atom it is directly bonded to (one-bond ¹H-¹³C correlation).[18][20] This is a critical step in assigning the protonated carbons of the pyridine ring and any aliphatic substituents.
HMBC (Heteronuclear Multiple Bond Correlation): The Key to the Full Skeleton
The HMBC experiment is arguably the most powerful tool for piecing together the complete molecular structure.[18][20] It reveals correlations between protons and carbons that are two or three bonds away. This allows for the assignment of quaternary (non-protonated) carbons and provides definitive evidence for the connectivity between different fragments of the molecule.
| 2D NMR Technique | Correlation Type | Application to 2-Amino-4-hydroxypyridine Derivatives |
| COSY | ¹H-¹H (through-bond, 2-3 bonds) | Establishes the sequence of protons on the pyridine ring and within substituents. |
| HSQC | ¹H-¹³C (one-bond) | Unambiguously assigns protonated carbons. |
| HMBC | ¹H-¹³C (through-bond, 2-3 bonds) | Crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule, including the positions of substituents.[18][20] |
| NOESY/ROESY | ¹H-¹H (through-space) | Provides information about the spatial proximity of protons, which is useful for determining stereochemistry and conformation. |
Experimental Protocols: A Practical Guide
Sample Preparation: The Foundation of High-Quality Data
Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[17]
-
Analyte Purity: Ensure the sample is as pure as possible to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble.[17] DMSO-d₆ is often a good choice for polar compounds like 2-amino-4-hydroxypyridine derivatives as it can also help to slow down the exchange of labile -OH and -NH₂ protons, resulting in sharper signals.[16] For less polar derivatives, CDCl₃ may be suitable.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample (20-50 mg) is often necessary to achieve a good signal-to-noise ratio in a reasonable time.[17]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems.
NMR Data Acquisition: A Step-by-Step Workflow
The following represents a logical workflow for acquiring a comprehensive NMR dataset for a novel 2-amino-4-hydroxypyridine derivative.
Caption: A logical workflow for the structural elucidation of 2-amino-4-hydroxypyridine derivatives using NMR.
Deuterium Exchange: Identifying Labile Protons
A simple yet powerful experiment to identify the signals from the -OH and -NH₂ protons is deuterium exchange.[21][22][23]
Protocol:
-
Acquire a standard ¹H NMR spectrum of the sample in a solvent like DMSO-d₆ or CDCl₃.
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The signals corresponding to the exchangeable -OH and -NH₂ protons will either disappear or significantly decrease in intensity, as the protons are replaced by deuterium, which is not observed in a ¹H NMR experiment.[16][21]
Case Study: Hypothetical Structure Elucidation of a Substituted 2-Amino-4-hydroxypyridine
Let's consider a hypothetical derivative and walk through the data interpretation process.
Hypothetical Structure: 2-Amino-5-bromo-6-methyl-4-hydroxypyridine
Expected ¹H NMR Data (in DMSO-d₆):
-
A singlet for the methyl protons (~2.2-2.5 ppm).
-
A singlet for the remaining aromatic proton (H-3) (~6.0-6.5 ppm).
-
A broad singlet for the amino protons (-NH₂) (~6.5-7.5 ppm).
-
A broad singlet for the hydroxyl proton (-OH) (~10.0-12.0 ppm).
2D NMR Correlation Strategy:
Caption: Key HMBC correlations for confirming the structure of a substituted 2-amino-4-hydroxypyridine.
By observing the HMBC correlations, we can definitively place the substituents. For instance, the correlation between the methyl protons and C-5 and C-6 confirms the position of the methyl group at C-6. Similarly, correlations from the aromatic proton H-3 to C-2, C-4, and C-5 will solidify its position and, by extension, the locations of the amino and hydroxyl groups.
Advanced Considerations and Alternative Techniques
-
¹⁵N NMR: For a deeper understanding of the electronic structure and tautomerism, ¹⁵N NMR can be employed.[2][12][13][24][25] The chemical shift of the pyridine nitrogen is highly sensitive to its chemical environment and protonation state. However, ¹⁵N NMR suffers from very low sensitivity due to the low natural abundance and small gyromagnetic ratio of the ¹⁵N nucleus.[24] Isotopic labeling is often required for practical applications.[24]
-
NOESY/ROESY: For conformationally flexible derivatives or those with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space correlations between protons that are close to each other, providing valuable insights into the 3D structure.[26][27][28]
-
X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous structural determination in the solid state. This can be particularly useful for confirming the tautomeric form present in the solid state and can serve as a benchmark for the solution-state NMR studies.
Conclusion: A Robust, Self-Validating Approach
The structural validation of 2-amino-4-hydroxypyridine derivatives requires a systematic and multi-technique NMR approach. By logically progressing from simple 1D experiments to more complex 2D correlation experiments, a self-validating dataset can be generated that leaves no ambiguity in the final structure. The combination of COSY, HSQC, and particularly HMBC, provides a powerful toolkit for elucidating the complete bonding framework. When coupled with simple experiments like deuterium exchange to identify labile protons, this comprehensive NMR strategy ensures the scientific integrity of the structural assignment, which is fundamental to the progression of any research or drug development program involving this important class of compounds.
References
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- 12. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 15. benchchem.com [benchchem.com]
- 16. acdlabs.com [acdlabs.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 22. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 23. youtube.com [youtube.com]
- 24. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for Purity Testing of Substituted Pyridines
Substituted pyridines are a cornerstone of modern pharmaceuticals, forming the structural core of numerous active pharmaceutical ingredients (APIs). Their inherent chemical properties, which are pivotal to their therapeutic efficacy, also present unique analytical challenges. Ensuring the purity of these compounds is not merely a regulatory formality but a critical determinant of drug safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity testing of substituted pyridines, grounded in experimental data and established scientific principles. We will explore the nuances of column selection, mobile phase optimization, and forced degradation studies, offering a practical framework for researchers, scientists, and drug development professionals.
The Analytical Challenge: Understanding the Chemistry of Substituted Pyridines
The primary difficulty in the HPLC analysis of substituted pyridines stems from their fundamental chemical nature. As basic compounds, they are prone to strong interactions with the residual silanol groups on conventional silica-based stationary phases, leading to poor peak shape, characterized by significant tailing. Furthermore, many pyridine derivatives are highly polar and hydrophilic, resulting in poor retention on traditional reversed-phase (RP) columns. The separation of positional isomers, which often possess very similar physicochemical properties, adds another layer of complexity to method development.
This guide will compare and contrast two primary HPLC approaches for overcoming these challenges: traditional reversed-phase chromatography with optimized mobile phases and modern mixed-mode chromatography. We will also touch upon the progression to Ultra-Performance Liquid Chromatography (UPLC) as a high-throughput alternative.
Part 1: The Workhorse - Reversed-Phase HPLC with a C18 Column
Reversed-phase HPLC, particularly with a C18 stationary phase, remains the most widely used technique for purity analysis due to its versatility and the extensive body of knowledge surrounding its application. However, successful application for substituted pyridines hinges on meticulous mobile phase optimization.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol outlines a robust, stability-indicating reversed-phase HPLC method for the quantitative analysis of a generic substituted pyridine and its potential impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for its ability to separate aromatic compounds.
-
Mobile Phase: A gradient elution is employed to ensure the separation of both polar and non-polar impurities.
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of the specific substituted pyridine should be determined. A PDA detector set to monitor a wider range (e.g., 200-400 nm) is advantageous for detecting impurities with different spectral properties.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh a sample of the substituted pyridine to be tested.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative determination, a calibration curve is constructed by plotting the peak area of a reference standard against its concentration.
Causality Behind Experimental Choices:
-
Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase serves a dual purpose. Firstly, it protonates the basic pyridine nitrogen, ensuring a consistent ionization state and improving peak shape by minimizing interactions with silanol groups. Secondly, it provides a mobile phase that is compatible with mass spectrometry (MS) detection, should further characterization of impurities be required.
-
Gradient Elution: A gradient elution is crucial for a stability-indicating method as it allows for the separation of a wide range of potential impurities with varying polarities, from early-eluting hydrophilic species to late-eluting hydrophobic degradation products.
-
C18 Column: The C18 stationary phase provides a good balance of hydrophobic interactions for retaining the aromatic pyridine ring and its substituents.
Workflow for RP-HPLC Method Development
Caption: Logical flow for RP-HPLC method development for substituted pyridines.
Part 2: An Advanced Approach - Mixed-Mode Chromatography
For highly hydrophilic substituted pyridines that are poorly retained on C18 columns even with optimized mobile phases, mixed-mode chromatography offers a superior alternative. These columns possess stationary phases with a combination of reversed-phase and ion-exchange functionalities, providing multiple modes of interaction for enhanced retention and selectivity.
Experimental Protocol: Mixed-Mode HPLC for Enhanced Retention
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: As described for the RP-HPLC method.
-
Column: A mixed-mode stationary phase column such as Primesep 100 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient method with a simple mobile phase.
-
Solvent A: Water with 0.05% Sulfuric Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: Optimized based on the specific analyte and impurities. A typical starting point would be a shallow gradient from 5% to 50% Solvent B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV at 250 nm or as determined by the analyte's λmax.
-
Injection Volume: 10 µL.
Causality Behind Experimental Choices:
-
Mixed-Mode Stationary Phase: The Primesep 100 column has both hydrophobic and cation-exchange properties. This allows for the retention of the substituted pyridine through both reversed-phase interactions with the aromatic ring and ion-exchange interactions with the protonated pyridine nitrogen. This dual retention mechanism significantly enhances the retention of hydrophilic pyridines without the need for ion-pairing reagents.
-
Acidic Mobile Phase with a Strong Acid: The use of sulfuric acid ensures that the pyridine is fully protonated, maximizing the ion-exchange interactions with the stationary phase. This approach provides excellent peak shape and retention for basic compounds.
Performance Comparison: RP-HPLC vs. Mixed-Mode HPLC
| Parameter | Reversed-Phase HPLC (C18) | Mixed-Mode HPLC (Primesep 100) | Rationale |
| Retention of Hydrophilic Pyridines | Low to moderate | High | The mixed-mode column provides an additional ion-exchange retention mechanism. |
| Peak Shape for Basic Analytes | Good with optimized mobile phase pH | Excellent | The ion-exchange mechanism effectively mitigates interactions with residual silanols. |
| Selectivity for Isomers | Moderate | Potentially higher | The dual retention mechanism can offer different selectivity for closely related isomers. |
| MS Compatibility | Good with volatile acids (e.g., formic) | Limited with non-volatile acids (e.g., sulfuric) | Sulfuric acid is not volatile and will contaminate the MS source. For MS compatibility with mixed-mode columns, a volatile buffer like ammonium formate should be used. |
| Method Robustness | Sensitive to small changes in mobile phase pH | Generally robust | The strong ion-exchange interaction provides stable retention. |
Part 3: Ensuring Method Reliability - Forced Degradation Studies
A crucial aspect of developing a stability-indicating HPLC method is to perform forced degradation studies. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the main peak and from each other. This is a mandatory requirement under ICH guidelines Q3A(R2) and Q3B(R2).
Experimental Protocol: Forced Degradation of a Substituted Pyridine
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 60°C for 8 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 60°C for 8 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
After exposure to each stress condition, the samples are diluted and analyzed using the developed HPLC method. The chromatograms are then examined for the appearance of new peaks corresponding to degradation products.
Workflow for Forced Degradation and Impurity Profiling
Caption: Workflow for conducting forced degradation studies and subsequent impurity analysis.
Part 4: The Next Generation - UPLC for High-Throughput Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (<2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity. For the purity testing of substituted pyridines, transitioning a validated HPLC method to UPLC can offer substantial benefits in a high-throughput environment, such as in drug discovery or routine quality control.
Comparative Performance: HPLC vs. UPLC
| Parameter | HPLC | UPLC | Rationale |
| Analysis Time | 15-30 minutes | 2-5 minutes | Smaller particle size and higher flow rates in UPLC lead to significantly faster separations. |
| Resolution | Good | Excellent | The higher efficiency of UPLC columns results in sharper peaks and better separation of closely eluting compounds. |
| Sensitivity | Good | Excellent | Narrower peaks in UPLC lead to a higher signal-to-noise ratio, improving detection limits. |
| Solvent Consumption | Higher | Lower | Faster run times and lower flow rates in UPLC significantly reduce solvent usage. |
| Cost | Lower initial investment | Higher initial investment | UPLC systems are more expensive than standard HPLC systems. |
Conclusion
The development of a robust and reliable HPLC method for the purity testing of substituted pyridines is a multi-faceted process that requires a thorough understanding of the analyte's chemistry and the principles of chromatography. While traditional reversed-phase HPLC on a C18 column remains a viable and widely used approach, its success is contingent on careful mobile phase optimization, particularly pH control, to mitigate the challenges posed by the basic nature of the pyridine ring. For highly hydrophilic pyridines, mixed-mode chromatography offers a powerful alternative, providing enhanced retention and selectivity.
Regardless of the chosen chromatographic approach, the implementation of forced degradation studies is non-negotiable for establishing a truly stability-indicating method, as mandated by regulatory guidelines. Furthermore, for laboratories seeking to increase throughput and efficiency, the transition to UPLC technology presents a compelling option. By carefully considering the comparative data and experimental protocols presented in this guide, researchers and scientists can develop and validate HPLC methods that ensure the quality, safety, and efficacy of substituted pyridine-based pharmaceuticals.
A Comparative Analysis of Substituted Pyridines as Antiproliferative Agents: A Guide for Researchers
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its versatile biological activities.[1][2][3] This guide offers a comparative analysis of substituted pyridine derivatives, providing researchers, scientists, and drug development professionals with an in-depth understanding of their antiproliferative potential. We will delve into the structure-activity relationships (SAR), mechanisms of action, and present supporting experimental data to facilitate informed decisions in the pursuit of novel anticancer therapeutics.
The Privileged Scaffold: Pyridine in Anticancer Drug Discovery
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a "privileged" structural motif in drug design. Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a scaffold for diverse substitutions makes it an ideal candidate for targeting various biological pathways implicated in cancer.[1][2][3][4] Numerous pyridine-based compounds have been successfully developed as anticancer drugs, including kinase inhibitors like Sorafenib and Crizotinib, underscoring the therapeutic potential of this heterocyclic core.[5]
Classes of Antiproliferative Substituted Pyridines: A Comparative Look
The antiproliferative activity of pyridine derivatives is profoundly influenced by the nature and position of their substituents. This section explores key classes of substituted pyridines, highlighting their structure-activity relationships and mechanisms of action.
Pyrazolopyridines: Potent Kinase Inhibitors
Pyrazolopyridines, a class of fused heterocyclic compounds, have emerged as highly effective kinase inhibitors in cancer therapy.[6][7] Their structural resemblance to purines allows them to competitively bind to the ATP-binding pocket of various kinases, crucial enzymes in cell signaling pathways that are often dysregulated in cancer.[6]
A notable example is Selpercatinib, a pyrazolo[1,5-a]pyridine-based RET kinase inhibitor approved for treating certain types of thyroid and non-small cell lung cancers.[6] The pyrazolopyridine core acts as a hinge-binding motif, while substitutions on the scaffold are optimized to occupy other regions of the kinase binding pocket, enhancing potency and selectivity.[6] Several other pyrazolopyridine derivatives are currently in clinical trials, targeting a range of kinases.[6][7]
Pyridine-Ureas: Targeting Angiogenesis
Pyridine-urea derivatives have demonstrated significant potential as anticancer agents, with some exhibiting potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2).[5][8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8] By inhibiting VEGFR-2 phosphorylation, these compounds can disrupt the blood supply to tumors, thereby impeding their growth.[8] Structure-activity relationship studies have shown that the nature of the substituents on both the pyridine and urea moieties is critical for their anti-angiogenic and antiproliferative effects.[5][8]
Thienopyridines and Other Fused Systems
The fusion of a thiophene ring to the pyridine core gives rise to thienopyridines, a class of compounds with diverse biological activities, including anticancer effects.[9] Similarly, other fused pyridine ring systems, such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and thieno[2,3-b:4,5-b']dipyridines, have been synthesized and evaluated for their antiproliferative properties.[10] Some of these novel compounds have shown potent growth inhibitory activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with some even exhibiting superior potency to the standard chemotherapeutic drug, Doxorubicin.[10]
Structure-Activity Relationship (SAR) Insights
The antiproliferative activity of substituted pyridines is intricately linked to their chemical structure. A comprehensive analysis of various studies reveals key SAR trends:
-
Enhancing Substituents : The presence of specific functional groups can significantly enhance antiproliferative activity. Studies have shown that the inclusion of -OMe, -OH, -C=O, and -NH2 groups on the pyridine ring or its substituents often leads to increased potency.[1][2][3][11] These groups can participate in crucial hydrogen bonding and other interactions with the target protein.
-
Detrimental Substituents : Conversely, the introduction of halogen atoms or bulky groups can sometimes diminish the antiproliferative activity of pyridine derivatives.[1][2][3][11] This could be due to steric hindrance or unfavorable electronic effects that disrupt binding to the target.
-
Positional Isomerism : The position of the substituents on the pyridine ring is also a critical determinant of activity. The spatial arrangement of functional groups dictates how the molecule fits into the binding site of its biological target.
Mechanisms of Antiproliferative Action
Substituted pyridines exert their anticancer effects through a variety of mechanisms, often by targeting key cellular processes involved in cancer cell proliferation and survival.
-
Kinase Inhibition : As previously discussed, a primary mechanism of action for many pyridine derivatives is the inhibition of protein kinases.[6][7][8][12][13][14] These compounds can target a wide range of kinases, including VEGFR-2, Pim kinases, epidermal growth factor receptor (EGFR), and phosphoinositide 3-kinase (PI3K).[4][8][13][15][16]
-
Induction of Apoptosis : Many substituted pyridines have been shown to induce apoptosis, or programmed cell death, in cancer cells.[8][17][18] This can be achieved through various pathways, including the upregulation of pro-apoptotic proteins like p53 and JNK, and the activation of caspases.[14][17]
-
Cell Cycle Arrest : Another common mechanism is the induction of cell cycle arrest, which prevents cancer cells from dividing and proliferating.[17][18][19][20] Some pyridine derivatives have been shown to arrest the cell cycle at the G2/M phase.[17][19]
-
Tubulin Polymerization Inhibition : Certain pyridine-bridged analogues of combretastatin-A4 have been designed to inhibit tubulin polymerization, a critical process for cell division.[19]
Comparative Antiproliferative Activity Data
The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected substituted pyridine derivatives against various human cancer cell lines. This data provides a quantitative comparison of their potency.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Compound 11d | MCF-7 (Breast) | 5.95 | [10] |
| Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | Compound 11d | HCT-116 (Colon) | 6.09 | [10] |
| Pyridine-Urea Derivative | Compound 8e | MCF-7 (Breast) | Lower than Doxorubicin | [8] |
| Pyridine-Urea Derivative | Compound 8n | MCF-7 (Breast) | Lower than Doxorubicin | [8] |
| Pyridine-bridged CA-4 Analogue | Compound 4h | HeLa (Cervical) | - | [19] |
| Pyridine-bridged CA-4 Analogue | Compound 4s | HeLa (Cervical) | - | [19] |
| 6-Aryl-4-imidazolyl-2-iminopyridine | Compound Ib | HeLa (Cervical) | 34.3 | [21] |
| 6-Aryl-4-imidazolyl-2-iminopyridine | Compound Ib | MCF-7 (Breast) | 50.18 | [21] |
| Thiophenyl Thiazolyl-Pyridine Hybrid | - | A549 (Lung) | 0.66 - 16.03 | [16] |
| Steroidal Pyridine Derivative | Compound 8 | PC-3 (Prostate) | 1.55 | [4] |
Note: IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency. "-" indicates that the specific IC50 value was not provided in the cited source, but the compound was reported to be active.
Experimental Protocols: Assessing Antiproliferative Activity
A crucial step in the evaluation of novel anticancer compounds is the determination of their in vitro cytotoxicity.[22][23][24] The MTT assay is a widely used, reliable, and relatively economical colorimetric assay for this purpose.[12][25]
MTT Assay Protocol
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a substituted pyridine derivative.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[25] The amount of formazan produced is directly proportional to the number of viable cells.[25]
Materials and Reagents:
-
Substituted pyridine compound
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)[25]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[25]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[25][26]
-
Humidified incubator at 37°C with 5% CO2[25]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the substituted pyridine compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.[25]
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[27]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25]
-
Mix gently to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.[25]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[25]
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes 50% inhibition of cell growth.[22][25]
-
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures, the following diagrams are provided.
Caption: Workflow for determining the antiproliferative activity of substituted pyridines using the MTT assay.
Caption: Simplified signaling pathway showing the inhibition of VEGFR-2 by a substituted pyridine derivative.
Conclusion
Substituted pyridines represent a highly promising and versatile class of compounds in the field of anticancer drug discovery. Their amenability to chemical modification allows for the fine-tuning of their pharmacological properties to achieve enhanced potency and selectivity. This guide has provided a comparative overview of different classes of antiproliferative pyridines, highlighting key structure-activity relationships and mechanisms of action. The provided experimental protocol for the MTT assay serves as a practical starting point for researchers seeking to evaluate the cytotoxic potential of their novel pyridine derivatives. Continued exploration of this privileged scaffold is poised to yield the next generation of effective and targeted cancer therapies.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [ouci.dntb.gov.ua]
- 2. investigadores.unison.mx [investigadores.unison.mx]
- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijsat.org [ijsat.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journaljpri.com [journaljpri.com]
- 16. mdpi.com [mdpi.com]
- 17. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemijournal.com [chemijournal.com]
- 21. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 25. benchchem.com [benchchem.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. cellbiolabs.com [cellbiolabs.com]
A Comparative Spectroscopic and Computational Guide to the Tautomers of 2-Amino-4-hydroxypyridine
This guide provides a detailed comparative analysis of the tautomeric forms of 2-amino-4-hydroxypyridine, a molecule of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the predominant tautomeric forms and their interconversion is crucial for predicting molecular interactions, designing synthetic routes, and interpreting experimental data. This document synthesizes experimental spectroscopic data from analogous compounds with computational predictions to offer a comprehensive overview of how to distinguish and characterize the tautomers of 2-amino-4-hydroxypyridine.
The Tautomeric Landscape of 2-Amino-4-hydroxypyridine
2-Amino-4-hydroxypyridine can exist in several tautomeric forms through proton transfer. The primary equilibrium involves the hydroxy-imino, pyridone-amino, and potentially zwitterionic forms. The relative stability of these tautomers is influenced by various factors, including the solvent environment, pH, and temperature.[1][2] The principal tautomers are:
-
Tautomer A (Hydroxy-amino): 2-amino-4-hydroxypyridine
-
Tautomer B (Pyridone-amino): 2-amino-1H-pyridin-4-one
-
Tautomer C (Imino-hydroxy): 4-hydroxy-1,2-dihydropyridin-2-imine
-
Tautomer D (Pyridone-imino): 4-oxo-1,4-dihydropyridin-2-imine
The interplay between the electron-donating amino group and the hydroxyl/oxo group makes the tautomeric landscape of this molecule particularly sensitive to its environment.
Caption: Tautomeric equilibria of 2-amino-4-hydroxypyridine.
Comparative Analysis of Spectroscopic Signatures
The distinct electronic and vibrational properties of each tautomer give rise to unique spectroscopic fingerprints. By comparing experimental data with computational predictions, we can assign these signatures to specific tautomeric forms.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful tool for probing the electronic transitions of molecules and is particularly sensitive to changes in conjugation, which differ significantly between the hydroxy and pyridone forms. The pyridone tautomers, with their cross-conjugated systems, are expected to have different absorption maxima (λmax) compared to the aromatic hydroxy tautomers.[3]
Expected UV-Vis Characteristics:
| Tautomer | Expected λmax Range (nm) | Rationale |
| Hydroxy-amino (A) | 260-280 | Aromatic system with π-π* transitions typical of substituted pyridines. The presence of two electron-donating groups would likely result in a bathochromic shift compared to pyridine. |
| Pyridone-amino (B) | 290-320 | Extended conjugation involving the carbonyl group leads to a lower energy π-π* transition, resulting in a bathochromic shift compared to the hydroxy form. This is a characteristic feature of pyridone tautomers.[3] |
Experimental Data from Analogous Compounds:
-
2-Amino-4-methoxypyridine (model for Tautomer A): λmax ≈ 280 nm (in CHCl3).[4] This supports the expected range for the hydroxy-amino form.
-
2-Pyridone (related pyridone structure): λmax ≈ 293 nm (in H2O). This indicates that the pyridone form absorbs at a longer wavelength.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, making it an invaluable tool for distinguishing tautomers.
The chemical shifts of the ring protons and the presence or absence of exchangeable N-H and O-H protons are key indicators.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton | Tautomer A (Hydroxy-amino) | Tautomer B (Pyridone-amino) | Rationale |
| H3 | ~5.8-6.2 ppm | ~5.9-6.3 ppm | Shielded due to adjacent electron-donating groups. |
| H5 | ~6.5-6.9 ppm | ~6.0-6.4 ppm | In the pyridone form, H5 is adjacent to a sp³-like carbon (C4), leading to upfield shift. |
| H6 | ~7.5-7.9 ppm | ~7.2-7.6 ppm | Generally the most deshielded ring proton. |
| NH₂ | ~5.5-6.5 ppm (broad) | ~6.0-7.0 ppm (broad) | Chemical shift and broadening are solvent and concentration dependent. |
| OH/NH | ~9.0-11.0 ppm (broad, OH) | ~10.0-12.0 ppm (broad, NH) | The pyridone NH proton is typically more deshielded than the hydroxyl proton. |
Experimental Data from Analogous Compounds:
-
2-Hydroxypyridine (in CDCl₃): Shows signals for the pyridone tautomer with a broad NH proton around 13.65 ppm.[5]
-
1-Methyl-2-pyridone (in CDCl₃): The ring protons appear at ~7.3, 6.5, and 6.1 ppm, providing a reference for the pyridone ring system.[6]
The chemical shift of the carbon atom at position 4 is the most telling indicator, clearly distinguishing between a carbon bearing a hydroxyl group and a carbonyl carbon.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon | Tautomer A (Hydroxy-amino) | Tautomer B (Pyridone-amino) | Rationale |
| C2 | ~158-162 ppm | ~155-160 ppm | Attached to two nitrogen atoms (in the imino form) or an amino group. |
| C3 | ~95-105 ppm | ~98-108 ppm | Shielded carbon adjacent to two electron-donating groups. |
| C4 | ~165-175 ppm | ~175-185 ppm | The carbonyl carbon in the pyridone form is significantly deshielded compared to the C-OH carbon. This is a key diagnostic peak. |
| C5 | ~105-115 ppm | ~100-110 ppm | Shielded carbon. |
| C6 | ~145-155 ppm | ~140-150 ppm | Deshielded carbon adjacent to the ring nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying functional groups. The most significant differences between the tautomers of 2-amino-4-hydroxypyridine are the presence of a C=O stretch in the pyridone form versus O-H and C-O stretches in the hydroxy form.[7]
Expected IR Frequencies (cm⁻¹):
| Vibration | Tautomer A (Hydroxy-amino) | Tautomer B (Pyridone-amino) |
| O-H stretch | 3200-3600 (broad) | Absent |
| N-H stretch (amino) | 3300-3500 (two bands) | 3300-3500 (two bands) |
| N-H stretch (ring) | Absent | 3000-3200 (broad) |
| C=O stretch | Absent | 1640-1680 (strong) |
| C=C/C=N stretch | 1550-1650 | 1550-1650 |
| C-O stretch | 1200-1300 | Absent |
Computational Analysis
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the relative stabilities and spectroscopic properties of tautomers.[8] Computational studies on related systems like 2-hydroxypyridine and 4-hydroxypyridine have shown that the pyridone form is generally favored in the gas phase and in polar solvents, which is consistent with experimental observations.[9][10] For 2-amino-4-hydroxypyridine, computational models can provide theoretical NMR and IR spectra for each tautomer, aiding in the interpretation of experimental results.
Experimental Protocols
To experimentally determine the tautomeric equilibrium of 2-amino-4-hydroxypyridine, the following protocols are recommended.
Caption: General experimental workflow for tautomer analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of 2-amino-4-hydroxypyridine in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks. Pay close attention to broad signals corresponding to exchangeable protons.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Identify the key C4 signal to distinguish between the hydroxy and pyridone forms.
-
Data Analysis: Compare the observed chemical shifts with the expected values in the tables above. The relative integrals of signals unique to each tautomer can be used to estimate the equilibrium ratio.
FTIR Spectroscopy Protocol
-
Sample Preparation (Solid State): Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a transparent disk.
-
Sample Preparation (Solution): Prepare a ~5% w/v solution in a suitable IR-transparent solvent (e.g., chloroform, acetonitrile).
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands, particularly the C=O stretch for the pyridone tautomer and the O-H stretch for the hydroxy tautomer.
Conclusion
The tautomeric equilibrium of 2-amino-4-hydroxypyridine is a delicate balance of competing electronic and environmental factors. A multi-faceted approach combining UV-Vis, NMR, and IR spectroscopy with computational modeling is essential for a comprehensive understanding. The key diagnostic markers are the bathochromic shift in the UV-Vis spectrum, the significant downfield shift of the C4 signal in the ¹³C NMR spectrum, and the appearance of a strong carbonyl stretch in the IR spectrum, all of which are indicative of the pyridone tautomer. By leveraging the comparative data and protocols presented in this guide, researchers can confidently characterize the tautomeric state of 2-amino-4-hydroxypyridine and its derivatives, enabling more informed decisions in drug design and chemical research.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 5. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum [chemicalbook.com]
- 6. 1-Methyl-2-pyridone(694-85-9) 1H NMR spectrum [chemicalbook.com]
- 7. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-4-hydroxypyridine hydrochloride
This document provides a detailed operational and disposal plan for 2-Amino-4-hydroxypyridine hydrochloride, tailored for researchers, scientists, and drug development professionals. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment. Our commitment is to provide value beyond the product itself, fostering a culture of safety and deep trust within the scientific community.
Part 1: Core Hazard Assessment & Chemical Profile
Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound possesses a dual-hazard profile derived from its pyridine core and its nature as a hydrochloride salt.
-
Pyridine Moiety : The pyridine ring is the primary source of toxicity. Pyridine and its derivatives are recognized as hazardous substances that are often toxic, irritant, and harmful if inhaled, swallowed, or absorbed through the skin.[1][2] All waste containing this compound must be handled as hazardous.[3]
-
Hydrochloride Salt : The hydrochloride component renders the compound water-soluble, which increases its potential mobility in the environment if not contained properly.[4] It also means the compound can form a mildly acidic solution.
The hazard profile, based on available Safety Data Sheets (SDS) for 2-Amino-4-hydroxypyridine and related compounds, is summarized below.
| Hazard Classification | Category | Description | Signal Word |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[5] | Warning [5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5] | |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[5] | |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[5] |
Part 2: Personnel Protection & Safety First
Before handling or preparing for disposal, the establishment of a robust safety perimeter is non-negotiable. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Table of Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[1][5] | Prevents direct skin contact and absorption. Nitrile gloves are commonly used, but compatibility should always be verified.[5] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1] | Protects eyes from dust particles and potential splashes of solutions. |
| Body Protection | Standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood.[1] | Essential for avoiding the inhalation of the fine powder, which can cause respiratory irritation.[5] |
Part 3: Comprehensive Disposal & Waste Management Protocol
The disposal of this compound is not merely a final step but an integrated process that begins the moment the chemical is designated as waste. Under regulations set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA), this chemical waste is classified as hazardous and must be managed accordingly.[6][7]
Step 1: Waste Classification and Segregation
-
Designate as Hazardous Waste : All forms of this compound waste, including the pure solid, solutions, and contaminated materials (e.g., pipette tips, weigh boats, gloves, absorbent pads), must be classified as hazardous waste.[1][2]
-
Segregate at the Source : Do not mix this waste with other waste streams.[2] Crucially, store it separately from incompatible materials such as strong oxidizing agents and strong acids to prevent potentially violent reactions.[1][8]
Step 2: Containerization and Labeling
-
Select a Compatible Container : Collect all waste in a designated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[2][9] The original container may be used if it is in good condition.[9]
-
Ensure Secure Closure : The container must have a secure, screw-top cap to prevent leakage or the release of vapors.[9] Keep the container closed at all times except when adding waste.[9][10]
-
Label Correctly and Clearly : Affix a completed hazardous waste label to the container as soon as the first particle of waste is added.[8] The label must include:
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of laboratory personnel.[6][7]
-
Safe Environment : The SAA should be a secure, well-ventilated area away from general laboratory traffic.[1][7] It is critical to store the container in secondary containment to manage any potential leaks.[6]
-
Adhere to Accumulation Limits : While regulations vary, laboratories may accumulate hazardous waste in an SAA for up to one year for partially filled containers.[9] Once a container is full, it must be moved from the SAA within three days.[9]
Step 4: Final Disposal
-
Professional Collection : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][5]
-
Prohibited Disposal Methods : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][11] Pyridine-based wastes require specialized disposal.
-
Incineration : The standard and accepted disposal method for pyridine and its derivatives is high-temperature incineration (e.g., rotary kiln incineration) performed at a licensed facility.[3]
Part 4: Emergency Procedures for Spills and Exposure
Accidents require immediate and correct action to mitigate harm.
Spill Management
-
Evacuate and Secure : Clear the area of all personnel.[1]
-
Don PPE : Before addressing the spill, put on all required PPE, including respiratory protection if necessary.[12]
-
Contain the Spill :
-
Collect Waste : Scoop the absorbed material and place it into the designated hazardous waste container.[2]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
First-Aid and Exposure Measures
-
Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, call a physician.[5]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[5]
-
Ingestion : Rinse mouth with water and drink plenty of water afterward. Call a POISON CENTER or doctor/physician if you feel unwell.[5]
Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of hazardous chemical waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. fishersci.com [fishersci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. esd.uga.edu [esd.uga.edu]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
A Researcher's Guide to the Safe Handling of 2-Amino-4-hydroxypyridine hydrochloride
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research lies not only in innovation but also in an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 2-Amino-4-hydroxypyridine hydrochloride (CAS No. 1187932-09-7). This document moves beyond mere procedural lists to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety within your laboratory.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a pyridine derivative. While specific toxicological data for this exact salt are not exhaustively published, the available safety information and data from structurally similar compounds necessitate a cautious and well-informed approach. The primary known hazards are outlined by the Globally Harmonized System (GHS) classifications.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate a comprehensive risk assessment before any handling. The causality is clear: as a solid, the primary routes of exposure are inhalation of dust particles, skin and eye contact, and accidental ingestion. Each of these can lead to significant adverse health effects, ranging from localized irritation to systemic harm if ingested.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of PPE is not a matter of convenience but a critical, scientifically-backed decision to mitigate identified risks. A multi-layered approach is essential.
| Hazard Route | Required PPE | Rationale and Best Practices |
| Respiratory | NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, P100) | Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely. This prevents inhalation of the irritant powder. |
| Eye and Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against airborne particulates. A face shield offers a broader barrier of protection against splashes and dust. |
| Skin and Body | Chemical-resistant gloves (Nitrile or Neoprene recommended) and a fully-buttoned lab coat | Nitrile or neoprene gloves offer good chemical resistance for pyridine-type compounds. Always inspect gloves for any signs of degradation or puncture before use. A lab coat protects against incidental contact with skin and clothing. |
Operational Plans: From Benchtop to Disposal
Engineering Controls and Safe Handling Procedures
Your work environment is your first line of defense. Proper engineering controls are non-negotiable.
-
Ventilation: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Housekeeping: Maintain a clean workspace. Any spills, however minor, should be addressed immediately following the spill response protocol outlined below. Avoid accumulation of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the chemical, ensure your fume hood is operational and your full PPE is correctly donned. Prepare all necessary equipment (spatulas, weigh boats, glassware) within the hood.
-
Dispensing: Carefully open the container inside the fume hood. Use a dedicated spatula to dispense the required amount of powder. Avoid creating dust clouds by handling the material gently.
-
Closure: Securely close the container immediately after dispensing to prevent moisture absorption and release of dust.
-
Dissolution (if applicable): If preparing a solution, add the solid to the solvent slowly while stirring within the fume hood.
-
Post-Handling: Clean any residual powder from the spatula and work surface using a damp cloth (if compatible with a decontamination solution) or a specialized vacuum cleaner. Dispose of contaminated cleaning materials as hazardous waste.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Diagram: Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Minor Spill (manageable by trained personnel):
-
Alert: Immediately alert colleagues in the vicinity.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don the appropriate PPE as detailed in the table above, including respiratory protection.
-
Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Clean: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container. Avoid generating dust.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., water, if appropriate), followed by a final wipe with a clean, damp cloth. All cleaning materials must be disposed of as hazardous waste.
Major Spill (large quantity, outside of containment, or if you feel unsafe):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Alert: Activate the emergency alarm and notify your institution's environmental health and safety (EHS) department and emergency services.
-
Isolate: Prevent entry to the affected area.
-
Report: Provide emergency responders with the Safety Data Sheet (if available) or at least the chemical name and known hazards.
Disposal Plan: Responsible Waste Management
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste contaminated with this compound, including unused product, contaminated absorbents, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Disposal must be carried out through your institution's licensed hazardous waste disposal program. Never dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous, well-reasoned protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research. Safety is not a checklist; it is a continuous, proactive process.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
